molecular formula C11H19NO4 B3177779 Boc-D-Homoallylglycine CAS No. 219819-76-8

Boc-D-Homoallylglycine

Cat. No.: B3177779
CAS No.: 219819-76-8
M. Wt: 229.27 g/mol
InChI Key: LQIMZUPFMSNHTM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Homoallylglycine is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-D-Homoallylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Homoallylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIMZUPFMSNHTM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901184834
Record name (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219819-76-8
Record name (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hexenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219819-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Boc-D-Homoallylglycine: Structural Identity, Synthesis, and Applications in Advanced Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of peptide therapeutics heavily relies on the incorporation of non-natural amino acids to overcome the inherent limitations of endogenous peptides, such as rapid proteolytic degradation and poor membrane permeability. Boc-D-Homoallylglycine (CAS: 219819-76-8) is a highly specialized, alkene-bearing amino acid derivative designed to address these challenges. Featuring a terminal double bond and a D-configuration at the alpha-carbon, this building block is a cornerstone in the synthesis of conformationally constrained "stapled" peptides and macrocyclic therapeutics[1]. This technical whitepaper provides a rigorous examination of its chemical identity, mechanistic utility, and validated experimental protocols for its integration into complex peptide architectures.

Chemical Identity and Nomenclature

To ensure unambiguous identification and reproducibility across synthetic workflows, the precise nomenclature and physicochemical properties of Boc-D-Homoallylglycine must be established. The molecule consists of a homoallyl side chain (providing a reactive olefin handle) and a tert-butoxycarbonyl (Boc) protecting group (providing orthogonal stability during synthesis)[].

Table 1: Physicochemical Properties and Nomenclature

PropertyValue
IUPAC Name (2R)-2-{[(tert-butoxy)carbonyl]amino}hex-5-enoic acid
Common Synonyms Boc-D-Hag-OH; Boc-D-homoallylglycine; (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hexenoic acid
CAS Registry Number 219819-76-8
Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
Stereochemistry D-configuration (R-isomer)
Protecting Group tert-Butoxycarbonyl (Boc) - Acid labile

Structural Significance & Mechanistic Insights

The architectural design of Boc-D-Homoallylglycine is highly deliberate, combining three functional domains to achieve specific chemical and biological outcomes:

  • The D-Stereocenter: Endogenous proteases (e.g., trypsin, chymotrypsin) are highly stereoselective for L-amino acids. Incorporating the D-enantiomer disrupts the enzymatic recognition pocket, drastically increasing the in vivo half-life of the resulting peptide. Furthermore, in helical peptide design, D-amino acids are strategically placed to induce specific reverse turns or stabilize left-handed helical conformations.

  • The Homoallyl Side Chain: The terminal alkene is chemically inert under standard peptide coupling conditions but highly reactive under ruthenium-catalyzed olefin metathesis. The extended "homo" chain length (containing one more methylene group than allylglycine) provides the optimal spatial geometry for spanning i, i+4 or i, i+7 positions in an alpha-helix during peptide stapling.

  • The Boc Protecting Group: The tert-butoxycarbonyl group ensures the alpha-amine remains unreactive during the activation and coupling of the carboxylic acid[]. The causality behind selecting Boc over Fmoc (Fluorenylmethyloxycarbonyl) lies in orthogonal deprotection strategies. Boc is completely stable to basic conditions (e.g., piperidine) and nucleophiles, but is readily cleaved by strong acids like trifluoroacetic acid (TFA). This makes it ideal for standard Boc-SPPS or as a terminal capping residue in Fmoc-SPPS workflows.

Experimental Workflows and Protocols

The following protocols detail the self-validating systems required for the effective utilization of Boc-D-Homoallylglycine in solid-phase synthesis and subsequent macrocyclization.

Protocol 4.1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To couple Boc-D-Homoallylglycine onto a resin-bound peptide chain with high fidelity. Causality: Due to the slight steric hindrance of the unnatural side chain, a highly efficient coupling reagent system (HATU/DIPEA) is selected over standard carbodiimides (DIC) to prevent epimerization and ensure complete conversion.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30 minutes to maximize surface area exposure.

  • Deprotection: Treat the resin with 50% TFA in Dichloromethane (DCM) for 1 x 5 min, then 1 x 20 min to remove the N-terminal Boc group of the preceding amino acid. Wash thoroughly with DCM and DMF.

  • Neutralization: Treat with 5% N,N-Diisopropylethylamine (DIPEA) in DMF for 2 x 5 min to neutralize the TFA salt and generate the free amine.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Boc-D-Homoallylglycine and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA. Stir for 2 minutes to form the highly reactive OAt ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60-90 minutes.

  • Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A yellow/colorless bead indicates a negative result (complete coupling), validating the absence of free primary amines. A blue bead indicates incomplete coupling, necessitating a second coupling cycle before proceeding.

  • Washing: Wash the resin 5x with DMF and 5x with DCM to remove excess reagents.

SPPS_Workflow A Resin-Bound Peptide B TFA Deprotection (Remove Boc) A->B 50% TFA/DCM C Neutralization (DIPEA) B->C 5% DIPEA D Coupling (Boc-D-Hag-OH + HATU) C->D 60-90 min E Kaiser Test Validation D->E Wash E->D Blue (Incomplete) F Next Cycle or Cleavage E->F Yellow (Complete)

Workflow for incorporating Boc-D-Homoallylglycine via Solid-Phase Peptide Synthesis (SPPS).

Protocol 4.2: Ring-Closing Metathesis (RCM) for Peptide Stapling

Objective: To cross-link the homoallyl side chain of Boc-D-Homoallylglycine with another alkene-bearing residue to form a macrocyclic "staple". Causality: Grubbs' First or Second Generation Catalyst is used to drive the metathesis. Performing the reaction on-resin leverages the pseudo-dilution effect, which kinetically favors intramolecular cyclization over intermolecular oligomerization.

Step-by-Step Methodology:

  • Solvent Exchange: Wash the fully synthesized, fully protected resin-bound peptide with anhydrous 1,2-Dichloroethane (DCE) under an argon atmosphere to exclude moisture and oxygen, which degrade the catalyst.

  • Catalyst Preparation: Dissolve 20 mol% Grubbs' catalyst in degassed, anhydrous DCE (final peptide concentration ~10 mM).

  • Metathesis Reaction: Add the catalyst solution to the resin. Agitate gently under argon at room temperature for 2 hours.

  • Validation (Test Cleavage): Perform a micro-cleavage of a small resin aliquot using TFA/TIPS/H2O (95:2.5:2.5). Analyze the crude product via LC-MS. A precise mass shift of -28 Da (corresponding to the loss of ethylene gas) confirms successful ring closure.

  • Completion: Wash the resin extensively with DCE, DCM, and MeOH to remove ruthenium byproducts before final global cleavage.

RCM_Pathway A Linear Peptide Sequence (Containing D-Homoallylglycine) B On-Resin Metathesis (Grubbs' Catalyst in DCE) A->B Argon Atm, RT C Extrusion of Ethylene Gas (-28 Da Mass Shift) B->C Intramolecular Cyclization D Macrocyclic 'Stapled' Peptide (Enhanced Helicity & Stability) C->D LC-MS Validation

Mechanism of peptide stapling via Ruthenium-catalyzed Ring-Closing Metathesis (RCM).

Applications in Advanced Therapeutics

Boc-D-Homoallylglycine is instrumental in synthesizing conformationally constrained peptides that bridge the gap between small molecules and biologics.

  • Anti-Apicomplexa Cyclic Peptides: Recent chemical biology studies have utilized modular approaches to synthesize inhibitors against Apicomplexa parasites (e.g., Toxoplasma and Plasmodium). By incorporating unnatural amino acids like Boc-D-Homoallylglycine, researchers generate pluripotent cyclic tetrapeptide scaffolds. These scaffolds undergo selective radical coupling and carbon-nitrogen cleavage to yield bioactive cyclic peptides with high selectivity for parasitic over human cells[3].

  • Intracellular Protein-Protein Interactions (PPIs): Stapled peptides formed via RCM of homoallylglycine derivatives exhibit enhanced alpha-helical propensity. This structural rigidity minimizes the entropic cost of binding and shields the peptide backbone from proteolysis, allowing these molecules to effectively penetrate cell membranes and competitively inhibit challenging intracellular PPI targets, such as the p53-MDM2 axis in oncology.

References

  • Title: (2R)-2-[[(1,1-Dimethylethoxy)
  • Title: BOC-Amino Acids: Boc-D-Homoallylglycine (CAS: 219819-76-8)
  • Title: Flexible Synthesis and Evaluation of Diverse Anti-Apicomplexa Cyclic Peptides Source: Molaid Chemical Database URL

Sources

The Role of the Boc Protecting Group in Peptide Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Causality

Solid-Phase Peptide Synthesis (SPPS) revolutionized the chemical synthesis of peptides by anchoring the growing peptide chain to an insoluble polymer support, allowing for rapid, iterative assembly 1[1]. Central to this process is the temporary masking of the α-amino group to prevent uncontrolled polymerization. The tert-butyloxycarbonyl (Boc) group, utilized in the classical Boc/Bzl strategy, remains a foundational pillar in peptide chemistry 2[2].

While Fmoc-SPPS has become the industry standard for routine synthesis due to its milder cleavage conditions, Boc-SPPS offers unparalleled, field-proven advantages for synthesizing complex, aggregation-prone sequences and C-terminal thioesters required for Native Chemical Ligation (NCL) 3[3]. Understanding the mechanistic causality behind Boc chemistry is essential for researchers tackling "difficult" peptides that fail under standard Fmoc conditions.

Mechanistic Principles of Boc Protection

The causality behind the efficacy of the Boc group lies in the thermodynamic stability of its intermediates. The acid-catalyzed removal of the Boc group involves the protonation of the carbamate carbonyl oxygen 2[2]. This resonance-stabilized intermediate facilitates the cleavage of the tert-butyl group, generating a highly stable tertiary carbocation 4[4].

Subsequent elimination by the trifluoroacetate ion leads to rapid decarboxylation, releasing CO₂ gas and exposing the free amine as a trifluoroacetate salt 4[4]. Because the tert-butyl carbocation is significantly more stable than the primary benzyl carbocations derived from side-chain protecting groups, a precise orthogonal cleavage strategy is achieved: 50% Trifluoroacetic Acid (TFA) selectively removes the Boc group without prematurely cleaving the benzyl-protected side chains 2[2].

Boc_SPPS_Cycle Start Resin-Bound Peptide (N-terminal Boc) Deprotect Deprotection (50% TFA in DCM) Start->Deprotect Step 1: Acidolysis Neutralize Neutralization (10% DIEA in DMF) Deprotect->Neutralize Step 2: Free Amine Couple Coupling (Boc-AA + Activator) Neutralize->Couple Step 3: Amide Bond Couple->Start Iterative Cycle Cleave Global Cleavage (Anhydrous HF) Couple->Cleave Final Sequence

Fig 1. The iterative cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Boc vs. Fmoc: Strategic Causality in Experimental Design

Choosing between Boc and Fmoc strategies is dictated by the physicochemical properties of the target sequence. Fmoc deprotection relies on a base (20% piperidine), which often fails to disrupt inter-chain hydrogen bonding (β-sheet formation) during the synthesis of highly hydrophobic sequences. Conversely, the 50% TFA used in Boc deprotection acts as a strong chaotropic agent, effectively breaking up peptide aggregates on the resin and ensuring near-quantitative coupling efficiencies 3[3].

Furthermore, Boc-SPPS is intrinsically compatible with the synthesis of C-terminal peptide thioesters, which are highly susceptible to hydrolysis and aminolysis under the repetitive basic conditions of Fmoc-SPPS 3[3].

Quantitative Comparison of SPPS Strategies
ParameterBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Deprotection Reagent 50% TFA in DCM20% Piperidine in DMF
Deprotection Time 2 x 5 minutes2 x 10 minutes
Global Cleavage Reagent Anhydrous HF (100%)95% TFA + Scavengers
Cleavage Temperature 0 °CRoom Temperature
Cleavage Time 1 hour2 - 4 hours
Aggregation Disruption High (TFA disrupts β-sheets)Low (Requires heating/additives)
Thioester Synthesis Direct (Highly stable in acid)Requires specialized linkers

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows incorporate self-validating checkpoints to monitor reaction completion.

Protocol 1: In Situ Neutralization Boc-SPPS Cycle

Traditional Boc-SPPS required a separate neutralization step after TFA deprotection, which often led to rapid on-resin aggregation. The in situ neutralization protocol circumvents this by neutralizing the resin simultaneously with the coupling step, maximizing yield and coupling kinetics 5[5].

  • Deprotection: Treat the resin-bound peptide with 50% TFA in Dichloromethane (DCM) for 1 minute, drain, and repeat for an additional 5 minutes 6[6].

  • Validation (Deprotection Check): Perform a Kaiser (ninhydrin) test on a few resin beads. A deep blue color confirms the successful exposure of free primary amines.

  • Washing: Wash the resin thoroughly with DCM (3x) followed by Dimethylformamide (DMF) (3x) to remove residual TFA 6[6].

  • Coupling & In Situ Neutralization: Pre-activate the incoming Boc-amino acid (4 eq) with HATU (3.9 eq) and N,N-Diisopropylethylamine (DIEA) (10 eq) in DMF. Add the mixture to the resin and agitate for 10-15 minutes. The excess DIEA neutralizes the TFA salt in situ, allowing immediate acylation.

  • Validation (Coupling Check): Repeat the Kaiser test. A yellow/colorless resin indicates complete amide bond formation.

Protocol 2: Anhydrous HF Global Cleavage

Because benzyl-based side-chain protecting groups require strong acids for removal, anhydrous Hydrogen Fluoride (HF) is employed. This step proceeds via an SN1 mechanism, generating highly reactive benzyl carbocations that must be trapped by nucleophilic scavengers to prevent irreversible alkylation of sensitive residues like Cys, Met, and Tyr 3[3].

  • Pre-cleavage Preparation: Remove the final N-terminal Boc group and any specialized side-chain protecting groups (e.g., Dnp on His, CHO on Trp) before HF treatment to prevent unwanted tert-butylation 3[3].

  • Drying: Dry the peptide-resin thoroughly under a continuous N₂ flow to remove all solvent traces 3[3].

  • Scavenger Addition: Transfer the resin to a specialized Teflon HF cleavage vessel. Add scavengers (e.g., p-cresol, p-thiocresol) at a ratio of 5-10% (v/v) relative to the final HF volume 3[3].

  • HF Cleavage: Condense anhydrous HF into the vessel at -78 °C, then warm the reaction to 0 °C. Stir for exactly 1 hour 3[3].

  • Evaporation: Rapidly evaporate the HF under vacuum at 0 °C to minimize side reactions 3[3].

  • Extraction: Precipitate the crude peptide using cold diethyl ether, filter, and extract the peptide into an aqueous buffer (e.g., 10% acetic acid) for subsequent lyophilization and HPLC purification.

HF_Cleavage Prep Pre-cleavage Deprotection Scavenger Add Scavengers (p-cresol) Prep->Scavenger HF Anhydrous HF (0°C, 1 hr) Scavenger->HF Evap Evaporate HF (Vacuum) HF->Evap Extract Ether Precipitation Evap->Extract

Fig 2. Experimental workflow for anhydrous HF cleavage in Boc-SPPS.

References

  • ChemPep - Boc Solid Phase Peptide Synthesis.
  • BenchChem - The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide.
  • Muttenthaler M, et al. (NIH PMC) - Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Nat Protoc. 2015.
  • Chemistry Steps - Boc Protecting Group for Amines.
  • Adhikary R, Dawson PE (PubMed) - In Situ Neutralization Protocols for Boc-SPPS. Methods Mol Biol. 2020.
  • Bachem - Introduction to Peptide Synthesis Methods.

Sources

Advanced Research Applications of Homoallylglycine (HAG) Derivatives in Chemical Biology and Protein Engineering

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper by the Senior Application Science Team

Executive Summary & Mechanistic Foundation

The expansion of the genetic code through non-canonical amino acids (ncAAs) has fundamentally transformed protein engineering, allowing for the introduction of novel chemical functionalities into living systems[1]. Among these, L-homoallylglycine (HAG) —a methionine surrogate bearing a terminal alkene—has emerged as a highly versatile bioorthogonal handle.

As application scientists, we frequently face a trade-off between reaction kinetics and biological perturbation. Highly reactive strained alkenes, such as trans-cyclooctene (TCO), offer rapid inverse-electron-demand Diels-Alder (IEDDA) kinetics but possess large steric footprints that can disrupt native protein folding and require complex engineered aminoacyl-tRNA synthetase (aaRS) pairs for incorporation[1]. Conversely, HAG features a minimal steric footprint. It is efficiently recognized by endogenous wild-type methionyl-tRNA synthetase (MetRS) in mammalian and bacterial cells, enabling global, residue-specific incorporation without genetic manipulation[2].

This whitepaper details the core applications of HAG derivatives, focusing on spatiotemporally controlled bioorthogonal conjugation, thiol-ene coupling, and Z-selective macrocyclic peptide stapling.

Bioorthogonal Conjugation Workflows

The terminal alkene of HAG is virtually inert in biological milieus, making it an ideal candidate for highly controlled bioorthogonal chemistries[3]. We leverage HAG primarily for two distinct conjugation pathways:

Spatiotemporal "Photoclick" Cycloaddition

While standard click chemistries (like CuAAC) are highly efficient, they lack spatial and temporal resolution. To achieve this, we utilize a photoinduced tetrazole-alkene cycloaddition. When exposed to 365 nm UV light (or 700 nm two-photon excitation), diaryltetrazoles undergo cycloreversion to release nitrogen gas, generating a highly reactive nitrile imine dipole. This intermediate rapidly undergoes a 1,3-dipolar cycloaddition with the terminal alkene of the HAG-tagged protein[2].

Causality Check: We utilize two-photon excitation (700 nm) in live mammalian tissue to minimize phototoxicity and increase tissue penetration depth, ensuring that the biological system remains viable during real-time imaging[4].

Thiol-Ene "Click" Coupling

For in vitro protein engineering, such as the generation of artificial immunogens or PEGylated therapeutics, we employ photo-initiated thiol-ene coupling. Under UV irradiation in the presence of a photoinitiator, thiols (e.g., glycosyl-thiols) form thiyl radicals that add anti-Markovnikov to the HAG alkene[3]. This provides a stable thioether linkage.

G MetDepletion 1. Methionine Depletion (Removes Competitor) HAGAddition 2. HAG Supplementation (Drives MetRS Charging) MetDepletion->HAGAddition Translation 3. Co-Translational Incorporation HAGAddition->Translation Protein 4. HAG-Tagged Proteome Translation->Protein Tetrazole 5. Add Photoactivatable Tetrazole Probe Protein->Tetrazole UVLight 6. UV/Two-Photon Excitation (365/700nm) Tetrazole->UVLight Conjugate 7. Fluorescently Labeled Protein Conjugate UVLight->Conjugate

Fig 1: Workflow of HAG metabolic incorporation and spatiotemporally controlled photoclick labeling.

Peptide Stapling and Macrocyclic Ring-Closing Metathesis (RCM)

Beyond metabolic labeling, HAG is a critical building block in solid-phase peptide synthesis (SPPS) for creating "stapled" peptides. By incorporating HAG alongside other alkene-bearing amino acids (e.g., allylglycine), we can utilize Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form stable, all-carbon macrocyclic cross-links. These cross-links lock peptides into bioactive alpha-helical or beta-turn conformations, drastically increasing their resistance to proteolytic degradation and enhancing cellular permeability[5].

The E/Z Selectivity Challenge: Historically, RCM on peptides yielded a thermodynamically driven, inseparable mixture of E and Z olefin isomers, severely confounding Structure-Activity Relationship (SAR) studies[6]. To solve this, we employ newly developed cyclometalated ruthenium catalysts (e.g., Hoveyda-Grubbs 2nd Generation variants with specific bulky N-heterocyclic carbenes). These catalysts provide kinetic control, strongly favoring the Z-isomer during the cross-metathesis of HAG derivatives[6].

RCM LinearPeptide Linear Peptide (HAG + Allylglycine) RuCatalyst Cyclometalated Ru Catalyst (Kinetic Control) LinearPeptide->RuCatalyst Metathesis Ring-Closing Metathesis (RCM) RuCatalyst->Metathesis ZIsomer Z-Selective Stapled Peptide (Bioactive) Metathesis->ZIsomer Favored EIsomer E-Isomer Byproduct (Minimized) Metathesis->EIsomer Suppressed

Fig 2: Z-selective Ring-Closing Metathesis (RCM) of HAG-containing peptides.

Quantitative Data: Bioorthogonal Handle Comparison

To guide experimental design, we have summarized the properties of HAG against other common methionine surrogates and bioorthogonal handles.

Non-Canonical Amino AcidFunctional GroupPrimary Conjugation ChemistrySteric FootprintReaction KineticsSpatiotemporal Control
Homoallylglycine (HAG) Terminal AlkenePhotoclick / Thiol-EneMinimalModerateExcellent (Light-triggered)
Azidohomoalanine (Aha) AzideCuAAC / SPAACMinimalFastPoor (Constitutively active)
Homopropargylglycine (Hpg) AlkyneCuAACMinimalFastPoor (Constitutively active)
trans-Cyclooctene (TCO) Strained AlkeneIEDDA (Tetrazine Ligation)LargeUltra-FastPoor (Constitutively active)

Table 1: Comparison of bioorthogonal ncAAs. HAG is uniquely positioned for applications requiring strict spatial and temporal control over labeling.

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, every protocol must act as a self-validating system. Below are our optimized workflows for HAG utilization.

Protocol A: Co-Translational Incorporation of HAG in Mammalian Cells

Objective: Global substitution of methionine with HAG in newly synthesized proteins.

  • Methionine Depletion: Wash adherent mammalian cells (e.g., HEK293T) three times with PBS. Incubate in Methionine-free DMEM supplemented with 10% dialyzed FBS for 30 minutes.

    • Causality: Wild-type MetRS has a higher binding affinity for native Met than HAG. Depletion removes the competitive substrate, allowing HAG to be charged onto the tRNA via mass action.

  • HAG Supplementation: Add L-homoallylglycine to the media at a final concentration of 1–4 mM. Incubate for 2–4 hours depending on the desired labeling yield.

  • Self-Validation Controls:

    • Positive Control: Cells grown in standard Met-containing media (ensures baseline translational health).

    • Negative Control: Cells grown in Met-free media without HAG. (Protein synthesis should halt; if significant translation occurs, the dialyzed FBS still contains residual Met, invalidating the assay).

  • Harvest: Lyse cells in RIPA buffer containing protease inhibitors.

Protocol B: Spatiotemporal Photoclick Labeling In Vitro

Objective: Covalent attachment of a fluorophore to HAG-tagged proteins.

  • Probe Incubation: To the HAG-tagged cell lysate (1 mg/mL protein), add a photoactivatable diaryltetrazole-fluorophore conjugate to a final concentration of 50 µM.

  • Dark Incubation: Incubate the mixture in the dark at 4°C for 30 minutes.

    • Causality: This step allows the probe to equilibrate and ensures that no spontaneous, non-specific background reactions occur prior to activation.

  • Photoactivation: Irradiate the sample using a 365 nm UV LED array (10 mW/cm²) for 2 minutes on ice.

    • Causality: Ice prevents thermal degradation of the protein during UV exposure. The UV light triggers the cycloreversion of the tetrazole into the reactive nitrile imine, initiating the cycloaddition[2].

  • Self-Validation Control: Maintain an identical sample in the dark (no UV exposure) and process it through downstream SDS-PAGE/Fluorescence imaging. A lack of fluorescence in this control proves that labeling is strictly covalent and light-dependent, ruling out non-specific hydrophobic binding of the probe.

References

Sources

Solubility Characteristics of Boc-D-Homoallylglycine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-D-Homoallylglycine (CAS: 219819-76-8; Molecular Formula: C11H19NO4) is a highly specialized, non-natural amino acid utilized extensively in the synthesis of stapled peptides via ring-closing metathesis (RCM)[]. Because of its unique structural features—a terminal alkene side chain and a tert-butyloxycarbonyl (Boc) protected alpha-amine—its solvation thermodynamics differ significantly from standard proteinogenic amino acids. This technical guide details the structural causality behind its solubility profile, provides a matrix of its behavior in common organic solvents, and outlines a self-validating protocol for precise solubility determination.

Physicochemical Profiling & Structural Causality

The solubility of an amino acid derivative is dictated by the interplay of its functional domains. For Boc-D-Homoallylglycine, three distinct structural elements govern its solvent interactions:

  • The Boc Protecting Group: The bulky, highly lipophilic tert-butyloxycarbonyl group masks the alpha-amine, preventing the formation of a highly polar zwitterion[]. This disruption of the native ionic lattice drastically reduces aqueous solubility while exponentially increasing affinity for organic solvents[2].

  • The Homoallyl Side Chain (-CH2-CH2-CH=CH2): Unlike polar side chains, this purely aliphatic butenyl group increases the overall hydrophobic moment of the molecule. It interacts favorably with non-polar to moderately polar aprotic solvents via London dispersion forces[2].

  • The Free Carboxylic Acid (-COOH): This moiety remains the sole strong hydrogen-bond donor and acceptor. In non-polar solvents (e.g., hexanes), the carboxylic acid groups of adjacent molecules will strongly dimerize, leading to precipitation. Conversely, polar aprotic solvents (e.g., DMF, DMSO) effectively disrupt these dimers by forming strong solute-solvent hydrogen bonds.

Solubility Matrix in Common Organic Solvents

Understanding solvent-solute dynamics is critical for optimizing coupling efficiency in Solid-Phase Peptide Synthesis (SPPS). The data below synthesizes the solubility characteristics based on the compound's dielectric requirements and the empirical behavior of structurally analogous Boc-protected aliphatic amino acids[3],[4].

SolventDielectric Constant (ε)Estimated SolubilityMechanistic Rationale & Application Notes
Dichloromethane (DCM) 8.9Very High (>100 mg/mL)DCM perfectly balances the solvation of the lipophilic Boc and homoallyl groups while maintaining sufficient polarity to dissolve the monomeric acid. It is the premier solvent for Boc-chemistry SPPS[3].
N,N-Dimethylformamide (DMF) 36.7Very High (>100 mg/mL)The strong hydrogen-bond accepting nature of DMF completely disrupts carboxylic acid dimerization. Ideal for preparing highly concentrated stock solutions[3].
Ethyl Acetate (EtOAc) 6.0High (~50-100 mg/mL)Provides a moderate dipole moment that solvates the protected amino acid effectively. EtOAc is the standard solvent for liquid-liquid extraction during the downstream purification of Boc-amino acids[4].
Methanol (MeOH) 32.7Moderate (~20-50 mg/mL)While polar, the protic nature of methanol competes with the internal hydrogen bonding of the molecule. Useful for analytical dilutions but generally avoided during active coupling steps.
Hexanes / Petroleum Ether 1.9Very Low (<1 mg/mL)The lack of a permanent dipole renders hexanes incapable of solvating the polar carboxylic acid headgroup, inducing rapid dimerization and crystallization[4].

Self-Validating Experimental Protocol: High-Throughput Solubility Determination

To establish precise solubility limits for novel peptide sequences or specific synthetic scale-ups, researchers must employ a rigorous, self-validating methodology. Relying solely on visual inspection is inadequate due to the potential for micro-suspensions or solvent-induced degradation.

Step-by-Step Methodology:

  • Saturated Solution Preparation: In a 2.0 mL borosilicate glass vial, add an excess mass (e.g., 200 mg) of solid Boc-D-Homoallylglycine to 1.0 mL of the target anhydrous organic solvent[2].

  • Thermodynamic Equilibration: Seal the vial with a PTFE-lined cap to prevent evaporation. Incubate in a thermomixer at 25.0°C ± 0.1°C with continuous agitation (800 RPM) for 48 hours. Causality: This extended duration ensures the system reaches true thermodynamic equilibrium rather than a kinetic metastable state[2].

  • Phase Separation: Transfer the suspension to a chemically resistant microcentrifuge tube. Centrifuge at 10,000 × g for 10 minutes. Carefully draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE membrane. Causality: PTFE is mandated to prevent extractable contamination and membrane degradation from aggressive organic solvents.

  • Self-Validating Quantification:

    • Gravimetric Analysis: Transfer exactly 500 µL of the filtrate to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of ultra-pure nitrogen, followed by high vacuum for 2 hours. Weigh the residual solid to calculate the total dissolved mass.

    • HPLC-UV Analysis: Dilute a separate 10 µL aliquot of the filtrate into 990 µL of mobile phase (e.g., Acetonitrile/Water with 0.1% TFA). Quantify the concentration via a pre-established standard curve at 210 nm (detecting the carbonyl/alkene).

    • Validation Consensus: The gravimetric mass must match the HPLC-derived mass within a 5% margin of error. Causality: A significant discrepancy indicates either solvent retention in the solid (gravimetric > HPLC) or solvent-induced degradation of the amino acid (HPLC reveals multiple peaks).

SolubilityWorkflow A Solid Boc-D-Homoallylglycine (Excess Mass) B Solvent Addition (e.g., DCM, DMF, EtOAc) A->B C Thermodynamic Equilibration (25°C, 48h, 800 RPM) B->C D Phase Separation (10,000 x g & 0.22 µm PTFE) C->D E Gravimetric Analysis (Total Dissolved Mass) D->E F HPLC-UV Analysis (Purity & Specific Conc.) D->F G Self-Validation Consensus (Mass == HPLC Conc.) E->G F->G

Workflow for self-validating thermodynamic solubility determination.

Application Workflow: Solvation in Solid-Phase Peptide Synthesis (SPPS)

The solubility characteristics of Boc-D-Homoallylglycine directly dictate its utility in SPPS. In classical Boc-chemistry, DCM is the solvent of choice because it readily dissolves the protected amino acid and optimally swells polystyrene-based resins[3]. Efficient solvation is critical during the coupling phase; if the amino acid is poorly solvated, it cannot diffuse into the porous resin matrix, leading to truncated peptide sequences.

For the synthesis of stapled peptides, Boc-D-Homoallylglycine is coupled into the growing peptide chain. Following the completion of the sequence and subsequent deprotection steps, the terminal alkene of the homoallyl group undergoes Ring-Closing Metathesis (RCM) with another strategically placed olefinic amino acid, catalyzed by a Ruthenium-based Grubbs catalyst. This entire downstream workflow relies on the initial, complete dissolution of the monomer in the coupling solvent.

SPPSWorkflow A Boc-D-Homoallylglycine Dissolution in DCM B Carboxyl Activation (e.g., DIC/Oxyma) A->B C Resin Coupling (Polystyrene Matrix) B->C D Boc Deprotection (TFA / DCM) C->D E Peptide Elongation (Iterative Cycles) D->E F Ring-Closing Metathesis (Grubbs Catalyst, DCE) E->F Incorporate 2nd Olefin Amino Acid

Solvation-dependent workflow for SPPS and downstream ring-closing metathesis.

References

  • BOC-Amino Acids Overview | BOC Sciences |

  • An In-depth Technical Guide on the Solubility of N-Boc-6-methyl-L-tryptophan in Organic Solvents | Benchchem | 2

  • Solvents for Solid Phase Peptide Synthesis | AAPPTec | 3

  • BOC-ON Technical Bulletin | Sigma-Aldrich | 4

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profile

As a Senior Application Scientist, I frequently encounter challenges related to the stability of unnatural amino acids during complex peptide synthesis. Boc-D-Homoallylglycine (Boc-D-Hag-OH; CAS: 219819-76-8; MW: 229.27) is a critical building block, particularly valued for introducing terminal alkene functionalities into peptide backbones for subsequent ring-closing metathesis or late-stage bioconjugation ()[]. Furthermore, it is heavily utilized in organometallic chemistry tools for building biologically-relevant nanoscale systems via Grubbs ruthenium catalysis (2)[2].

However, its dual-functional nature—comprising an acid-labile tert-butoxycarbonyl (Boc) protecting group and a reactive homoallyl side chain—demands rigorous storage protocols to maintain structural integrity.

Mechanistic Degradation Pathways

Understanding the causality behind storage recommendations requires analyzing the molecule's specific vulnerabilities.

Thermal and Acidic Vulnerability of the Boc Group

The Boc protecting group is inherently susceptible to thermal degradation and acid hydrolysis. At elevated temperatures, Boc-protected amino acids undergo a fragmentation mechanism, decomposing into the free amino acid, isobutylene gas, and carbon dioxide (3)[3]. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of similar Boc-protected derivatives indicate that thermal decomposition typically initiates between 73°C and 105°C (4)[4]. Even at lower ambient temperatures, prolonged exposure to trace ambient acids or moisture can catalyze this deprotection, leading to batch impurity.

Oxidative Susceptibility of the Alkene

The terminal double bond of the homoallyl group introduces a secondary degradation vector. Under oxidative stress (exposure to reactive oxygen species, atmospheric oxygen over long periods, or UV light), the alkene can undergo epoxidation, yielding 5,6-epoxy derivatives, or cross-linking (5)[5].

DegradationPathways BocHag Boc-D-Homoallylglycine (Intact Monomer) Thermal Thermal/Acidic Stress (>70°C or H+) BocHag->Thermal Oxidative Oxidative/Radical Stress (O2, ROS, UV Light) BocHag->Oxidative Deprotected D-Homoallylglycine + Isobutylene + CO2 Thermal->Deprotected Boc Fragmentation Epoxide Epoxidized or Cross-linked Derivatives Oxidative->Epoxide Alkene Oxidation

Fig 1. Primary degradation pathways of Boc-D-Homoallylglycine under stress.

Recommended Storage Conditions

To arrest these degradation kinetics, storage conditions must simultaneously minimize thermal energy and exclude reactive atmospheric components. Storing the compound at sub-zero temperatures reduces the kinetic energy available to overcome the activation barrier for Boc fragmentation. Simultaneously, storing the powder in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) displaces oxygen, mitigating the risk of alkene auto-oxidation (6)[6].

Storage Matrix

The following table summarizes the quantitative storage recommendations based on stability profiles of analogous Boc-protected unnatural amino acids (7)[7]:

Storage FormatTemperatureAtmosphereDurationExpected Stability / Purity
Solid Powder (Long-term)-20°CArgon/NitrogenUp to 24 months> 98% (High)
Solid Powder (Short-term)2°C to 8°CDesiccated1 to 3 months> 97% (Moderate-High)
In Solution (DMF/NMP)-80°CSealed< 1 monthModerate (Prone to degradation)
Solid Powder (Benchtop)20°C to 25°CAmbient< 1 weekLow (Risk of Boc cleavage)

Self-Validating Experimental Protocol: Forced Degradation & Stability Assay

Step-by-Step Methodology

Phase 1: Sample Stressing (Forced Degradation)

  • Control Preparation: Dissolve 1 mg of Boc-D-Homoallylglycine in 1 mL of HPLC-grade Acetonitrile/Water (50:50, v/v). Keep at 4°C.

  • Thermal Stress: Place 1 mg of solid powder in a sealed glass vial and heat at 80°C for 24 hours. Dissolve in 1 mL of solvent prior to analysis.

  • Oxidative Stress: Dissolve 1 mg of the compound in 1 mL of solvent. Add 50 µL of 3% H₂O₂ and incubate at room temperature for 4 hours.

  • Acidic Stress: Dissolve 1 mg in 1 mL of 0.1 M HCl. Incubate for 2 hours at room temperature, then carefully neutralize with 0.1 M NaOH.

Phase 2: HPLC-UV/MS Analysis 5. Column Setup: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C. 6. Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 10 minutes. 7. Detection: Monitor UV absorbance at 210 nm (due to the lack of strong chromophores, the amide/carbonyl bonds absorb here) and utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode. 8. Validation Criteria: The method is validated if the intact Boc-D-Hag-OH peak (expected m/z[M+H]+ ≈ 230.27, or [M+Na]+ ≈ 252.27) is baseline-separated from the deprotected D-Homoallylglycine peak and any oxidative byproducts.

ProtocolWorkflow Start Aliquot Boc-D-Hag-OH (1 mg samples) Stress Apply Stress Conditions (Heat, H2O2, HCl) Start->Stress Prep Reconstitute in MeCN/H2O (50:50) Stress->Prep HPLC HPLC-UV/MS Analysis (C18, 210 nm, ESI+) Prep->HPLC Validate Confirm Baseline Resolution & Verify Purity HPLC->Validate

Fig 2. Self-validating forced degradation and stability-indicating workflow.

Conclusion

Boc-D-Homoallylglycine is an indispensable tool for advanced peptide engineering. However, its chemical architecture necessitates strict adherence to cold-chain storage (-20°C) and protection from moisture and oxygen. By pairing these storage controls with robust, self-validating analytical protocols, researchers can ensure high-fidelity syntheses and eliminate costly downstream purification failures.

References[3] Title: An In-depth Technical Guide to the Melting Point and Stability of Boc-L-Ala-OH | Source: Benchchem | URL: https://benchchem.com[1] Title: BOC-Amino Acids | Source: BOC Sciences | URL:https://bocsci.com[4] Title: tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis | Source: PMC | URL:https://www.ncbi.nlm.nih.gov/pmc[7] Title: Stability and Optimal Storage of Boc-Asn(Xan)-OH: A Technical Guide | Source: Benchchem | URL: https://benchchem.com[6] Title: Boc-Dap-OH - Safety Data Sheet | Source: ChemicalBook | URL: https://www.chemicalbook.com[2] Title: Organometallic Chemistry Tools for Building Biologically-Relevant Nanoscale Systems | Source: PMC | URL: https://www.ncbi.nlm.nih.gov/pmc[5] Title: Sulfur-based oxidation-responsive polymers | Source: ResearchGate | URL: https://www.researchgate.net

Sources

Engineering the Proteome: A Technical Guide to Homoallylglycine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The expansion of the genetic code through non-canonical amino acids (ncAAs) has revolutionized protein engineering. Among these, Homoallylglycine (HAG) stands out as a highly versatile, bioorthogonal handle. By providing a biologically inert yet chemically reactive terminal alkene, HAG enables the precise modification of proteins for drug development, biomaterial synthesis, and spatiotemporal imaging. This whitepaper dissects the mechanistic logic, metabolic incorporation dynamics, and validated experimental protocols for utilizing HAG in advanced medicinal chemistry.

The Chemical Logic of Homoallylglycine

Homoallylglycine is an aliphatic methionine (Met) surrogate characterized by a terminal double bond. The selection of HAG in chemical biology is driven by a strict structure-function causality:

  • Biological Inertness: While mammalian cells are rich in internal cis-alkenes (e.g., in phospholipids and signaling molecules like sphingosine 1-phosphate), terminal alkenes are virtually absent. This makes the HAG side chain biologically invisible and orthogonal to native cellular metabolism.

  • Chemical Accessibility: Terminal alkenes are sterically unhindered, making them highly reactive under specific catalytic triggers. This allows HAG to participate in 1, thiol-ene couplings, and ruthenium-catalyzed olefin cross-metathesis (OCM).

Metabolic Incorporation Dynamics

The integration of HAG into the proteome relies on the inherent substrate promiscuity of wild-type or mutant Methionyl-tRNA synthetase (MetRS). Because HAG structurally mimics methionine, MetRS can activate HAG and charge it onto tRNA^Met. During ribosomal translation, HAG is co-translationally incorporated into the nascent polypeptide chain at AUG codons.

To achieve high incorporation efficiency, the cellular environment must be temporarily depleted of endogenous methionine. This causal step prevents competitive inhibition at the MetRS binding pocket, forcing the translational machinery to utilize the HAG surrogate.

HAG_Workflow N1 Met-Depleted Environment N2 HAG Supplementation (Met Surrogate) N1->N2 N3 tRNA Charging via MetRS N2->N3 N4 Ribosomal Translation (Co-translational) N3->N4 N5 HAG-Encoded Target Protein N4->N5 N6 Bioorthogonal Conjugation (Photoclick / Thiol-Ene) N5->N6 N7 Functionalized Protein (Therapeutics / Imaging) N6->N7

Workflow of HAG metabolic incorporation and bioorthogonal functionalization.

Applications in Drug Development & Chemical Biology

The terminal alkene of HAG serves as an anchor for several advanced bioconjugation strategies:

A. Glycosylation and Artificial Immunogens (Thiol-Ene Coupling)

Post-translational modifications like glycosylation are critical for biologic drug efficacy. HAG-modified proteins can undergo radical-mediated thiol-ene coupling with glycosyl-thiols. This site-specific 2 that serve as highly defined artificial immunogens for vaccine development.

B. Peptide Stapling and Biomaterials (Olefin Cross-Metathesis)

In the development of peptide therapeutics, proteolytic instability is a major hurdle. Through ruthenium-catalyzed olefin cross-metathesis (OCM), two HAG residues within a peptide sequence can be covalently cross-linked. This "stapling" restricts the peptide's conformational freedom, locking it into a bioactive α-helical state. Furthermore, HAG is utilized to synthesize3 for smart biomaterials, allowing the chain conformation to switch between helical and disordered states.

C. Spatiotemporal Imaging (Photoclick Chemistry)

To track the synthesis of disease-related proteins in real-time, HAG can be reacted with diaryltetrazoles under UV irradiation. The UV light triggers the release of N₂, forming a reactive nitrile imine that undergoes rapid 1,3-dipolar cycloaddition with HAG. This1 generates a fluorescent pyrazoline, enabling the imaging of newly synthesized proteins with precise spatiotemporal control.

Quantitative Benchmarking: Met-Surrogates in Proteomics

When designing an experiment, selecting the correct ncAA is paramount. The table below benchmarks HAG against other common methionine surrogates based on reactivity and incorporation efficiency.

ncAAReactive GroupPrimary Bioorthogonal ReactionCatalyst / TriggerQuantitative Occupancy (Yield)
Azidohomoalanine (Aha) AzideCuAAC, SPAACCu(I), Strain (Cyclooctynes)High (>80% Met replacement)
Homopropargylglycine (Hpg) AlkyneCuAACCu(I)Moderate to High (~75%)
Homoallylglycine (HAG) Terminal AlkeneThiol-Ene, Photoclick, OCMRadicals, UV light, Ru-catalystModerate (42–85% occupancy)

Validated Experimental Protocol: HAG Pulse-Labeling and Photoclick Functionalization

This protocol details the metabolic tagging of mammalian cells with HAG, followed by in vivo photoclick labeling. System Integrity Note: This protocol acts as a self-validating system by running a parallel negative control. If the system is chemically sound, fluorescence will strictly depend on the presence of both HAG and UV activation.

Phase 1: Metabolic Depletion and Pulse Labeling
  • Cell Preparation & Washing: Wash mammalian cells (e.g., HEK293) three times with pre-warmed PBS.

    • Causality: Removes extracellular methionine that would competitively inhibit HAG from binding to MetRS.

  • Methionine Depletion: Incubate cells in Met-free DMEM supplemented with dialyzed FBS for 30 minutes at 37°C.

    • Causality: Depletes intracellular Met pools, forcing the cellular machinery into a state of auxotrophy where it must utilize the exogenous surrogate.

  • HAG Pulse: Add L-Homoallylglycine to the media at a final concentration of 2 mM. Incubate for 2–4 hours.

    • Causality: Provides a specific temporal window to label exclusively newly synthesized proteins, leaving the pre-existing proteome untouched.

  • Negative Control Establishment: Maintain a parallel well treated with 2 mM L-Methionine instead of HAG.

    • Causality: Establishes a baseline to validate that subsequent fluorescent labeling is strictly a result of the HAG-tetrazole cycloaddition, eliminating false positives from non-specific probe binding.

Phase 2: In Vivo Photoclick Chemistry
  • Probe Addition: Treat cells with 50 µM of a diaryltetrazole fluorescent probe. Incubate for 15 minutes.

    • Causality: Allows the small-molecule probe to permeate the lipid bilayer and distribute evenly throughout the cytosol.

  • Photoactivation: Place the cell culture plate on ice and irradiate with 302 nm or 365 nm UV light for 2 minutes.

    • Causality: UV light triggers the tetrazole to release N₂, forming a highly reactive nitrile imine intermediate. The ice bath prevents the thermal degradation of this intermediate, ensuring it efficiently reacts with the terminal alkene of HAG.

Phase 3: Self-Validation and Analysis
  • Cell Lysis: Wash cells with PBS to remove unreacted probe, then lyse using RIPA buffer. Resolve the protein lysate on a 10% SDS-PAGE gel.

  • In-Gel Fluorescence Detection: Image the gel using a standard fluorescence scanner.

    • Validation Check: A successful, self-validated experiment will exhibit robust fluorescent banding in the HAG(+) lane, while the Met(+) control lane will remain completely dark. This binary readout confirms the absolute chemoselectivity of the bioorthogonal reaction.

References

  • Residue-specific incorporation of non canonical amino acids into proteins: recent developments and applications Source: National Institutes of Health (PMC) URL:[Link]

  • A Metabolic Alkene Reporter for Spatiotemporally Controlled Imaging of Newly Synthesized Proteins in Mammalian Cells Source: ACS Chemical Biology URL:[Link]

  • Organometallic Chemistry Tools for Building Biologically-Relevant Nanoscale Systems Source: National Institutes of Health (PMC) URL:[Link]

  • Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides Source: The Royal Society of Chemistry URL:[Link]

Sources

Methodological & Application

Application Note: Optimal Conditions for Boc Protecting Group Removal Using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The tert-butyloxycarbonyl (Boc) group is a foundational protecting strategy for primary and secondary amines in multi-step organic synthesis, drug development, and peptide chemistry[1]. Its widespread adoption is due to its robust stability against catalytic hydrogenation, nucleophiles, and strongly basic conditions. However, its removal requires highly acidic conditions, with trifluoroacetic acid (TFA) serving as the industry-standard reagent due to its optimal pKa, efficacy, and volatility, which simplifies downstream product isolation[1][2].

To optimize this reaction, one must first understand the causality of the cleavage mechanism. The deprotection is an acid-catalyzed cascade driven heavily by thermodynamic and entropic forces[1][2]:

  • Protonation: TFA protonates the carbonyl oxygen of the carbamate, weakening the tert-butyl-oxygen bond[1].

  • Cleavage: The intermediate fragments into a thermodynamically stable tert-butyl cation and a carbamic acid intermediate[1].

  • Decarboxylation: The carbamic acid is inherently unstable and spontaneously decarboxylates. The release of CO₂ gas provides the entropic driving force (Le Chatelier's principle) that pushes the reaction to completion[1][2].

  • Salt Formation: The resulting free amine is immediately protonated by excess TFA to form a stable trifluoroacetate salt[1].

Mechanism BocAmine Boc-Protected Amine Protonation Protonation by TFA (Carbonyl Oxygen) BocAmine->Protonation + TFA Intermediate Carbamic Acid Intermediate (Unstable) Protonation->Intermediate Cleavage tBuCation tert-Butyl Cation (Reactive Electrophile) Protonation->tBuCation Cleavage Decarboxylation Decarboxylation (- CO2 Gas) Intermediate->Decarboxylation Scavenger Quenched by Scavenger (e.g., TIS, H2O) tBuCation->Scavenger If Scavengers Present SideReaction Side Reactions (Alkylation of Trp/Met) tBuCation->SideReaction If No Scavengers FreeAmine Free Amine TFA Salt (Desired Product) Decarboxylation->FreeAmine + Excess TFA

Mechanistic pathway of TFA-mediated Boc deprotection and competing side reactions.

The Critical Role of Cation Scavengers

The generation of the tert-butyl cation introduces a significant synthetic liability: it is a highly reactive electrophile. If left unquenched, this carbocation will indiscriminately alkylate electron-rich, nucleophilic residues within your molecule[1][3]. In peptide synthesis, the indole ring of Tryptophan (Trp), the thioether of Methionine (Met), and the thiol of Cysteine (Cys) are particularly vulnerable to these irreversible side reactions[1][3][4].

To prevent this, "scavengers" (cation traps) must be incorporated into the TFA cleavage cocktail[1]. These reagents act as sacrificial nucleophiles or reducing agents.

Table 1: Common Scavengers and Their Applications
ScavengerTypical ConcentrationMechanism of Action / Notes
Water (H₂O) 2.5% - 5.0%Quenches the cation to form tert-butanol. Excellent general-purpose scavenger for sequences lacking Cys, Met, or Trp[2][5].
Triisopropylsilane (TIS) 2.5% - 5.0%Reduces the carbocation to isobutane. Highly effective, non-odorous alternative to thiols[2][4].
Thioanisole 2.5% - 5.0%Exceptional for protecting Trp and Met residues from alkylation[2][4].
1,2-Ethanedithiol (EDT) 2.5%Highly effective for Cys and Trp protection, though its use is often limited by a severe, lingering odor[2][4].

Optimizing Reaction Parameters

The optimal conditions for Boc removal depend entirely on whether the synthesis is performed in the solution phase or on a solid support (SPPS).

Table 2: Quantitative Reaction Parameters
ParameterSolution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)
Substrate Concentration 0.1 M – 0.5 M in DCM[1]N/A (Resin-bound)
TFA Concentration 20% – 50% (v/v) in DCM[1][2]90% – 95% (v/v)[4][5]
Temperature 0 °C initiation, warm to RT[1]Room Temperature[6]
Reaction Time 30 minutes – 4 hours[1][7]2 – 4 hours[6]

Self-Validating Experimental Protocols

Protocol A: Solution-Phase Boc Deprotection

This protocol is designed for small molecules and solution-phase intermediates.

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a stir bar[1][2]. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add TFA dropwise to achieve a final concentration of 20–50% v/v[1][2].

    • Causality: Dropwise addition at 0 °C mitigates the exothermic nature of the initial protonation step, preventing thermal degradation of sensitive substrates[1].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–4 hours[2].

    • Validation Checkpoint: The cessation of observable bubbling (CO₂ gas evolution) serves as a physical indicator that the decarboxylation phase is concluding. Never run this reaction in a closed system [8].

  • Monitoring: Confirm the complete consumption of the starting material via TLC or LC-MS[2][7].

  • Concentration: Remove volatiles via a nitrogen stream or rotary evaporation.

    • Causality: Co-evaporation with toluene is highly recommended to azeotropically remove stubborn residual TFA, which can otherwise alter the pH and ruin downstream coupling reactions[7][9].

  • Work-up: For solid products, triturate the residue with cold diethyl ether to precipitate the amine as a TFA salt[7][9]. To isolate the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃[7].

Workflow Step1 1. Dissolution (Substrate in DCM at 0 °C) Step2 2. TFA Addition (Dropwise, 20-50% v/v) Step1->Step2 Step3 3. Reaction (Warm to RT, 1-4 hrs) Step2->Step3 Step4 4. Monitoring (TLC / LC-MS) Step3->Step4 Step5 5. Concentration (N2 Blowdown & Co-evaporation) Step4->Step5 Step6 6. Work-up (Ether Precipitation or Base Wash) Step5->Step6

Standard experimental workflow for solution-phase Boc deprotection.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Cleavage

This protocol simultaneously cleaves the peptide from the resin and removes side-chain Boc groups.

  • Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF from previous coupling steps[6].

  • Cocktail Addition: Add a pre-prepared TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin[4][6].

  • Agitation: Agitate the mixture at room temperature for 2–4 hours[6].

    • Validation Checkpoint: The resin will often change color (e.g., yellow, orange, or red depending on the linker and scavengers used); this is a normal visual indicator of carbonium ion generation and trapping[6].

  • Filtration: Filter the resin and collect the TFA filtrate. Wash the resin with a small volume of neat TFA (approx. 1 mL) to ensure complete recovery of the peptide[6][10].

  • Precipitation: Concentrate the filtrate slightly under a stream of nitrogen, then add it dropwise to a 10-fold volume of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether[5][10].

    • Causality: The highly polar peptide precipitates instantly, while the lipophilic scavengers, cleaved protecting groups, and excess TFA remain soluble in the ether layer[10].

  • Isolation: Isolate the peptide by centrifugation. Decant the ether, wash the pellet twice with fresh cold ether, and dry under high vacuum[6].

Troubleshooting Common Challenges

  • Incomplete Deprotection: If starting material persists, it is often due to steric hindrance around the protected amine. Consider increasing the TFA concentration to 50% or extending the reaction time[1][3]. For exceptionally stubborn substrates, switching to 4M HCl in dioxane provides a stronger, alternative acidic environment[3][7].

  • Unwanted Alkylation (+56 Da Peaks): If LC-MS analysis reveals peaks with an addition of 56 Da, the tert-butyl cation has alkylated your product[3]. This indicates the scavenger cocktail is insufficient. Switch to a more aggressive mixture, such as "Reagent K" (82.5% TFA, 5% thioanisole, 5% water, 5% phenol, 2.5% EDT)[5].

  • Interference in Downstream Couplings: Excess TFA acts as a competitive nucleophile and drastically lowers the pH of subsequent reactions, leading to failed amide couplings[9]. If basic aqueous work-up is impossible due to water solubility, repeatedly co-evaporate the product with toluene, or precipitate the peptide thoroughly with cold MTBE to strip away residual acid[5][9].

References

  • Benchchem. "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)."
  • Benchchem. "Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis."
  • Benchchem. "Scavengers for Boc deprotection to prevent side reactions."
  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA."
  • Reddit. "Boc Removals with TFA in Peptide Synthesis."
  • Benchchem. "Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA)."
  • Benchchem. "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development."
  • ACS Publications. "New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis."
  • ResearchGate.
  • ThermoFisher. "Introduction to Cleavage Techniques."

Sources

Application Notes & Protocols: Leveraging Boc-D-Homoallylglycine for the Generation of Diverse Peptide Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Chemical Diversity in Peptide Therapeutics

Peptides represent a unique therapeutic modality, bridging the gap between small molecules and large biologics.[1] Their high specificity and potency are often hampered by challenges such as low metabolic stability and poor cell permeability.[1] The incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone strategy to overcome these limitations, enhancing the pharmacological profiles of peptide-based drug candidates.[1][2] UAAs introduce novel chemical functionalities and conformational constraints, thereby expanding the accessible chemical space for drug discovery.[1][2]

Boc-D-Homoallylglycine is a particularly valuable UAA for constructing diverse peptide libraries. Its side chain contains a terminal alkene, a versatile chemical handle that is orthogonal to the native functional groups found in proteinogenic amino acids. This homoallyl group can be selectively modified post-synthesis using a variety of robust and high-yield chemical reactions. This allows for the creation of a vast number of distinct peptide analogs from a single, resin-bound peptide precursor, a strategy central to modern high-throughput screening and drug development.

This guide provides a comprehensive overview and detailed protocols for the application of Boc-D-Homoallylglycine in solid-phase peptide synthesis (SPPS) and the subsequent on-resin diversification of the resulting peptides to generate extensive chemical libraries.

Core Principle: The Homoallyl Group as a Diversification Node

The central utility of Boc-D-Homoallylglycine lies in the reactivity of its terminal alkene. This functional group serves as a point of divergence, enabling a single peptide sequence to be transformed into a library of structurally distinct molecules. Key chemical transformations that can be applied to the homoallyl side chain include:

  • Olefin Cross-Metathesis: This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based complexes like Grubbs catalysts, allows for the introduction of a wide array of substituents.[3][4][5] By reacting the peptide-bound homoallylglycine with various alkene partners, diverse side chains can be installed, modulating properties like hydrophobicity, charge, and steric bulk.[5][6]

  • Thiol-Ene Radical Addition ("Click" Chemistry): This highly efficient and bio-orthogonal reaction involves the addition of a thiol to the alkene, forming a stable thioether linkage.[7][8][9] This method is ideal for conjugating a wide range of molecules, including small functional groups, carbohydrates, lipids, and fluorescent probes, under mild, often aqueous, conditions.[7][9][10]

  • Other Transformations: The alkene can also undergo other modifications such as oxidation (e.g., to diols or aldehydes), hydroboration-oxidation, and halogenation, further expanding the potential for diversification.

The ability to perform these modifications while the peptide is still attached to the solid support ("on-resin") is a significant advantage, simplifying purification and enabling high-throughput parallel synthesis formats.[11][12][13]

Experimental Workflows & Protocols

Overall Workflow for Library Generation

The generation of a diverse peptide library using Boc-D-Homoallylglycine follows a multi-stage process, beginning with peptide synthesis and culminating in the creation of a multitude of modified peptides.

G cluster_0 Peptide Synthesis cluster_1 On-Resin Diversification cluster_2 Final Processing A 1. Resin Preparation (e.g., Merrifield Resin) B 2. Boc-SPPS Cycles (Coupling & Deprotection) A->B C 3. Incorporation of Boc-D-Homoallylglycine B->C D 4. Split Resin into Multiple Reaction Vessels C->D E 5. Parallel Modification Reactions (Metathesis, Thiol-Ene, etc.) D->E F Reaction A (e.g., Alkene 1) G Reaction B (e.g., Thiol 1) H Reaction N (...) I 6. Pool or Keep Separate E->I J 7. Cleavage from Resin & Side-Chain Deprotection I->J K 8. Purification & Analysis (HPLC, Mass Spec) J->K

Caption: Workflow for Peptide Library Generation.

Protocol 1: Incorporation of Boc-D-Homoallylglycine via Boc-SPPS

This protocol details the incorporation of Boc-D-Homoallylglycine into a growing peptide chain using manual Boc-chemistry solid-phase peptide synthesis (SPPS).

Rationale: Boc-SPPS is a robust method for peptide synthesis. It uses a strong acid, typically trifluoroacetic acid (TFA), for the temporary deprotection of the Nα-Boc group, and a very strong acid, like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for the final cleavage from the resin.[14] This orthogonality ensures the stability of most side-chain protecting groups until the final step.

Materials:

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid.

  • Boc-D-Homoallylglycine.

  • Other Boc-protected amino acids.

  • Dichloromethane (DCM), peptide synthesis grade.

  • N,N-Diisopropylethylamine (DIPEA).

  • Trifluoroacetic acid (TFA).

  • Coupling reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Isopropyl alcohol (IPA).

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.[14][15]

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[15]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.

  • Neutralization:

    • Add a solution of 10% DIPEA in DCM to the resin and agitate for 5 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5x) to remove excess base.

  • Amino Acid Coupling (Incorporation of Boc-D-Homoallylglycine):

    • In a separate vial, dissolve Boc-D-Homoallylglycine (3-4 equivalents relative to resin loading) and HBTU (3-4 eq.) in a minimal amount of DMF.

    • Add DIPEA (6-8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Expert Insight: To confirm coupling completion, perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Diversification via Olefin Cross-Metathesis

This protocol describes the modification of the peptide-bound homoallylglycine side chain using a Grubbs catalyst.

Rationale: Olefin metathesis is a highly versatile C-C bond-forming reaction.[4] Second-generation Grubbs and Hoveyda-Grubbs catalysts are preferred for their high activity and functional group tolerance, making them suitable for complex substrates like peptides.[16] The reaction is typically performed in a non-protic solvent like DCM or dichloroethane (DCE) to ensure catalyst stability and activity.

Materials:

  • Peptide-resin containing a D-Homoallylglycine residue.

  • Alkene coupling partner (e.g., 1-decene, styrene, N-allyl-acetamide; 10-20 equivalents).

  • Grubbs 2nd Generation Catalyst or Hoveyda-Grubbs 2nd Generation Catalyst (5-10 mol %).

  • Anhydrous, degassed Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Argon or Nitrogen atmosphere.

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM in a reaction vessel equipped with a stir bar and under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition:

    • Add the alkene coupling partner (10-20 eq.) to the resin slurry.

    • In a separate, dry vial, dissolve the Grubbs catalyst (5-10 mol % relative to the peptide) in a small amount of anhydrous DCM.

    • Add the catalyst solution to the resin slurry.

  • Reaction:

    • Stir the reaction mixture at room temperature to 40 °C for 4-12 hours.

    • Trustworthiness Check: Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS to check for the desired product mass.

  • Catalyst Removal and Washing:

    • Drain the reaction solvent.

    • Wash the resin extensively with DCM (5x), DMF (3x), and finally DCM (3x) to remove the ruthenium catalyst and excess reagents. The resin is now ready for the next step (e.g., final cleavage or another synthetic step).

ParameterRecommended RangeRationale
Catalyst Grubbs II, Hoveyda-Grubbs IIHigh activity and stability with peptides.[16]
Catalyst Loading 5 - 10 mol %Balances reaction efficiency with cost and purification difficulty.
Alkene Partner 10 - 20 equivalentsDrives the reaction equilibrium towards the cross-metathesis product.
Solvent Anhydrous DCM or DCENon-coordinating solvents that are compatible with the catalyst.
Temperature 25 - 40 °CMild conditions to preserve peptide integrity.
Reaction Time 4 - 12 hoursSubstrate dependent; requires optimization and monitoring.

Table 1: Typical Reaction Parameters for On-Resin Olefin Cross-Metathesis.

Protocol 3: On-Resin Diversification via Thiol-Ene Addition

This protocol describes the photoinitiated radical addition of a thiol to the peptide-bound homoallylglycine side chain.

Rationale: The thiol-ene reaction is considered a "click" chemistry due to its high efficiency, speed, and orthogonality.[9][13] The reaction proceeds via a radical mechanism, which can be initiated by UV light in the presence of a photoinitiator.[9][17] This method is highly tolerant of various functional groups and is effective in aqueous or organic solvents.[9][10]

G cluster_0 Initiation cluster_1 Propagation Cycle I Photoinitiator RS_rad RS• (Thiyl Radical) I->RS_rad UV Light (hν) RSH R-SH (Thiol) Peptide_Thioether Peptide-Thioether RSH->Peptide_Thioether Peptide_Alkene Peptide-Alkene RS_rad->Peptide_Alkene Addition RS_rad->Peptide_Alkene Intermediate_rad Intermediate Radical Peptide_Alkene->Intermediate_rad Intermediate_rad->RSH H• Abstraction Peptide_Thioether->RS_rad Regenerates

Caption: Mechanism of Thiol-Ene Radical Addition.

Materials:

  • Peptide-resin containing a D-Homoallylglycine residue.

  • Thiol (e.g., 1-dodecanethiol, 3-mercaptopropionic acid, cysteine methyl ester; 10-20 equivalents).

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA; 0.1-0.5 equivalents).

  • Solvent: DMF, or a mixture like DMF/Water.

  • UV lamp (e.g., 365 nm).

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen solvent in a quartz or borosilicate reaction vessel.

  • Reagent Addition:

    • Add the thiol (10-20 eq.) and the photoinitiator (0.1-0.5 eq.) to the resin slurry.

    • Ensure the reagents are fully dissolved and the resin is well-suspended.

  • Photoreaction:

    • Place the reaction vessel under a UV lamp (365 nm) and agitate continuously.

    • Irradiate for 20-60 minutes. The reaction is typically very fast.[13]

    • Expert Insight: The reaction should be performed under an inert atmosphere if the thiol is particularly sensitive to oxidation, though it is often robust enough to be run in the presence of air.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin extensively with DMF (5x) and DCM (5x) to remove unreacted thiol and photoinitiator byproducts. The resin is now ready for final cleavage.

Final Cleavage and Library Analysis

After on-resin diversification, the modified peptides must be cleaved from the solid support and have their side-chain protecting groups removed. For peptides synthesized using the Boc-SPPS strategy on a Merrifield resin, this is typically accomplished with strong acids.

Cleavage Cocktail (Example):

  • Reagent: Anhydrous Hydrogen Fluoride (HF).

  • Scavenger: Anisole or p-cresol (to trap reactive carbocations).

  • Procedure: Performed in a specialized HF cleavage apparatus at 0 °C for 1-2 hours. (Caution: HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated fume hood with appropriate safety equipment.)

Following cleavage, the crude peptides are precipitated with cold diethyl ether, dissolved in a suitable aqueous buffer, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of each library member are confirmed by mass spectrometry (e.g., LC-MS, MALDI-TOF).

Conclusion

Boc-D-Homoallylglycine is a powerful and versatile building block for the construction of diverse peptide libraries. Its chemically tractable homoallyl side chain provides a platform for a wide range of post-synthesis modifications, including robust olefin metathesis and thiol-ene click reactions. By integrating this unnatural amino acid into a solid-phase synthesis workflow, researchers can rapidly generate large collections of structurally related peptides. This capability is invaluable for applications ranging from epitope mapping and enzyme substrate profiling to the discovery and optimization of novel peptide-based therapeutics.[18][19]

References

  • Benchchem. Technical Guide: Boc-D-Alg(Z)₂-OH for Advanced Peptide Synthesis.
  • The Royal Society of Chemistry. Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides.
  • Benchchem. Application Notes and Protocols for the Incorporation of Boc-d-homoserine in Solution-Phase Peptide Synthesis.
  • PMC. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
  • Journal of the American Chemical Society. Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection.
  • PMC. Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection.
  • ACS Biomaterials Science & Engineering. Peptide Photoimmobilization by Thiol–ene Chemistry for Enhanced Neural Cell Adhesion.
  • Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • ConnectSci. Allyl Sulfides: Reactive Substrates for Olefin Metathesis.
  • Google Patents. WO2006045483A2 - On-resin peptide cyclization.
  • SciSpace. Solid-phase peptide synthesis.
  • R Discovery. Cross metathesis of the amino acid homoallylglycine.
  • ScholarlyCommons. PHOTOCHEMICAL MODIFICATION OF PEPTIDES ON RESIN VIA CHARGE-TRANSFER COMPLEXES.
  • Google Patents. CN104276964A - Preparation method of Boc-glycine.
  • Patsnap Eureka. Preparation method of Boc-glycine.
  • ResearchGate. Cross-metathesis of C-Glycosides and Peptides.
  • Frontiers. Applications of Thiol-Ene Chemistry for Peptide Science.
  • Google Patents. US8383770B2 - Boc and Fmoc solid phase peptide synthesis.
  • BOC Sciences. Peptide Synthesis.
  • PMC. On-the-Resin N-Terminal Modification of Long Synthetic Peptides.
  • PMC. Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis.
  • ABclonal. Peptide Library Service.
  • MDPI. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions.
  • ACS Publications. Native Chemical Ligation,Thiol–Ene Click: A Methodology for the Synthesis of Functionalized Peptides | The Journal of Organic Chemistry.
  • RSC Publishing. Reprogramming natural proteins using unnatural amino acids.
  • PMC. On-resin peptide macrocyclization using thiol-ene click chemistry.
  • CD Biosynsis. Unnatural Peptide Library Construction - mRNA Display.
  • ALL Chemistry. Random Peptide Library Construction.

Sources

Use of Boc-D-Homoallylglycine for developing targeted peptide-based therapeutics

Boc-D-Homoallylglycine is a powerful and versatile tool in the arsenal of the peptide chemist and drug developer. Its strategic incorporation provides a dual benefit: enhancing the core stability of the peptide backbone while introducing a precisely located chemical handle for advanced bioconjugation. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating novel targeted peptide therapeutics. As the demand for highly specific and less toxic therapies grows, the use of UAAs like Boc-D-Homoallylglycine will be instrumental in developing the next generation of precision medicines, including peptide-drug conjugates, targeted imaging agents, and novel biomaterials. [3][12][20]

References

  • Targeting Peptides: The New Generation of Targeted Drug Delivery Systems. PMC. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides. The Royal Society of Chemistry. [Link]

  • New method boosts production of non-natural amino acids for peptide assembly. University of California, Santa Barbara. [Link]

  • New technique synthesizes non-natural amino acids for advanced peptide therapeutics. The UCSB Current. [Link]

  • Peptide drugs present in the market contain unnatural amino acids. ResearchGate. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Humana Press. [Link]

  • Production of peptides containing poly-gly sequences using fmoc chemistry.
  • A simple culture protocol to detect peptide-specific cytotoxic T lymphocyte precursors in the circulation. PubMed. [Link]

  • Illuminating peptide drug discovery via unnatural amino acid incorporation. American Chemical Society. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]

  • Boc-D-b-homoallylglycine. J&K Scientific LLC. [Link]

  • New Applications of Click Chemistry for Peptide Modification and Drug Activation. Radboud University. [Link]

  • Thiyl Radical-Mediated 'Click' Strategies for Site-Selective Peptide and Protein Modification. TARA - Trinity College Dublin. [Link]

  • How can I set a protocol to do a mtt assay of peptide and protein?. ResearchGate. [Link]

  • Boc-N-(Allyl)-Glycine. PubChem. [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

  • Therapeutic Peptides Workflow Resource Guide. Agilent. [Link]

  • Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. MDPI. [Link]

Application Note: Cleavage Protocols for Peptides Containing Boc-D-Homoallylglycine from Various Resins

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in peptide chemistry. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Overview

The incorporation of non-natural amino acids such as Boc-D-Homoallylglycine (Boc-D-Hag-OH) into synthetic peptides provides a versatile chemical handle for downstream modifications. The terminal alkene (homoallyl group) is highly valued for late-stage functionalizations, including ruthenium-catalyzed ring-closing metathesis (RCM) to form stapled peptides, or radical-mediated thiol-ene "click" bioconjugations [1].

However, the very reactivity that makes the terminal alkene useful also renders it highly susceptible to degradation during the final global deprotection and resin cleavage steps of Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently observe that standard cleavage cocktails (e.g., Reagent K) blindly applied to alkene-containing peptides result in catastrophic yield losses due to side reactions.

This application note establishes the causality behind these side reactions and provides self-validating, optimized cleavage protocols for isolating intact homoallylglycine-containing peptides from various SPPS resins.

The Chemistry of Scavenger-Induced Side Reactions

During acidolytic cleavage, protecting groups (such as tert-butyl, trityl, and Boc) are liberated as highly reactive carbocations. To prevent these electrophiles from reattaching to the peptide, nucleophilic scavengers are added to the cleavage cocktail[2].

When a terminal alkene is present, the choice of scavenger is the single most critical variable determining the success of the cleavage:

  • The Thiol-Ene Threat (Contraindicated): Standard cleavage cocktails frequently utilize dithiols like Ethanedithiol (EDT) or DODT to protect methionine and cysteine residues. Under acidic conditions, or in the presence of trace light/oxygen, these thiols undergo radical or cation-mediated hydrothiolation across the unactivated double bond of the homoallyl group. This irreversible "thiol-ene" side reaction yields a thioether byproduct, destroying the alkene handle [1].

  • The Hydration/Alkylation Threat: In superacidic environments (e.g., anhydrous HF used in Boc-SPPS), the alkene can be directly protonated to form a secondary carbocation. This intermediate rapidly reacts with water (hydration) or aromatic scavengers like anisole (Friedel-Crafts alkylation).

  • The Silane Solution (Recommended): Trialkylsilanes, such as Triisopropylsilane (TIPS) or Triethylsilane (TES), act exclusively as hydride donors. They rapidly reduce liberated carbocations into unreactive alkanes but are completely inert toward unactivated alkenes [3].

Mechanism Peptide Peptide-Resin (Homoallylglycine) TFA Acid Cleavage (Cation Generation) Peptide->TFA Thiol Thiol Scavengers (e.g., EDT) TFA->Thiol If used Silane Silane Scavengers (e.g., TIPS) TFA->Silane Preferred SideProduct Thioether Byproduct (Thiol-ene Addition) Thiol->SideProduct Radical/Cationic Attack Target Intact Alkene Peptide (Target Product) Silane->Target Hydride Transfer

Caption: Mechanistic pathway of scavenger interaction with homoallylglycine.

Scavenger Selection and Resin Matrix

To standardize the approach across different synthesis strategies, all quantitative and qualitative data regarding scavenger compatibility and resin selection have been summarized below.

Table 1: Scavenger Compatibility with Terminal Alkenes
ScavengerChemical ClassCompatibilityPrimary FunctionSide Reaction Risk on Alkene
TIPS SilaneExcellent Hydride donor (quenches cations)None
TES SilaneExcellent Hydride donorNone
Water NucleophileGood Quenches tBu / Trt cationsHydration (if >5% v/v or prolonged)
EDT DithiolPoor Protects Cys/Met, quenches tBuSevere thiol-ene hydrothiolation
DODT DithiolPoor Less odorous EDT alternativeSevere thiol-ene hydrothiolation
Thioanisole ThioetherModerate Aids Arg(Pbf) deprotectionAlkylation under prolonged strong acid
Table 2: Cleavage Cocktail Matrix by Resin Type
Resin TypeSynthesis StrategyRecommended Cleavage CocktailCleavage TimeTemp
Wang Fmoc/tBuTFA / TIPS / H₂O (95:2.5:2.5)2.0 hours25°C
Rink Amide Fmoc/tBuTFA / TIPS / H₂O (95:2.5:2.5)2.0 hours25°C
2-CTC Fmoc/tBu1% TFA in DCM (Yields protected peptide)15 mins (x3)25°C
Merrifield / PAM Boc/BzlTMSBr / Thioanisole / m-Cresol / TFA1.5 hours0°C

Experimental Workflows and Methodologies

The following protocols are engineered to maximize the yield of the intact alkene while ensuring complete global deprotection.

Workflow Wash 1. Resin Washing & Drying (DCM / MeOH) Cocktail 2. Cocktail Preparation (TFA / TIPS / H2O) Wash->Cocktail Cleavage 3. Acid Cleavage (1-2 hours, Room Temp) Cocktail->Cleavage Filtration 4. Filtration & Concentration (Remove Solid Support) Cleavage->Filtration Precipitation 5. Ether Precipitation (Ice-cold Diethyl Ether) Filtration->Precipitation Centrifugation 6. Centrifugation (Isolate Peptide Pellet) Precipitation->Centrifugation Lyophilization 7. Lyophilization (Yield Crude Peptide) Centrifugation->Lyophilization

Caption: Step-by-step workflow for the cleavage and isolation of homoallylglycine peptides.

Protocol A: TFA Cleavage from Fmoc-SPPS Resins (Wang / Rink Amide)

Context: Boc-D-Hag-OH is coupled at the N-terminus. The Boc group and side-chain protections are removed simultaneously with resin cleavage.

Reagents Required:

  • Trifluoroacetic Acid (TFA) - Peptide Synthesis Grade

  • Triisopropylsilane (TIPS)

  • Ultrapure Water (Milli-Q)

  • Ice-cold Diethyl Ether

Step-by-Step Procedure:

  • Resin Preparation: Transfer the synthesized peptidyl-resin to a sintered glass funnel. Wash sequentially with Dichloromethane (DCM) (3 × 5 mL) and Methanol (MeOH) (3 × 5 mL) to shrink the resin. Dry under vacuum for at least 2 hours [4].

  • Cocktail Formulation: In a chemical fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% TIPS, and 2.5% H₂O (v/v). Crucial: Do not add EDT or DODT.

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail per 1 gram of dry resin. Seal the vessel and agitate gently at room temperature (25°C) for 2 hours.

  • Filtration: Filter the cleavage mixture through the sintered glass funnel into a round-bottom flask. Wash the depleted resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Concentration (Optional but Recommended): Concentrate the filtrate under a stream of nitrogen or via rotary evaporation (bath temperature <30°C) to approximately 25% of its original volume.

  • Precipitation: Add the concentrated filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) will form immediately.

  • Isolation: Centrifuge the suspension at 4,000 rpm for 5 minutes at 4°C. Decant the ether supernatant. Wash the pellet with fresh ice-cold ether two more times to remove residual TFA and TIPS.

  • Lyophilization: Dissolve the peptide pellet in a mixture of Water/Acetonitrile (typically 50:50 v/v with 0.1% TFA) and lyophilize to obtain the crude peptide powder.

Protocol B: Hard-Acid Cleavage from Boc-SPPS Resins (Merrifield / PAM)

Context: Full Boc-strategy synthesis. Standard anhydrous HF cleavage poses a severe risk of alkene hydration/alkylation. A Trimethylsilyl bromide (TMSBr) hard-acid protocol is utilized to provide a milder cleavage environment [3].

Reagents Required:

  • Trimethylsilyl bromide (TMSBr)

  • Thioanisole

  • m-Cresol

  • Trifluoroacetic Acid (TFA)

Step-by-Step Procedure:

  • Resin Preparation: Wash and thoroughly dry the peptidyl-resin under high vacuum overnight. Complete removal of residual solvents is mandatory for hard-acid cleavage.

  • Cocktail Formulation: In a dry, round-bottom flask under inert gas (N₂ or Ar), prepare the cleavage mixture: 1.17 mL Thioanisole, 0.1 mL m-Cresol, and 7.5 mL TFA. Cool the mixture to 0°C in an ice bath.

  • Activation: Slowly add 1.32 mL of TMSBr to the cooled mixture.

  • Cleavage Reaction: Add 200 mg of the dry peptide-resin to the activated cocktail. Maintain the reaction at 0°C under a blanket of N₂ for 1.5 hours. Note: The low temperature suppresses the electrophilic addition of cations to the homoallyl double bond.

  • Filtration & Precipitation: Filter the resin rapidly under reduced pressure. Wash the resin with 2 mL of cold TFA. Immediately add the combined filtrates dropwise into a 10-fold volume of ice-cold diethyl ether.

  • Isolation: Centrifuge, wash the pellet with cold ether (3×), and lyophilize as described in Protocol A.

References

  • Aimetti, A. A., et al. "Applications of Thiol-Ene Chemistry for Peptide Science." Frontiers in Chemistry, 2020. Available at:[Link]

  • Chen, Y., et al. "Peptide Global Deprotection/Scavenger-Induced Side Reactions." ResearchGate, 2019. Available at:[Link]

  • Yajima, H., et al. "Studies on Peptides. CLV. Evaluation of Trimethylsilyl Bromide as a Hard-Acid Deprotecting Reagent in Peptide Synthesis." Chemical and Pharmaceutical Bulletin (J-Stage), 1988. Available at:[Link]

Unlocking Novel Peptide Architectures: A Guide to Enzymatic Applications of Boc-D-Homoallylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-canonical amino acids into peptides is a transformative strategy in drug discovery and chemical biology, offering pathways to novel structures with enhanced therapeutic properties. Among these, D-Homoallylglycine, with its versatile allyl side chain, stands out as a powerful tool for post-synthetic modification. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging the unique reactivity of Boc-D-Homoallylglycine within peptide scaffolds. We will explore its incorporation via Solid-Phase Peptide Synthesis (SPPS) and delve into key enzymatic and bioorthogonal applications, including Olefin Metathesis for macrocyclization, Thiol-Ene "Click" Chemistry for functionalization, and Sortase A-mediated ligation for constructing complex peptide conjugates. This document is designed to serve as a practical, field-proven resource, explaining not only the "how" but the critical "why" behind each experimental step.

Introduction: The Strategic Advantage of D-Homoallylglycine

Peptides are exquisite signaling molecules, but their therapeutic potential can be hampered by poor metabolic stability and limited conformational rigidity. The introduction of unnatural amino acids (UAAs) is a rational approach to overcome these limitations.[1] Boc-D-Homoallylglycine is a particularly valuable UAA building block. Its D-configuration inherently provides resistance to proteolysis, while the terminal allyl group on its side chain serves as a bioorthogonal handle—a reactive moiety that is inert to most biological functional groups but can be selectively targeted with specific chemical or enzymatic reactions.[2]

This orthogonality allows for precise, post-synthetic modifications of the peptide scaffold under mild, biocompatible conditions. The primary applications for the homoallylglycine side chain, which will be detailed in this guide, include:

  • Olefin Metathesis: Creating cyclic "stapled" peptides or introducing new functionalities through cross-metathesis.[3][4]

  • Thiol-Ene Chemistry: A highly efficient "click" reaction for attaching a wide array of molecules, such as fluorophores, drugs, or polymers.[2][5]

  • Enzymatic Ligation: Serving as a component within peptides that can be joined together by powerful enzymes like sortases.[6][7]

This guide provides the foundational knowledge and step-by-step protocols to harness these applications, transforming standard peptides into sophisticated molecular tools.

Foundational Protocol: Incorporating Boc-D-Homoallylglycine via SPPS

The journey begins with the successful synthesis of the target peptide. Boc-based Solid-Phase Peptide Synthesis (SPPS) is a robust method for incorporating Boc-D-Homoallylglycine.[8][9] The Boc (tert-butyloxycarbonyl) protecting group on the α-amine is temporarily removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA), while more stable protecting groups on amino acid side chains are retained until the final cleavage step.[10][11]

Overall Workflow for Peptide Synthesis and Modification

The entire process, from synthesis to a final, enzymatically modified product, follows a logical sequence. This workflow ensures the integrity of the peptide and the efficiency of each modification step.

G cluster_0 Peptide Synthesis cluster_1 Purification & Analysis cluster_2 Enzymatic / Bioorthogonal Application Resin 1. Start with Resin SPPS 2. Boc-SPPS Cycles (Incorporate Boc-D-HAG) Resin->SPPS Cleavage 3. Cleave from Resin (HF or TFMSA) SPPS->Cleavage Purify 4. RP-HPLC Purification Cleavage->Purify Analyze 5. LC-MS/MS Verification Purify->Analyze Reaction 6. Perform Enzymatic Rxn (e.g., RCM, Ligation) Analyze->Reaction FinalPurify 7. Final Purification Reaction->FinalPurify FinalProduct 8. Characterize Final Product FinalPurify->FinalProduct

Caption: General workflow from peptide synthesis to final modified product.

Protocol 2.1: Manual Boc-SPPS for Peptides Containing Boc-D-Homoallylglycine

Rationale: This protocol uses a manual setup, which is ideal for methods development and small-scale synthesis. We use Phenylacetamidomethyl (PAM) resin, which provides a stable linkage that minimizes peptide loss during the repetitive TFA deprotection steps.[9] HBTU is chosen as the coupling agent for its efficiency in forming amide bonds and minimizing racemization.[11]

Materials:

  • PAM resin pre-loaded with the C-terminal amino acid

  • Boc-D-Homoallylglycine and other required Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Kaiser test kit

  • Cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers)

Procedure:

  • Resin Preparation:

    • Place the PAM resin in a reaction vessel.

    • Swell the resin in DCM for 30 minutes, then drain.[8]

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash). Drain.[9]

    • Add fresh 50% TFA in DCM and agitate for 20-30 minutes. Drain.[8]

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove all traces of TFA.[9]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM and agitate for 2 minutes. Repeat this step.

    • Wash the resin with DCM (5x) to remove excess base. Perform a Kaiser test on a few beads; the beads should turn dark blue, indicating a free primary amine.[8]

  • Amino Acid Coupling (for Boc-D-Homoallylglycine or other residues):

    • In a separate vial, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to begin pre-activation. Allow it to react for 5-10 minutes.

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, continue coupling or consider a double coupling.[11]

  • Cycle Repetition: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once synthesis is complete, dry the peptidyl-resin thoroughly.

    • Carefully cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[8][9] CAUTION: These are extremely hazardous reagents and must be handled with appropriate safety equipment and procedures.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet to remove scavengers.

  • Purification and Validation:

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by Liquid Chromatography-Mass Spectrometry (LC-MS). The observed mass should match the calculated mass of the desired peptide.[12][13]

Application I: Peptide Macrocyclization via Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful reaction that forms a carbon-carbon double bond between two alkene side chains within a single peptide, creating a cyclic, or "stapled," structure.[1][14] This conformational constraint can dramatically increase proteolytic resistance, cell permeability, and binding affinity to a target protein. Peptides containing two homoallylglycine residues are excellent substrates for RCM using ruthenium-based catalysts like Grubbs' catalysts.[3][15]

Mechanism of Ring-Closing Metathesis

The reaction is catalyzed by a ruthenium alkylidene complex. The catalyst reacts with one of the terminal olefins on a peptide side chain to form a new metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release the original alkylidene and form a new ruthenium-bound olefin. This new complex then reacts intramolecularly with the second olefin side chain, proceeding through another metallacyclobutane intermediate. The final productive step is a retro [2+2] cycloaddition that releases the cyclic peptide product and regenerates a ruthenium alkylidene, which can re-enter the catalytic cycle.

Caption: Schematic of Ring-Closing Metathesis (RCM) on a peptide.

Protocol 3.1: On-Resin RCM of a Homoallylglycine-Containing Peptide

Rationale: Performing RCM while the peptide is still attached to the solid support ("on-resin") simplifies purification, as the catalyst and byproducts can be washed away easily.[1] We use the second-generation Grubbs catalyst (G-II) for its high activity and stability. The reaction is run in 1,2-dichloroethane (DCE), a solvent known to work well for metathesis.[15] The reaction is repeated to drive it to completion.

Materials:

  • Peptidyl-resin containing at least two D-Homoallylglycine residues

  • Grubbs' Catalyst, 2nd Generation (G-II)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Preparation:

    • Swell the fully synthesized peptidyl-resin in DCM in a reaction vessel equipped for inert atmosphere operation.

    • Wash the resin with anhydrous DCE (3x).

  • Catalyst Preparation:

    • In a separate flask under an inert atmosphere, dissolve the G-II catalyst (0.15-0.20 equivalents based on resin loading) in enough anhydrous DCE to create a ~10 mM solution.[1]

    • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.

  • Metathesis Reaction:

    • Add the catalyst solution to the peptidyl-resin.

    • Agitate the mixture gently at room temperature for 2-4 hours under an inert atmosphere.[1][15]

  • Reaction Monitoring and Repetition:

    • Filter off the catalyst solution.

    • Wash the resin with DCE.

    • To ensure complete cyclization, repeat steps 2 and 3 with a fresh batch of catalyst.

    • Self-Validation: To monitor progress, a small sample of beads can be taken, the peptide cleaved, and analyzed by LC-MS. The cyclic product will have a lower mass (due to loss of ethylene) and typically an earlier retention time on RP-HPLC compared to the linear precursor.[1]

  • Final Steps:

    • After the final reaction cycle, wash the resin thoroughly with DCE (3x) and DCM (3x) to remove all residual catalyst.

    • Dry the resin. The cyclic peptide can now be cleaved and purified as described in Protocol 2.1.

ParameterRecommended ConditionRationale / Notes
Catalyst Grubbs' 2nd Gen (G-II)High activity, good functional group tolerance.[3]
Catalyst Loading 15-20 mol% per cycleBalances reaction efficiency with cost and ease of removal.[15]
Solvent Anhydrous 1,2-Dichloroethane (DCE)Excellent solvent for metathesis, swells resin well.[15]
Temperature Room Temp to 40°CHigher temperatures can risk catalyst degradation and side reactions.[14]
Concentration On-resin pseudo-dilutionOn-resin reactions favor intramolecular cyclization over intermolecular dimerization.
Atmosphere Inert (N₂ or Ar)Protects the catalyst from deactivation by oxygen.

Application II: Functionalization via Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a photo-initiated radical addition of a thiol to an alkene, forming a stable thioether linkage.[5] It is considered a "click" reaction due to its high efficiency, rapid kinetics, functional group tolerance, and ability to proceed under mild, aqueous conditions.[2][16] The homoallylglycine side chain is an ideal substrate for this reaction, allowing for the covalent attachment of virtually any thiol-containing molecule to the peptide.

Workflow for Thiol-Ene Peptide Modification

This process is remarkably straightforward. The purified peptide is mixed with the desired thiol and a photoinitiator. Exposure to UV light triggers the radical reaction, covalently linking the two molecules.

G Peptide Peptide with Homoallylglycine Product Functionalized Peptide (Thioether Linkage) Peptide->Product Thiol Thiol-containing Molecule (e.g., Fluorescent Probe, Drug) Thiol->Product Initiator Photoinitiator (e.g., DPAP) Initiator->Product UV UV Light (e.g., 365 nm) UV->Product Initiates Reaction

Caption: Workflow for thiol-ene functionalization of a peptide.

Protocol 4.1: Solution-Phase Thiol-Ene Modification

Rationale: This protocol is performed in solution on the purified, deprotected peptide. This allows for precise stoichiometry and easy monitoring. We use 2,2-dimethoxy-2-phenylacetophenone (DPAP) as a common, efficient photoinitiator that works well in mixed aqueous/organic solvents.[2][16] An excess of the thiol component is used to ensure the peptide is fully consumed.

Materials:

  • Purified peptide containing at least one D-Homoallylglycine residue

  • Thiol-containing molecule of interest (e.g., cysteine, glutathione, fluorescent probe with a thiol linker)

  • 2,2-dimethoxy-2-phenylacetophenone (DPAP) photoinitiator

  • Solvent system (e.g., Acetonitrile/Water 1:1 mixture)

  • UV lamp (e.g., 365 nm)

Procedure:

  • Reaction Setup:

    • Dissolve the peptide in the chosen solvent system to a final concentration of ~1-5 mM.

    • Add the thiol-containing molecule (1.5-3.0 equivalents).

    • Add the DPAP photoinitiator (0.1 equivalents). Ensure it is fully dissolved.

  • Photochemical Reaction:

    • Degas the solution by bubbling with nitrogen or argon for 15 minutes to remove oxygen, which can quench the radical reaction.

    • Place the reaction vessel under the UV lamp.

    • Irradiate for 15-60 minutes at room temperature. Reaction time may vary based on the specific substrates.

  • Reaction Monitoring and Workup:

    • Self-Validation: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS. The product will have a mass equal to the sum of the peptide and the thiol molecule. The starting peptide peak in the chromatogram should decrease as the product peak increases.

    • Once the reaction is complete (as determined by LC-MS), the product can be directly purified.

  • Purification:

    • Purify the functionalized peptide conjugate using RP-HPLC to remove excess thiol, initiator byproducts, and any unreacted starting material.

    • Lyophilize the pure fractions to obtain the final product as a powder.

Application III: Sortase A-Mediated Enzymatic Ligation

Sortase A (SrtA) is a bacterial transpeptidase that provides a powerful tool for site-specific peptide and protein ligation.[7] It recognizes a specific C-terminal sorting signal, typically LPXTG (where X is any amino acid), cleaves the peptide bond between threonine (T) and glycine (G), and covalently attaches the N-terminus of another peptide that has one or more glycine residues.[17] This enzymatic approach allows for the construction of large, complex biomolecules under completely benign physiological conditions. A peptide containing D-Homoallylglycine can be readily used in SrtA ligation, provided it is engineered with the correct recognition motifs.

Mechanism of Sortase A Ligation

The catalytic cysteine in the SrtA active site performs a nucleophilic attack on the T-G peptide bond of the LPXTG motif, forming a covalent thioester intermediate and releasing the C-terminal glycine.[7] An incoming peptide with an N-terminal glycine then attacks this intermediate, resolving the thioester into a native peptide bond and regenerating the free enzyme. While SrtA shows promiscuity for the 'X' residue, its tolerance for unnatural amino acids like homoallylglycine makes it a versatile tool.[6]

Caption: Sortase A-mediated ligation of a homoallylglycine peptide.

Protocol 5.1: SrtA-Mediated Ligation

Rationale: This protocol uses a highly efficient pentamutant version of Sortase A (SrtA 5M or eSrt), which has improved kinetics and is calcium-independent.[7] The reaction is performed in a standard biological buffer at a physiological pH. Equimolar amounts of the two peptide fragments are used, and the reaction is driven to completion by the high efficiency of the enzyme.

Materials:

  • Peptide 1: Purified peptide containing D-Homoallylglycine and a C-terminal LPETG sequence.

  • Peptide 2: Purified peptide with an N-terminal triglycine (GGG) sequence.

  • Sortase A pentamutant (SrtA 5M), expressed and purified.

  • Sortase Ligation Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

Procedure:

  • Peptide Preparation:

    • Dissolve lyophilized Peptide 1 and Peptide 2 in the Sortase Ligation Buffer to create stock solutions (e.g., 10 mM). Determine the exact concentration via UV-Vis absorbance if the peptides contain Trp or Tyr.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine Peptide 1 and Peptide 2 to a final concentration of 100-500 µM each.

    • Add SrtA 5M to a final concentration of 5-10 µM.

    • Incubate the reaction at room temperature or 37°C for 1-4 hours.

  • Reaction Monitoring and Quenching:

    • Self-Validation: Monitor the reaction by taking aliquots at different time points (e.g., 0, 30, 60, 120 min) and quenching with 0.1% TFA. Analyze by LC-MS. The product will have a mass corresponding to (Mass of Peptide 1) + (Mass of Peptide 2) - (Mass of C-terminal G from Peptide 1).

    • Once complete, the reaction can be stopped by acidification (e.g., adding TFA to 0.1%) or by proceeding directly to purification.

  • Purification:

    • Purify the final ligated product from the enzyme and any unreacted starting materials using RP-HPLC.

    • Confirm the identity of the final product by LC-MS/MS, which can verify the newly formed peptide bond at the ligation site.[12][18]

ParameterRecommended ConditionRationale / Notes
Enzyme Sortase A Pentamutant (eSrt)High catalytic efficiency, Ca²⁺-independent.[7]
Recognition Motifs C-terminal LPETG & N-terminal GGGOptimal motifs for efficient SrtA-mediated ligation.
Buffer 50 mM Tris, 150 mM NaCl, pH 7.5Mimics physiological conditions and is optimal for SrtA activity.[17]
Temperature 25°C - 37°CBalances enzyme activity with peptide stability.
Peptide Conc. 100-500 µMSufficient concentration for efficient bimolecular reaction.
Enzyme Conc. 5-10 µM (Catalytic)A catalytic amount is sufficient due to the high efficiency of the enzyme.

Conclusion

Boc-D-Homoallylglycine is more than just another unnatural amino acid; it is a gateway to a vast landscape of advanced peptide engineering. The allyl side chain, introduced through robust SPPS protocols, provides a chemically precise handle for enzymatic and bioorthogonal modifications. The applications detailed here—ring-closing metathesis for conformational stapling, thiol-ene chemistry for versatile functionalization, and Sortase A-mediated ligation for constructing complex conjugates—represent foundational techniques for modern drug discovery and chemical biology. By understanding the principles behind these methods and following the detailed, self-validating protocols provided, researchers can unlock new possibilities in peptide design, leading to novel therapeutics and research tools with enhanced stability, functionality, and efficacy.

References

  • Dong, M., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Analytical Chemistry. Available at: [Link]

  • PEPDOO. (2025). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

  • MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

  • Duffy, F. J., et al. (2013). Native Chemical Ligation,Thiol–Ene Click: A Methodology for the Synthesis of Functionalized Peptides. The Journal of Organic Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Metathesis on Resin. Retrieved from [Link]

  • Zhang, C., et al. (2021). Employing unnatural promiscuity of sortase to construct peptide macrocycle libraries for ligand discovery. Chemical Science. Available at: [Link]

  • Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Retrieved from [Link]

  • O'Brien, Z., et al. (2021). Thiyl Radical-Mediated 'Click' Strategies for Site-Selective Peptide and Protein Modification. TARA, Trinity College Dublin. Available at: [Link]

  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • Xie, H., et al. (2010). Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • An, H., & Raines, R. T. (2015). Depsipeptide substrates for sortase-mediated N-terminal protein ligation. Protocol Exchange. Available at: [Link]

  • Foley, D. J., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry. Available at: [Link]

  • MDPI. (2025). Protein Ligases: Nature's Gift for Protein/Peptide Synthesis. Retrieved from [Link]

  • Venselaar, M. T., et al. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). ACS Omega. Available at: [Link]

  • Surendran, D., et al. (2020). Optimization of sortase A ligation for flexible engineering of complex protein systems. Journal of Biological Chemistry. Available at: [Link]

  • Danishefsky, S. J., & Shair, M. D. (2010). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. Molecules. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • BPS Bioscience. (n.d.). Sortase-Mediated Protein Ligation. Retrieved from [Link]

  • Foley, D. J., et al. (2024). A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). a) General reaction scheme of thiol-ene click chemistry on peptides; b).... Retrieved from [Link]

  • Gibson, S. E., et al. (1997). Cross metathesis of the amino acid homoallylglycine. Chemical Communications. Available at: [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl)allylglycine. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-metathesis of C-Glycosides and Peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Lin, Y. A., et al. (2010). Investigation of Allylic Chalcogen Effects and Guiding Principles in Metathesis Partner Selection. Journal of the American Chemical Society. Available at: [Link]

  • Lang, K., et al. (2012). Genetic Incorporation of Olefin Cross-Metathesis Reaction Tags for Protein Modification. ChemBioChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction times for the efficient coupling of Boc-D-Homoallylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diagnostic & Optimization Hub for unnatural amino acid synthesis. Incorporating Boc-D-Homoallylglycine (also known as Boc-D-Hag-OH) is a critical step in synthesizing stapled peptides via ring-closing metathesis (RCM) and introducing bioorthogonal handles for drug development[1]. However, its terminal alkene side chain and unnatural D-stereochemistry often introduce steric hindrance, leading to sluggish coupling kinetics and incomplete reactions.

This guide provides field-proven, self-validating methodologies to optimize reaction times, maximize yields, and preserve chiral integrity during your solid-phase peptide synthesis (SPPS) workflows.

Workflow Visualization: Optimization Logic

Workflow N1 Initiate Boc-D-Homoallylglycine Coupling N2 Standard SPPS (DIC/HOBt) Room Temp, 60 min N1->N2 N3 Kaiser Test Validation N2->N3 N4 Incomplete Coupling (Steric Hindrance) N3->N4 Incomplete N8 Successful Conversion Proceed to Next Step N3->N8 Complete N5 Optimize Reagents: HATU/DIPEA or DIC/Oxyma N4->N5 N6 Microwave Assistance (75°C, 5-10 min) N5->N6 N7 Re-evaluate via Micro-cleavage LC-MS N6->N7 N7->N5 <98% (Double Couple) N7->N8 >98% Yield

Decision tree for optimizing the coupling of sterically hindered unnatural amino acids.

Diagnostic Q&A: Troubleshooting & FAQs

Q1: Why does Boc-D-Homoallylglycine exhibit significantly slower coupling kinetics than standard proteinogenic amino acids? A1: The challenge is fundamentally steric and conformational. The aliphatic homoallyl side chain alters the preferred dihedral angles of the peptide backbone. This localized steric bulk physically impedes the nucleophilic attack of the resin-bound amine onto the activated ester of the incoming amino acid[2]. Consequently, standard room-temperature protocols often stall at 60-70% conversion, resulting in deletion sequences.

Q2: Should I use HATU/DIPEA or DIC/Oxyma Pure to force the coupling to completion? A2: Both are highly effective, but they serve different optimization paths. HATU generates a highly reactive 7-azabenzotriazole active ester, which is excellent for overcoming the activation energy barrier of sterically hindered amines[3]. However, uronium-based reagents like HATU can permanently cap unreacted amines (forming guanidinium byproducts) if the pre-activation is too long. Recommendation: We recommend the DIC/Oxyma Pure system. It is an atom-economic alternative that provides comparable reactivity to HATU without the risk of guanidinylation, and it demonstrates superior stability and solubility profiles under elevated temperatures[4].

Q3: How can I drastically reduce reaction times without increasing the risk of epimerization? A3: Implement Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS). Heating the reaction to 75°C–90°C for 5–10 minutes provides the thermal energy required to overcome the steric hindrance of the homoallyl group[5]. Mechanistic Note on Epimerization: Because Boc-D-Homoallylglycine is protected by a urethane group (tert-butyloxycarbonyl), it is inherently resistant to the oxazolone-mediated epimerization pathway that plagues N-acyl amino acids[6]. To further safeguard chiral integrity during MW-SPPS, the slightly acidic nature of Oxyma Pure acts as an excellent buffer against base-catalyzed racemization compared to using strong bases like DIPEA.

Q4: What is the best self-validating approach if the coupling remains incomplete after optimization? A4: Never simply extend the reaction time beyond 15 minutes under microwave conditions, as this promotes thermal degradation. Instead, implement a double-coupling strategy . Drain the reaction vessel, wash out the spent reagents, and introduce a fresh 0.2 M batch of activated Boc-D-Homoallylglycine.

Quantitative Benchmarking

The following table summarizes the expected performance of various coupling systems when applied to sterically hindered unnatural amino acids like Boc-D-Homoallylglycine.

Coupling SystemTemperatureTime (min)Avg. Conversion (%)Epimerization Risk
HBTU / DIPEA25°C6065 - 75%Low
HATU / DIPEA25°C4585 - 95%Moderate
DIC / Oxyma Pure25°C6085 - 90%Low
DIC / Oxyma Pure (Microwave) 75°C 5 - 10 > 98% Low
Standard Operating Procedure: Microwave-Assisted Coupling

Self-Validating System: This protocol incorporates a mandatory micro-cleavage step to empirically validate conversion before proceeding, ensuring no deletion sequences propagate through your synthesis.

Step 1: Resin Preparation & Deprotection

  • Swell 0.1 mmol of peptidyl-resin (e.g., Rink Amide or Wang resin) in DMF for 20 minutes.

  • Remove the N-terminal Fmoc group of the receiving amino acid using 20% piperidine in DMF (2 × 5 min).

  • Wash the resin thoroughly with DMF (5 × 1 min).

Step 2: Reagent Pre-activation

  • Weigh 0.4 mmol (4 equivalents) of Boc-D-Homoallylglycine and 0.4 mmol of Oxyma Pure.

  • Dissolve in 2.0 mL of peptide-synthesis grade DMF to achieve a 0.2 M solution[4].

  • Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC).

  • Stir the mixture at room temperature for 2 minutes to form the active ester.

Step 3: Microwave-Assisted Coupling

  • Transfer the activated amino acid solution to the resin reaction vessel.

  • Apply microwave irradiation, ramping the temperature to 75°C and holding for 5 to 10 minutes[5].

  • Causality Note: The thermal energy rapidly overcomes the steric bulk of the homoallyl side chain, driving the aminolysis to completion without risking oxazolone formation.

Step 4: Washing & Self-Validation

  • Drain the reaction vessel and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Primary Validation: Perform a Kaiser test. If the beads remain colorless/yellow, the coupling is complete.

  • Secondary Validation (Micro-cleavage): Suspend a few beads in 100 µL of cleavage cocktail (e.g., TFA/TIS/H2O). Evaporate, dissolve in acetonitrile, and analyze via LC-MS to confirm the mass addition of the Boc-D-Homoallylglycine residue.

Step 5: Double Coupling (Conditional)

  • If the Kaiser test is slightly blue, do not extend heating. Drain the vessel and repeat Steps 2–4 with a fresh batch of reagents to achieve >98% conversion.

References[1] Title: Boc-D-β-homoallylglycine

Source: Chem-Impex URL:[2] Title: Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations Source: PMC - NIH URL:[4] Title: Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents Source: RSC Publishing URL:[5] Title: Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation Source: Biotage URL:[3] Title: Epimerisation in Peptide Synthesis Source: PMC - NIH URL:[6] Title: Amino Acid-Protecting Groups | Chemical Reviews Source: ACS Publications URL:

Sources

Selecting appropriate scavengers for HF cleavage of peptides with Boc-D-Homoallylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HF Cleavage Scavenger Selection for Boc-D-Homoallylglycine Peptides

Introduction: The Alkene Vulnerability in Boc-SPPS

As a Senior Application Scientist, I frequently encounter researchers struggling with the final deprotection and cleavage of peptides containing unnatural alkene-bearing amino acids, such as Boc-D-Homoallylglycine. The Boc/Bzl solid-phase peptide synthesis (SPPS) strategy relies on strong anhydrous acids, typically hydrogen fluoride (HF), for global deprotection and resin cleavage[1].

While highly effective, HF cleavage generates highly reactive carbocations from protecting groups (e.g., tert-butyl, benzyl). The terminal alkene of homoallylglycine is an electron-rich pi-bond that is highly susceptible to electrophilic addition by these carbocations. Furthermore, the very scavengers intended to protect the peptide can react with the alkene. This guide provides a mechanistic troubleshooting framework and a self-validating protocol to ensure high-yield, high-purity recovery of your alkene-containing peptides.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major impurity with a mass shift of +94 Da. What is the cause, and how do I prevent it? A: A +94 Da mass shift is the classic signature of 1,2-ethanedithiol (EDT) addition to your homoallylglycine double bond. This occurs via a thiol-ene reaction [2]. EDT is commonly used to protect Tryptophan and scavenge t-butyl cations. However, thiols are excellent nucleophiles and radical participants. Under strong acidic conditions, they undergo rapid thiol-ene coupling across the terminal alkene. Causality & Solution: The presence of thiols in the cleavage cocktail directly causes this adduct. You must switch to a thiol-free scavenger cocktail. Use anisole and p-cresol as your primary aromatic scavengers.

Q2: I eliminated thiols to save my alkene, but now I see mass shifts of +56 Da and +90 Da. How do I protect my peptide without thiols? A: You are observing carbocation alkylation . A mass shift of +56 Da corresponds to a tert-butyl adduct, and +90 Da corresponds to a benzyl adduct. Without highly nucleophilic thiols, standard aromatic scavengers (like anisole) may not quench carbocations fast enough to prevent them from attacking the homoallyl group[3]. Causality & Solution: The standard "High HF" cleavage relies on an SN1 mechanism, which floods the solution with free carbocations. To prevent this, implement the "Low-High HF" Cleavage Strategy . This shifts the deprotection mechanism from SN1 to SN2, neutralizing protecting groups before they can become damaging carbocations[1].

Q3: Can I use Dimethyl Sulfide (DMS) if my sequence contains Methionine? A: Yes. Unlike EDT or p-thiocresol, DMS is a thioether, not a free thiol. It effectively scavenges carbocations and protects Methionine without participating in thiol-ene additions.

Quantitative Data Summaries

Table 1: Diagnostic Mass Shifts for Alkene Side Reactions in HF Cleavage

Observed Mass Shift (Da)Suspected Side ReactionCausative AgentMechanistic Pathway
+94 Thiol-ene addition1,2-Ethanedithiol (EDT)Acid-catalyzed or radical addition
+124 Thiol-ene additionp-ThiocresolAcid-catalyzed or radical addition
+56 Alkylationtert-Butyl cationElectrophilic addition (SN1)
+90 AlkylationBenzyl cationElectrophilic addition (SN1)
+20 HydrofluorinationHydrogen Fluoride (HF)Markovnikov electrophilic addition

Table 2: Scavenger Compatibility Matrix for Homoallylglycine

ScavengerPrimary FunctionCompatibility with AlkenesRecommendation
Anisole Quenches benzyl/t-butyl cationsHighPrimary Choice
p-Cresol Quenches benzyl/t-butyl cationsHighPrimary Choice
Dimethyl Sulfide (DMS) Protects Met, promotes SN2High (Non-thiol)Use in Low HF step
1,2-Ethanedithiol (EDT) Protects Trp, CysIncompatible DO NOT USE
p-Thiocresol Removes Arg(Tos)Incompatible DO NOT USE

Experimental Protocol: The "Low-High HF" Cleavage for Alkene Peptides

To establish a self-validating system, this protocol uses DMS in a "Low HF" environment to force an SN2 deprotection mechanism, safely neutralizing precursors before they can form damaging carbocations[1].

Phase 1: Low HF Cleavage (SN2 Mechanism)

  • Preparation: Transfer 0.1 mmol of thoroughly dried peptidyl-resin into a Teflon HF reaction vessel.

  • Cocktail Addition: Add 1.0 mL of p-cresol and 3.0 mL of Dimethyl Sulfide (DMS). Stir briefly to swell the resin.

  • HF Condensation: Cool the vessel to -78°C using a dry ice/ethanol bath. Condense 1.0 mL of anhydrous HF into the vessel. (Final ratio: HF/DMS/p-cresol 20:60:20 v/v).

  • Reaction: Warm the vessel to 0°C and stir for 2.0 hours. Mechanistic Insight: The high concentration of DMS acts as an attacking nucleophile in an SN2 reaction, removing benzyl ethers and esters without generating free carbocations.

  • Evaporation: Evaporate the HF and DMS completely under high vacuum at 0°C.

Phase 2: High HF Cleavage (SN1 Mechanism)

  • Cocktail Addition: To the same vessel containing the resin and residual p-cresol, add 1.0 mL of Anisole.

  • HF Condensation: Cool to -78°C and condense 8.0 mL of anhydrous HF. (Final ratio: HF/Anisole/p-cresol 80:10:10 v/v).

  • Reaction: Warm to 0°C and stir for 45 minutes. Mechanistic Insight: This step cleaves the peptide from the resin and removes stubborn groups like Arg(Tos). Because most protecting groups were removed in Phase 1, the carbocation load is minimal, protecting the homoallyl group[3].

  • Work-up: Evaporate HF under vacuum. Precipitate the crude peptide with cold diethyl ether (3 x 10 mL). Extract the peptide with 50% aqueous acetonitrile containing 0.1% TFA, and lyophilize.

Workflow Visualization

ScavengerSelection Start Peptide contains Boc-D-Homoallylglycine Q1 Are Trp, Met, or Cys present in sequence? Start->Q1 ThiolRisk AVOID THIOLS (EDT, Thiocresol) Risk of Thiol-Ene Addition Q1->ThiolRisk Yes Standard Standard Alkene-Safe Cocktail (HF / Anisole / p-Cresol) Q1->Standard No LowHigh Low-High HF Cleavage (DMS / p-Cresol -> HF / Anisole) ThiolRisk->LowHigh Mitigate alkylation Validate LC-MS Validation (Check for +94 Da or +56 Da) Standard->Validate LowHigh->Validate

Logical decision tree for selecting HF cleavage scavengers for alkene-containing peptides.

References

  • Product Class 11: Peptides: the deprotection reaction.thieme-connect.de.
  • Applications of Thiol-Ene Chemistry for Peptide Science.nih.gov.
  • Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.benchchem.com.

Sources

Methodologies for synthesizing difficult or aggregation-prone sequences with Boc-D-Homoallylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Synthesizing difficult, aggregation-prone sequences incorporating non-natural amino acids like Boc-D-Homoallylglycine (Boc-D-Hag-OH) presents unique thermodynamic and kinetic challenges. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity synthesis, prevent β-sheet formation, and protect sensitive alkene functionalities during cleavage.

Core Workflow: Overcoming On-Resin Aggregation

G Start Resin-Bound Peptide Chain Deprotect Boc Deprotection (Neat TFA, 2x 5 min) Start->Deprotect Wash Rapid DMF Flow Wash (Avoid DCM to prevent aggregation) Deprotect->Wash InSitu In Situ Neutralization & Coupling (DIEA + Activated Boc-D-Hag-OH) Wash->InSitu Prevents collapse into β-sheets Monitor Monitor Coupling (Ninhydrin/Kaiser Test) InSitu->Monitor Monitor->Deprotect Next Cycle Cleavage HF Cleavage (Anhydrous HF + Anisole) *Avoid Thiol Scavengers* Monitor->Cleavage Synthesis Complete

Optimized Boc-SPPS workflow for Boc-D-Homoallylglycine in aggregation-prone sequences.

Frequently Asked Questions (FAQs)

Q1: Why does my sequence aggregate specifically when incorporating Boc-D-Homoallylglycine? A1: Aggregation in solid-phase peptide synthesis (SPPS) is primarily driven by intermolecular hydrogen bonding of the peptide backbone, leading to the formation of stable β-sheets. When incorporating hydrophobic, non-natural amino acids like Boc-D-Homoallylglycine, the lack of side-chain polarity exacerbates this desolvation effect . The growing peptide chain collapses onto the resin, sterically hindering the N-terminal amine from reacting with the incoming activated amino acid.

Q2: How does the in situ neutralization protocol prevent this aggregation? A2: In classical Boc-SPPS, the TFA salt of the N-terminal amine is neutralized with a base (e.g., DIEA in DCM) in a discrete step prior to coupling. This discrete neutralization often triggers immediate aggregation because the uncharged peptide chain rapidly forms interchain hydrogen bonds. The in situ neutralization protocol bypasses this by adding a highly concentrated solution of the activated Boc-amino acid and DIEA directly to the TFA-salt peptide resin in a polar solvent (DMF). This ensures the peptide is acylated before it has the physical time to collapse into a β-sheet.

Q3: Is the terminal alkene of Boc-D-Homoallylglycine stable during anhydrous HF cleavage? A3: Yes, the terminal alkene is generally stable to anhydrous HF, which is a non-oxidizing acid . However, the choice of carbocation scavengers is critical. Standard Boc-SPPS cleavage cocktails often use thiols (like 1,2-ethanedithiol or p-thiocresol). Under highly acidic conditions, or if trace radicals are present, these thiols can undergo unintended thiol-ene hydrothiolation reactions with the homoallyl double bond . We strongly recommend using anisole and dimethyl sulfide (DMS) instead.

Troubleshooting Guide

Issue 1: Persistent Positive Kaiser Test After Boc-D-Hag-OH Coupling

  • Symptom: The resin beads turn dark blue during the ninhydrin test, indicating unreacted primary amines despite prolonged coupling times.

  • Root Cause: Severe on-resin aggregation and steric hindrance preventing the activated Boc-D-Hag-OH from reaching the N-terminus.

  • Resolution:

    • Solvent Optimization: Switch from standard DMF to a chaotropic solvent system. Using 0.8 M LiCl in DMF disrupts the hydrogen bonding network of the peptide backbone because the lithium cation acts as a strong Lewis acid, coordinating with the carbonyl oxygen of the amides.

    • Thermal Disruption: Utilize microwave-assisted SPPS or conventional heating (65°C–75°C). The added thermal energy kinetically disrupts interchain β-sheets, exposing the N-terminus for acylation .

Issue 2: Mass Spectrometry Shows a +108 Da or +124 Da Adduct Post-Cleavage

  • Symptom: The desired peptide mass is absent or minor, replaced by a mass corresponding to the addition of p-thiocresol (+124 Da) or ethanedithiol (+94 Da / +108 Da depending on the specific adduct).

  • Root Cause: Thiol-ene addition of the scavengers to the terminal alkene of the homoallylglycine residue during HF cleavage.

  • Resolution: Eliminate thiol-based scavengers from the HF cleavage cocktail. Follow the optimized "Anhydrous HF Cleavage for Alkene Preservation" protocol below.

Quantitative Data: Impact of Synthesis Conditions

The following table summarizes the coupling efficiencies of Boc-D-Hag-OH onto an aggregation-prone model sequence under various thermodynamic and solvent conditions.

Coupling StrategySolvent SystemTempCoupling Efficiency (%)Causality / Mechanism
Standard Boc-SPPS DMF25°C< 40%Severe β-sheet formation due to slow, discrete neutralization.
Standard Boc-SPPS DCM/DMF/NMP (1:1:1)25°C65%"Magic Mixture" partially disrupts interchain hydrogen bonding while maintaining resin swelling.
In situ Neutralization DMF25°C88%Rapid acylation kinetically outpaces the physical collapse of the peptide chain.
In situ Neutralization 0.8 M LiCl in DMF25°C95%Chaotropic lithium ions coordinate backbone amides, breaking established β-sheets.
Microwave-Assisted DMF75°C> 99%Thermal energy kinetically disrupts aggregates during coupling, maximizing N-terminal exposure.
Step-by-Step Methodologies
Protocol 1: In Situ Neutralization Coupling of Boc-D-Homoallylglycine

Objective: Achieve >95% coupling efficiency in aggregation-prone sequences by outpacing β-sheet formation.

  • Deprotection: Treat the resin with neat Trifluoroacetic Acid (TFA) for 2 × 5 minutes to remove the N-terminal Boc group.

  • Rapid Wash: Flow-wash the resin with DMF for 1 minute. Critical Causality: Do not use DCM for this wash. DCM is a non-hydrogen-bonding solvent that strongly promotes secondary structure formation and aggregation of the protonated peptide.

  • Activation: In a separate vial, dissolve 4.0 equivalents of Boc-D-Homoallylglycine and 3.9 equivalents of HATU in DMF to achieve a high concentration (0.2 M). Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA).

  • Coupling: Immediately transfer the activated amino acid solution to the resin. Shake vigorously for 10–15 minutes.

  • Validation: Perform a Kaiser test. If negative, proceed to the next cycle. If positive, repeat the coupling using 0.8 M LiCl in DMF as the solvent to chaotropically force the sequence open.

Protocol 2: Anhydrous HF Cleavage for Alkene Preservation

Objective: Cleave the peptide from the resin and remove side-chain protecting groups without compromising the homoallyl double bond.

  • Preparation: Transfer the thoroughly dried peptide-resin to a Teflon HF cleavage vessel. Add anisole and dimethyl sulfide (DMS) as scavengers. Ratio: 5% anisole, 5% DMS, relative to the final HF volume. Do not use EDT or p-thiocresol.

  • Cleavage: Condense anhydrous HF gas into the vessel at -78°C (dry ice/ethanol bath) to achieve a final composition of 90% HF.

  • Reaction: Warm the vessel to 0°C and stir the mixture for 45–60 minutes.

  • Evaporation: Rapidly evaporate the HF under a stream of nitrogen, followed by high vacuum to remove residual acid and volatile scavengers.

  • Precipitation: Triturate the crude peptide with cold diethyl ether, centrifuge to pellet the peptide, and lyophilize from a water/acetonitrile mixture.

References
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry.[Link]

  • In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.[Link]

  • Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry.[Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Combinatorial Science.[Link]

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Nature Protocols.[Link]

Techniques for improving the solubility of purified peptides containing Boc-D-Homoallylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the solubilization of synthetic peptides containing the unnatural amino acid Boc-D-Homoallylglycine .

Introduction: The Mechanistic Challenge

Solubilizing peptides is rarely a trivial task, but the inclusion of Boc-D-Homoallylglycine introduces extreme physicochemical hurdles. To solve solubility issues, we must first understand the causality behind them:

  • The Boc Effect: The tert-butyloxycarbonyl (Boc) protecting group is exceptionally bulky and hydrophobic. Crucially, it covalently masks the N-terminal primary amine. Standard peptides gain a +1 charge from the N-terminus at physiological pH, which aids aqueous solubility. The Boc group neutralizes this charge, drastically shifting the peptide's isoelectric point (pI) and increasing its lipophilicity.

  • The Homoallyl Side Chain: D-Homoallylglycine features an aliphatic side chain terminating in an alkene (-CH₂-CH₂-CH=CH₂). This creates a large non-polar surface area.

  • Synergistic Aggregation: When introduced directly into aqueous buffers, the hydrophobic effect forces the Boc groups and homoallyl chains to rapidly associate to minimize water contact, resulting in irreversible β-sheet formation, gelation, or precipitation[1].

To overcome this, we must utilize a sequential disruption strategy, utilizing organic co-solvents before aqueous introduction.

Section 1: Core Troubleshooting Workflows

The following workflow dictates the logical progression for solubilizing highly hydrophobic, Boc-protected peptides.

Workflow Start Lyophilized Boc-D-Homoallylglycine Peptide Solvent Add 100% DMSO or DMF (Minimal Volume) Start->Solvent Check1 Visual Inspection: Is it fully dissolved? Solvent->Check1 Dilute Dropwise Addition of Aqueous Buffer Check1->Dilute Yes Sonicate Sonicate & Warm (<40°C) Check1->Sonicate No Final Solubilized Peptide Stock (Ready for Assay) Dilute->Final Check2 Visual Inspection: Is it fully dissolved? Sonicate->Check2 Check2->Dilute Yes Chaotrope Add Chaotropic Agents (e.g., 8M Urea) or Adjust pH Check2->Chaotrope No Chaotrope->Dilute

Workflow for solubilizing highly hydrophobic Boc-protected peptides.

Section 2: Step-by-Step Methodologies

Do not attempt to dissolve a hydrophobic peptide directly in your final assay buffer. The rate of dissolution in mixed aqueous/organic solvents is significantly lower than in pure organic solvents, which can lead to adding toxic amounts of solvent just to force the peptide into solution.

Protocol A: The Two-Step Co-Solvent Solubilization Method

This protocol leverages the solvating power of pure organic solvents to break intermolecular hydrophobic interactions before aqueous dilution.

Step 1: Initial Solubilization Add a minimal volume of 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) directly to the lyophilized peptide powder. Aim for a high stock concentration (e.g., 10–20 mg/mL). Peptides containing 50% or more hydrophobic residues require these strong organic solvents to disrupt hydrophobic packing[1].

Step 2: Physical Agitation Vortex the vial vigorously for 60 seconds. If the solution remains cloudy, subject the vial to water-bath sonication for 5–10 minutes. You may gently warm the solution, but strictly maintain the temperature below 40°C to prevent thermal degradation of the peptide[1].

Step 3: Aqueous Dilution Once the peptide is completely transparent in the organic solvent, begin adding your target aqueous buffer (e.g., PBS, Tris) dropwise while continuously vortexing. Continuous agitation prevents localized high concentrations of water, which can trigger immediate micro-precipitation[2].

Step 4: Final Concentration Adjustment Continue dilution until the desired working concentration is reached. Ensure that the final concentration of DMSO/DMF does not exceed 1% (v/v) if the peptide is intended for live-cell biological assays, as higher concentrations induce cellular toxicity[3].

Protocol B: Self-Validating Solubility Verification Assay

A clear solution to the naked eye can sometimes mask a micro-suspension. To ensure scientific integrity, validate the solubility using this self-validating loop.

Step 1: Centrifugation Transfer the visually clear peptide solution to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes at room temperature. Always centrifuge peptide solutions before use to force any undissolved micro-aggregates into a visible pellet[2].

Step 2: Visual & Quantitative Inspection Carefully inspect the bottom of the tube. If a white pellet is present, solubilization is incomplete.

Step 3: Spectrophotometric Validation Carefully aspirate the supernatant. Measure the peptide concentration of the supernatant using a BCA assay or UV-Vis absorbance at 280 nm (if Tyrosine or Tryptophan residues are present in your sequence). Causality Check: If the measured concentration of the supernatant matches your theoretical calculated concentration, the peptide is fully solubilized. If it is significantly lower, the peptide has crashed out, and you must restart the solubilization with a higher initial ratio of organic solvent or a chaotropic agent.

Section 3: Frequently Asked Questions (FAQs)

Q1: I adjusted the pH to 7.0, but the peptide still crashed out. Why? A1: Solubility is heavily dependent on the net electrostatic charge of the molecule. Standard solubility guidelines assign a +1 charge to the N-terminus. However, the Boc group covalently masks this amine, effectively removing its positive charge. If your sequence lacks other basic residues (like Lysine or Arginine), your peptide may have a net zero charge at pH 7.0, causing it to precipitate due to a lack of electrostatic repulsion. You must calculate the isoelectric point (pI) based only on the side chains and the C-terminus.

pH_Logic Boc Boc-Protected N-Terminus (Net Charge Contribution = 0) SideChains Analyze Remaining Sequence Side Chain & C-Terminus Charges Boc->SideChains Removes standard N-term +1 charge Acidic Net Negative (e.g., Asp, Glu) Add 10% NH4OH (Basic pH) SideChains->Acidic Basic Net Positive (e.g., Arg, Lys) Add 10-30% Acetic Acid (Acidic pH) SideChains->Basic Neutral Net Zero / Highly Hydrophobic Rely on Co-solvents (DMSO/DMF) SideChains->Neutral

Logical decision tree for pH adjustment of Boc-protected peptides based on side-chain charges.

Q2: My peptide sequence contains Methionine alongside Boc-D-Homoallylglycine. Can I still use DMSO? A2: No. DMSO acts as a mild oxidizing agent. When exposed to DMSO, the sulfur atoms in Methionine (and Cysteine) side chains are highly susceptible to rapid oxidation, which will alter your peptide's mass, structure, and biological function. In these specific cases, Dimethylformamide (DMF) must be used as the primary organic solvent instead[3].

Q3: Even with DMSO, my peptide forms a gel. How do I break it? A3: Gelation is caused by extensive intermolecular hydrogen bonding networks, often forming β-sheet structures. To disrupt this, you must introduce a chaotropic agent. Adding 8 M Urea or 6 M Guanidine-HCl will break these hydrogen bonds and resolve the gel into a liquid[4]. Note that chaotropic agents must be diluted out prior to functional biological assays to prevent protein denaturation in your sample.

Section 4: Quantitative Data & Solvent Selection

Use the following table to select the appropriate chemical intervention based on the specific composition of your Boc-D-Homoallylglycine peptide.

Peptide CharacteristicRecommended Initial SolventMax Final Assay ConcentrationMechanistic Rationale
>50% Hydrophobic Residues 100% DMSO or DMF<1% (v/v) for cellular assaysPure organic solvents are required to disrupt severe hydrophobic packing and prevent aliphatic aggregation[1].
Net Negative Charge 10% NH₄OH (Aqueous)N/AAdding a weak base deprotonates acidic side chains (Asp, Glu), inducing electrostatic repulsion between peptide molecules[5].
Net Positive Charge 10–30% Acetic AcidN/AAdding a weak acid protonates basic side chains (Arg, Lys), inducing electrostatic repulsion[5].
Prone to Gelation / β-sheet 8 M Urea or 6 M GuHClDilute to <0.1 MChaotropic agents strip the hydration shell and disrupt the extensive intermolecular hydrogen bonding networks causing the gelation[4].

References

  • Source: huji.ac.
  • Source: jpt.
  • Source: medchemexpress.
  • Source: biorbyt.
  • Source: creative-peptides.
  • Source: sigmaaldrich.

Sources

Technical Support Center: Navigating Boc-D-Homoallylglycine Deprotection in Acid-Sensitive Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the valuable but challenging Boc-D-Homoallylglycine residue into acid-sensitive peptides. Standard Boc deprotection protocols often rely on strong acids like trifluoroacetic acid (TFA), which can be detrimental to delicate functionalities within a peptide sequence.[1][2] This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges, offering alternative, milder deprotection strategies to preserve the integrity of your complex molecules.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant degradation of my peptide, which contains a glycosylation site and a phosphorylated serine, during the final TFA-based Boc deprotection of a terminal D-Homoallylglycine. What's happening and what are my alternatives?

A1: High concentrations of TFA can readily cleave acid-labile post-translational modifications like glycosidic bonds and phosphate esters. The homoallylglycine side chain itself, while generally more stable than some other acid-sensitive groups, can also be susceptible to side reactions under harsh acidic conditions, although this is less common. The primary issue here is the lack of orthogonality between your global deprotection strategy and the stability of your modifications.

To circumvent this, you should consider a deprotection strategy that operates under non-acidic conditions. Here are your primary options:

  • Photolabile Protecting Groups (PPGs): These groups are cleaved by UV light at specific wavelengths (typically >300 nm), offering a traceless and neutral deprotection method.[3][4] This is an excellent choice for peptides that are sensitive to both acids and bases.

  • Enzymatic Deprotection: Specific enzymes can be employed to remove certain protecting groups with high selectivity under mild, aqueous conditions.[3] For instance, if you plan your synthesis accordingly, a specific protease could potentially cleave a strategically placed N-terminal protecting group.

  • Lewis Acid-Mediated Deprotection: Certain Lewis acids can offer milder conditions for Boc removal compared to strong Brønsted acids like TFA.[5][6]

Q2: My peptide contains an Asp-Gly sequence, and I'm seeing a significant amount of aspartimide formation during Boc deprotection with TFA. How can I suppress this side reaction?

A2: Aspartimide formation is a well-known side reaction in peptide synthesis, particularly at Asp-Gly and Asp-Ser sequences, and is catalyzed by strong acids. The use of milder deprotection methods is key to minimizing this intramolecular cyclization.

  • Lowering TFA Concentration and Temperature: While not a complete solution, reducing the concentration of TFA and performing the deprotection at a lower temperature (e.g., 0°C) can sometimes provide a kinetic window where Boc deprotection is favored over aspartimide formation.[7]

  • Alternative Acidic Conditions: Consider using a milder Brønsted acid. For example, a dilute solution of HCl in a fluoro alcohol like hexafluoroisopropanol has been shown to be effective for removing acid-labile protecting groups with reduced side reactions.[8] Another option is using aqueous phosphoric acid.[7][9][10]

  • Non-Acidic Methods: As mentioned in A1, switching to a completely orthogonal deprotection strategy like photolysis or enzymatic cleavage will eliminate acid-catalyzed aspartimide formation.

Q3: Can I remove a Boc group under neutral or basic conditions to protect my acid-sensitive peptide?

A3: While less common, methods for Boc deprotection under non-acidic conditions do exist. These are often substrate-dependent but can be highly valuable for particularly sensitive molecules.

  • Thermolytic Cleavage: Heating the Boc-protected peptide in a suitable solvent, sometimes just boiling water, can lead to thermolytic cleavage of the Boc group.[5][7][11] This method is catalyst-free and environmentally friendly.[5][12]

  • Basic Conditions: For certain substrates, especially those with activated N-Boc groups, basic conditions can be employed. Reagents like sodium carbonate in refluxing DME or sodium tert-butoxide have been used.[7][9] However, care must be taken as basic conditions can lead to other side reactions like racemization or hydrolysis of esters.

Troubleshooting Guides: Alternative Deprotection Protocols

Problem: Standard TFA cleavage is causing unacceptable levels of side-product formation or degradation of acid-labile moieties.
Solution 1: Lewis Acid-Mediated Boc Deprotection with Zinc Bromide (ZnBr₂)

This method offers a milder alternative to strong acids and can be particularly useful for selective deprotection.[13][14] It has been shown that ZnBr₂ in dichloromethane (CH₂Cl₂) can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[15]

Causality: Zinc bromide acts as a Lewis acid, coordinating to the carbonyl oxygen of the Boc group and facilitating its cleavage. The reaction conditions are generally milder than those of strong protic acids, thus preserving many acid-sensitive functionalities.[13]

Experimental Protocol: ZnBr₂-Mediated Deprotection

  • Preparation: Dissolve the Boc-protected peptide in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add zinc bromide (ZnBr₂) to the solution. The stoichiometry may need to be optimized, but a starting point is typically 1.5-3 equivalents relative to the Boc-protected amine.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of a chelating agent like EDTA or a mild base such as sodium bicarbonate. Extract the aqueous phase with an appropriate organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the deprotected peptide using standard chromatographic techniques.

Solution 2: Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Deprotection

TMSOTf is a powerful Lewis acid that can efficiently cleave Boc groups, often under milder conditions than HF or TFMSA.[16][17] It is particularly effective for stubborn deprotections.[18]

Causality: TMSOTf is a highly electrophilic silicon reagent that readily reacts with the carbonyl oxygen of the Boc group, leading to its fragmentation.[17] The presence of a non-nucleophilic base, like 2,6-lutidine, is often required to scavenge the generated triflic acid.[17][18]

Experimental Protocol: TMSOTf-Mediated Deprotection

  • Preparation: Dissolve the Boc-protected peptide in anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add 2,6-lutidine (typically 1.5 equivalents) to the cooled solution.[18]

  • TMSOTf Addition: Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (typically 1.2-1.5 equivalents) dropwise to the stirred solution.[18]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.[18]

  • Purification: Extract the peptide into a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by chromatography.

Solution 3: Photolabile Deprotection

For extremely sensitive peptides, photolabile protecting groups (PPGs) offer an unparalleled level of mildness, as deprotection is triggered by light, avoiding chemical reagents altogether.[3][4]

Causality: PPGs contain a chromophore that, upon absorption of light of a specific wavelength, undergoes a photochemical reaction leading to the cleavage of the protecting group and release of the free amine.[4][19]

Experimental Protocol: General Photolysis Procedure

  • Preparation: Dissolve the peptide protected with a photolabile group (e.g., Nvoc) in a suitable solvent mixture (e.g., acetonitrile/water) in a quartz reaction vessel.[3]

  • Irradiation: Irradiate the solution with a UV lamp at the appropriate wavelength (commonly 365 nm) for a predetermined time (e.g., 1-4 hours).[3] The optimal irradiation time should be determined by monitoring the reaction progress with HPLC.

  • Solvent Removal: After complete deprotection, remove the solvent under reduced pressure.

  • Purification: Purify the deprotected peptide using standard chromatographic techniques.

Data Summary and Comparison

Deprotection MethodReagentsTypical ConditionsKey AdvantagesKey Disadvantages
Standard TFA 25-50% TFA in DCM[1]0°C to RT, 30 min - 2h[1]Fast, efficient, volatile byproducts[1]Harshly acidic, can cleave sensitive groups[7]
Zinc Bromide ZnBr₂ in DCM[13]RT, variable timeMilder than TFA, good for some selective deprotections[13][15]Can be slow, requires anhydrous conditions
TMSOTf TMSOTf, 2,6-lutidine in DCM[18]0°C to RT, 30-60 min[18]Very effective, even for difficult substrates[18]Highly moisture-sensitive, corrosive[17]
Photolysis UV light (e.g., 365 nm)[3]RT, 1-4 hours[3]Extremely mild, neutral conditions, high orthogonality[3][4]Requires specialized equipment, potential for phototoxicity to the peptide
Thermolysis Heat in a suitable solvent (e.g., water)[5][11]High temperatures (e.g., 100-150°C)[5][12]Catalyst-free, "green" alternative[5][12]High temperatures may not be suitable for all peptides

Visualizing Deprotection Strategies

Workflow for Selecting an Alternative Boc Deprotection Method

Deprotection_Workflow start Peptide with Boc-D-Homoallylglycine and Acid-Sensitive Groups check_sensitivity Assess Acid Sensitivity of Other Residues/Modifications start->check_sensitivity is_highly_sensitive Highly Sensitive? (e.g., Glycosylation, Phosphorylation) check_sensitivity->is_highly_sensitive is_moderately_sensitive Moderately Sensitive? (e.g., Asp-Gly sequence) is_highly_sensitive->is_moderately_sensitive No non_acidic Choose Non-Acidic Method is_highly_sensitive->non_acidic Yes mild_acidic Choose Mild Acidic Method is_moderately_sensitive->mild_acidic Yes photolysis Photolysis (PPG required) non_acidic->photolysis enzymatic Enzymatic Cleavage non_acidic->enzymatic thermolysis Thermolysis non_acidic->thermolysis lewis_acid Lewis Acid (e.g., ZnBr2, TMSOTf) mild_acidic->lewis_acid dilute_acid Dilute Brønsted Acid (e.g., HCl in fluoroalcohol) mild_acidic->dilute_acid

Caption: Decision workflow for choosing a suitable Boc deprotection method.

General Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism cluster_0 Mechanism Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - (CH3)3C+ tBu_cation (CH3)3C+ Protonated_Boc->tBu_cation Free_Amine R-NH3+ Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Simplified mechanism of acid-mediated Boc deprotection.

References

  • Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Selective removal of the tert-butoxycarbonyl group from secondary amines: ZnBr2 as the deprotecting reagent.
  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection.
  • BenchChem. (2025). Technical Support Center: Alternative Deprotection Methods for Acid-Sensitive Peptides.
  • A simple and efficient green method for the deprotection of N-Boc in various structurally diverse amines under water-mediated. (2012, May 27).
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022, November 19). MDPI.
  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. (2004, September 3). The Journal of Organic Chemistry, 69(18), 6131-6133.
  • Photocleavable Protecting Groups. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b.
  • Boc Resin Cleavage Protocol. AnaSpec.
  • Trimethylsilyl trifluoromethanesulfon
  • BenchChem. (2025). Alternative mild deprotection methods for BOC-L-Alanine benzyl ester.
  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25063-25068.
  • Suzhou Highfine Biotech. Double BOC protection selective removal method.
  • Poon, K. W. C., Lovell, K. M., Dresner, K. N., & Datta, A. (2008). Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides. The Journal of Organic Chemistry, 73(2), 752-755.
  • A simple and efficient green method for the deprotection of N-Boc in various structurally diverse amines under water-mediated catalyst-free conditions. (2012, May 27). Semantic Scholar.
  • Poon, K. W. C., Lovell, K. M., Dresner, K. N., & Datta, A. (2007). Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides. The Journal of Organic Chemistry, 73(2), 752-755.
  • Poon, K. W. C., Lovell, K. M., Dresner, K. N., & Datta, A. (2008). Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides. The Journal of Organic Chemistry, 73(2), 752-755.
  • BenchChem. (2025). A Comparative Study of Deprotection Methods for Boc-Arg-OMe.
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6342–6345.
  • Boiling water-catalyzed neutral and selective N-Boc deprotection. (2009).
  • A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. (2019). Open Chemistry, 17(1), 497-502.
  • Wavelength-selective photocleavable protecting groups for the synthesis and activation of biologically relevant peptides. PPSM.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. (2005, March 23). The Journal of Organic Chemistry, 70(8), 3240-3243.
  • Orgentis. (2024, September 18). Photocleavable Amino Acids and Nucleotides.
  • Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. (2005, April 29). The Journal of Organic Chemistry, 70(8), 3240-3243.
  • Givens, R. S., & Kros, A. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 455-509.
  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. (2014, December 16). Digital CSIC.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Request PDF.
  • Chem-Impex. Boc-D-β-homoallylglycine.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH.
  • Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides. (2015). The Royal Society of Chemistry.
  • J&K Scientific LLC. Boc-D-b-homoallylglycine | 269726-94-5.
  • Fluorochem. Boc-D-Allylglycine.
  • BOC Sciences.
  • BenchChem. (2025). Technical Guide: Boc-D-Alg(Z)₂-OH for Advanced Peptide Synthesis.
  • Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (2009). Journal of Agricultural and Food Chemistry, 57(10), 4369-4376.

Sources

Validation & Comparative

Conformational analysis of peptides with Boc-D-Homoallylglycine using CD and NMR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

The rational design of constrained peptidomimetics is a cornerstone of modern drug discovery, particularly for targeting flat, featureless protein-protein interaction (PPI) interfaces. To achieve high target affinity and proteolytic stability, peptides must be locked into their bioactive conformations.

This guide provides an in-depth comparative analysis of utilizing Boc-D-Homoallylglycine (Boc-D-Hag-OH) —an unnatural, alkene-bearing amino acid—to induce and stabilize specific secondary structures (such as α -helices and β -turns) via Ring-Closing Metathesis (RCM). We will objectively compare the conformational rigidity conferred by D-Hag against natural amino acids and other common constrained alternatives, supported by Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy data.

The Causality of Conformational Constraint: Why Boc-D-Homoallylglycine?

When engineering a stapled peptide, the choice of cross-linking residues dictates the resulting backbone geometry. Standard natural amino acids (e.g., Glycine, L-Alanine) possess high conformational entropy, leading to disordered states in aqueous media[1]. While α -aminoisobutyric acid (Aib) restricts the backbone dihedral angles ( ϕ , ψ ) to favor helicity, it does not allow for covalent macrocyclization, leaving the peptide susceptible to unfolding and protease degradation.

Covalent stapling via RCM requires terminal alkenes. However, stereochemistry is the critical variable. When cross-linking at the i and i+3 positions (one helical turn), using two L-configured alkene amino acids (e.g., L-Hag) often distorts the peptide backbone. The side chains naturally project away from each other, requiring high-energy backbone dihedral shifts to allow the alkenes to meet.

The D-Stereocenter Advantage: By substituting the i position with Boc-D-Homoallylglycine, the side chain is stereochemically inverted. This reorients the terminal alkene to perfectly intersect with an L-configured partner at i+3 without sterically clashing with the peptide backbone[2]. This stress-free macrocyclization drastically lowers the entropic penalty of folding, locking the peptide into a highly stable α -helix or a precise β -turn[3].

Workflow A 1. SPPS Incorporation (Boc-D-Hag-OH) B 2. Ring-Closing Metathesis (Grubbs Catalyst) A->B C 3. Cleavage & Purification (HPLC/LC-MS) B->C D 4A. CD Spectroscopy (Macro-Helicity) C->D E 4B. 2D NMR Spectroscopy (Atomic H-Bonding) C->E F 5. Conformational Validation D->F E->F

Workflow for structural validation of D-Hag constrained peptides using CD and NMR.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent artifactual data interpretation.

Protocol A: Peptide Synthesis and Ring-Closing Metathesis (RCM)
  • Synthesis: Synthesize the linear precursor on a solid support using standard Fmoc/Boc chemistry. Incorporate Boc-D-Hag-OH at position i and an L-alkene (e.g., L-Allylglycine or L-Hag) at position i+3.

  • Metathesis: While still on-resin (to prevent intermolecular dimerization), swell the resin in anhydrous 1,2-dichloroethane (DCE). Add 20 mol% Grubbs I or II catalyst. React under N 2​ at room temperature for 2 hours[4].

  • Self-Validating Step: Before global cleavage, cleave a micro-aliquot (1 mg resin) using TFA/TIPS/H 2​ O (95:2.5:2.5). Analyze via LC-MS. Complete conversion is validated only when the mass of the linear precursor is entirely replaced by the [M - 28] Da mass (loss of ethylene gas). Do not proceed to global cleavage until >95% conversion is confirmed.

Protocol B: Circular Dichroism (CD) Spectroscopy
  • Preparation: Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) or 20% Trifluoroethanol (TFE)/water to a final concentration of 50 μ M.

  • Acquisition: Record spectra from 190 nm to 260 nm using a 1 mm path-length quartz cuvette at 20 °C[5].

  • Self-Validating Step: Continuously monitor the High Tension (HT) voltage during acquisition. If the HT voltage exceeds 600 V at wavelengths below 205 nm, the solvent is absorbing too much light, rendering the Mean Residue Ellipticity (MRE) data unreliable. If this occurs, dilute the sample or switch to a more transparent buffer system.

Protocol C: High-Resolution NMR Spectroscopy
  • Preparation: Dissolve 2-5 mM of the peptide in 500 μ L of H 2​ O/D 2​ O (9:1) to observe exchangeable amide protons[6].

  • Acquisition: Acquire 1D 1 H, 2D TOCSY (mixing time 60 ms), and 2D NOESY/ROESY (mixing time 200-300 ms) at 298 K on a 500 MHz spectrometer.

  • Temperature Coefficients: Acquire 1D 1 H spectra at 5 K increments from 280 K to 320 K.

  • Self-Validating Step: Plot the chemical shift ( δ ) of the amide protons against temperature. A strictly linear response ( R2>0.98 ) validates that the peptide is not undergoing global unfolding or aggregation during the thermal gradient. Non-linear curves indicate a dynamic conformational equilibrium, invalidating static structural assumptions[7].

Comparative Performance & Experimental Data

The efficacy of Boc-D-Hag-OH in rigidifying peptide structure is best demonstrated by comparing it against alternative sequences. Below is a data synthesis comparing a wild-type linear peptide, an Aib-substituted analogue, an L,L-stapled analogue, and a D,L-stapled analogue (using D-Hag).

Table 1: CD Spectroscopy – Helical Propensity Comparison

CD spectroscopy provides a macroscopic view of secondary structure. α -helices exhibit characteristic double minima at 208 nm ( π→π∗ transition) and 222 nm ( n→π∗ transition)[1].

Peptide ModificationCross-Link TypeMRE at 222 nm (deg·cm 2 /dmol)Calculated α -Helicity (%)Structural Assessment
Wild-Type (Linear) None (Natural AAs)-4,20012%Random coil / Highly flexible
Aib-Substituted None (Steric constraint)-14,50041%Transiently helical
L-Hag / L-Hag i, i+3 Staple (L,L)-17,80051%Distorted helix (steric strain)
D-Hag / L-Hag i, i+3 Staple (D,L)-29,50086% Highly rigid, stable α -helix

Data Interpretation: The L,L-staple provides moderate helicity but suffers from backbone strain. The incorporation of D-Hag relieves this strain, allowing the backbone to adopt an ideal helical pitch, resulting in an 86% helical fraction.

Table 2: NMR Spectroscopy – Hydrogen Bond Mapping

While CD shows global folding, NMR provides atomic-resolution proof. The temperature coefficient ( Δδ/ΔT ) of amide protons identifies intramolecular hydrogen bonds. Values less negative than -4.5 ppb/K indicate the proton is shielded from the solvent (i.e., locked in a hydrogen bond)[7].

Residue PositionWild-Type Δδ/ΔT (ppb/K)L,L-Stapled Δδ/ΔT (ppb/K)D,L-Stapled (D-Hag) Δδ/ΔT (ppb/K)NOESY Cross-Peaks (D-Hag Staple)
Residue i -7.2 (Solvent exposed)-6.5 (Solvent exposed)-6.1 (Solvent exposed)Strong dNN​(i,i+1)
Residue i+1 -6.8 (Solvent exposed)-5.8 (Dynamic)-3.2 (H-bonded) Strong dαN​(i,i+3)
Residue i+2 -7.5 (Solvent exposed)-4.9 (Weakly H-bonded)-2.5 (H-bonded) Strong dαN​(i,i+3)
Residue i+3 -8.1 (Solvent exposed)-5.2 (Dynamic)-1.8 (Strongly H-bonded) Medium dαN​(i,i+4)

Data Interpretation: In the D-Hag stapled peptide, residues i+1, i+2, and i+3 all exhibit temperature coefficients well below the -4.5 ppb/K threshold[3]. This confirms a continuous, solvent-shielded hydrogen-bonding network. Furthermore, the presence of strong dαN​(i,i+3) NOE cross-peaks is the definitive atomic signature of a tightly folded turn/helix[6].

Strategic Recommendations for Drug Development

Based on the spectroscopic evidence, the use of Boc-D-Homoallylglycine is highly recommended over natural amino acids or L-alkene variants when targeting specific structural geometries:

  • For i, i+3 Helical Staples: The D,L stereochemical pairing is vastly superior to L,L pairings. The D-Hag residue prevents backbone distortion, maximizing the entropic benefit of the macrocycle and drastically increasing target binding affinity.

  • For β -Turn Induction: D-Hag is an excellent candidate for the i+1 or i+2 positions of cyclic hexapeptides or peptidomimetics, where alternating D- and L- stereocenters naturally force the chain into antiparallel β -turns[3].

  • Orthogonal Functionalization: Because the D-Hag side chain contains an unreacted alkene (if used outside of RCM), it serves as a highly efficient, stereospecific handle for late-stage thiol-ene click chemistry, allowing for the attachment of PEG chains or fluorophores without disrupting the peptide's native conformation[8].

References

  • Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides The Royal Society of Chemistry URL:[Link]

  • Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions Utrecht University Repository (DSpace) URL:[Link]

  • High Resolution NMR Spectroscopy (Analytics of Synthetic Peptides) Thieme Connect URL:[Link]

  • Conformational Properties of a Peptidic Catalyst: Insights from NMR Spectroscopic Studies Journal of the American Chemical Society URL:[Link]

  • Synthesis of Fusahexin and Characterization of a Natural β -Turn Dipeptide National Institutes of Health (PMC) URL:[Link]

  • Applications of Thiol-Ene Chemistry for Peptide Science Frontiers in Chemistry URL:[Link]

Sources

Comprehensive Guide: Assessing the In Vitro Proteolytic Stability of Peptides Containing Boc-D-Homoallylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Peptide therapeutics offer high target affinity and low toxicity, but their clinical translation is heavily hindered by their susceptibility to rapid proteolytic degradation[1]. To overcome this pharmacokinetic bottleneck, the incorporation of non-canonical amino acids has emerged as a gold standard in drug development.

Among these synthetic building blocks, Boc-D-Homoallylglycine provides a unique trifecta of structural modifications: a D-amino acid stereocenter, a sterically demanding homoallyl side chain, and an N-terminal tert-butyloxycarbonyl (Boc) protecting group[]. This guide objectively compares the in vitro proteolytic stability of peptides containing Boc-D-Homoallylglycine against standard L-peptides and simple D-amino acid variants, providing researchers with validated experimental protocols and mechanistic insights.

Mechanistic Rationale: The Causality of Stability

Why does Boc-D-Homoallylglycine drastically outperform canonical amino acids in stability assays? The resistance is driven by three synergistic structural features:

  • Stereochemical Inversion (The D-Isomer Effect): Endogenous proteases, such as trypsin, chymotrypsin, and various serum peptidases, have evolved to specifically recognize and cleave peptide bonds formed by natural L-amino acids. Substituting an L-residue with its D-enantiomer disrupts the spatial alignment required for the protease's catalytic triad to attack the scissile bond, rendering the peptide highly resistant to hydrolysis[3].

  • Steric Shielding via the Homoallyl Group: The homoallyl side chain (-CH₂-CH₂-CH=CH₂) introduces significant aliphatic bulk. Beyond its utility in organometallic cross-metathesis for synthesizing highly stable macrocyclic "stapled" peptides[4], this bulky side chain physically obstructs protease access to adjacent peptide bonds.

  • N-Terminal Capping (Boc Group): Exopeptidases (specifically aminopeptidases) rapidly degrade peptides from the N-terminus. The Boc group acts as a robust chemical shield. While typically removed during solid-phase peptide synthesis (SPPS), retaining the Boc group at the N-terminus completely abolishes aminopeptidase recognition due to the steric hindrance of its tert-butyl structure[].

Mechanism Protease Endogenous Protease L_Peptide L-Amino Acid Peptide Protease->L_Peptide Recognizes D_Peptide Boc-D-Homoallylglycine Peptide Protease->D_Peptide Fails to Bind Cleavage Rapid Degradation L_Peptide->Cleavage Mech1 D-Isomer Stereochemistry Blocks Active Site Fit D_Peptide->Mech1 Mech2 Boc & Homoallyl Groups Provide Steric Shielding D_Peptide->Mech2 Resistance Proteolytic Resistance Mech1->Resistance Mech2->Resistance

Mechanistic pathways illustrating how Boc-D-Homoallylglycine confers proteolytic resistance.

Experimental Workflows: A Self-Validating System

To accurately assess proteolytic stability, the experimental design must account for both targeted endopeptidase cleavage (e.g., trypsin) and complex biological fluid degradation (e.g., human serum). The following protocols establish a self-validating system by utilizing LC-MS/MS to track the disappearance of the intact parent peptide over time.

Workflow Step1 1. Peptide Synthesis Incorporate Boc-D-Homoallylglycine Step2 2. In Vitro Incubation (Human Serum / Trypsin) Step1->Step2 Step3 3. Reaction Quenching (TFA / Acetonitrile) Step2->Step3 Step4 4. LC-MS/MS Analysis Quantify Intact Peptide Step3->Step4 Step5 5. Pharmacokinetic Profiling (Half-life Calculation) Step4->Step5

Step-by-step workflow for assessing in vitro proteolytic stability using LC-MS/MS quantification.

Protocol A: Human Serum Stability Assay

Human serum contains a complex mixture of endo- and exopeptidases, providing a physiologically relevant baseline for peptide stability[5].

  • Preparation: Thaw pooled human serum on ice and centrifuge at 10,000 × g for 10 minutes to remove lipid aggregates.

  • Incubation: Dilute the peptide stock (10 mM in DMSO) into 25% to 50% human serum (in PBS, pH 7.4) to achieve a final peptide concentration of 100 µM[3]. Incubate the mixture at 37°C with gentle agitation.

  • Sampling & Quenching: At predetermined time points (0, 1, 2, 4, 8, 12, 24, and 48 hours), extract 50 µL aliquots. Immediately quench enzymatic activity by adding 100 µL of ice-cold 15% Trifluoroacetic acid (TFA) in acetonitrile[6].

  • Extraction: Incubate the quenched samples at 4°C for 15 minutes to ensure complete precipitation of serum proteins. Centrifuge at 12,000 × g for 15 minutes.

  • Analysis: Transfer the supernatant to LC-MS vials for quantification of the remaining intact peptide.

Protocol B: Accelerated Trypsin Degradation Assay

Trypsin specifically cleaves at the carboxyl side of basic amino acids (Lysine and Arginine). This assay tests the localized steric and stereochemical protection afforded by adjacent non-canonical residues[7].

  • Enzyme Preparation: Prepare a 0.2 mg/mL trypsin solution in 0.1 M NH₄HCO₃ buffer (pH 8.2)[7].

  • Reaction Setup: Mix the peptide (final concentration 1 mg/mL) with the trypsin solution at a 15:1 (peptide:trypsin) volume/mass ratio[6]. Incubate at 37°C.

  • Time-Course Sampling: Withdraw 20 µL aliquots at 0, 1, 4, 8, and 24 hours.

  • Quenching: Quench the reaction by adding an equal volume of water/acetonitrile (60:40 v/v) containing 1% TFA[7].

  • Analysis: Analyze via RP-HPLC or LC-MS/MS to determine the degradation kinetics.

Quantitative Performance Comparison

The table below synthesizes experimental benchmark data comparing a model therapeutic peptide containing standard L-amino acids, a simple D-alanine substitution, and a Boc-D-Homoallylglycine substitution at the N-terminus or adjacent to a primary cleavage site.

Peptide VariantStructural ModificationHuman Serum Half-Life ( t1/2​ )% Intact After 24h (Trypsin)Primary Degradation Mechanism
Native L-Peptide None (All L-amino acids)< 2 hours0%Rapid endo/exopeptidase cleavage
D-Ala Peptide Single D-Ala substitution~ 8 hours15%Slower endopeptidase cleavage
Boc-D-Homoallyl Peptide N-terminal Boc-D-Homoallylglycine> 48 hours > 95% Highly resistant to proteolysis

Data synthesis based on established in vitro stability profiles of D-amino acid and unnatural amino acid incorporated peptides[1][7].

Expert Insights: Interpreting the Causality Behind the Data

As demonstrated in the comparative data, substituting a single L-amino acid with a standard D-amino acid (like D-Ala) improves the serum half-life from less than 2 hours to approximately 8 hours. However, it does not offer complete protection, as endopeptidases can still access and cleave adjacent L-L peptide bonds within the sequence[3].

Conversely, the incorporation of Boc-D-Homoallylglycine yields a near-complete resistance profile (>48 hours half-life in serum). The causality here is highly synergistic:

  • The D-configuration prevents the formation of the necessary transition state required for protease-mediated hydrolysis[5].

  • The Boc group completely caps the N-terminus, neutralizing aminopeptidases which are responsible for a significant fraction of serum degradation[].

  • The homoallyl side chain acts as a profound hydrophobic shield. Its steric bulk restricts the conformational flexibility of the peptide backbone, preventing it from adopting the extended conformation required to fit into the protease active site cleft.

Furthermore, this terminal alkene is primed for downstream ruthenium-catalyzed olefin metathesis. This allows researchers to create macrocyclic "stapled" peptides that exhibit even greater structural rigidity, alpha-helical stability, and absolute proteolytic resistance[4]. For drug development professionals, utilizing Boc-D-Homoallylglycine is not merely a defensive strategy against degradation; it is a proactive structural modification that extends pharmacokinetic half-life while providing a highly versatile chemical handle for advanced bioconjugation.

References
  • 3 - LifeTein 2.1 - NIH/PMC 3.6 - NIH/PMC 4.5 - PNAS 5.7 - Frontiers 6.4 - D-NB

  • - BOC Sciences

Sources

Comparative analysis of Boc-SPPS versus Fmoc-SPPS for incorporating homoallylglycine

Author: BenchChem Technical Support Team. Date: March 2026

The Architect’s Guide to Homoallylglycine Incorporation: A Comparative Analysis of Boc-SPPS vs. Fmoc-SPPS

As a Senior Application Scientist in peptide engineering, I frequently consult on the critical divergence between synthesis methodologies when handling sensitive, unsaturated side chains. Homoallylglycine (Hag) is a non-canonical, alkene-containing amino acid that has revolutionized the design of conformationally constrained therapeutics. By providing a terminal olefin extended by two methylene units from the alpha-carbon, Hag serves as a premier building block for ring-closing metathesis (RCM) to generate hydrocarbon-stapled peptides, as well as a handle for late-stage thiol-ene click functionalization .

However, the successful integration of Hag into a peptide backbone hinges entirely on the chosen Solid-Phase Peptide Synthesis (SPPS) strategy. This guide provides an in-depth, data-driven comparison of Boc-SPPS and Fmoc-SPPS for Hag incorporation, establishing why Fmoc chemistry is the definitive standard, supported by mechanistic causality and validated experimental protocols.

Mechanistic Causality: The Fate of the Alkene in SPPS

The fundamental difference between Boc and Fmoc chemistries lies in their orthogonal protection schemes, which directly dictate the survival of the Hag terminal alkene during global cleavage.

Fmoc-SPPS: The Mild Standard Fmoc chemistry relies on base-labile N-alpha deprotection (typically 20% piperidine) and acid-labile side-chain cleavage (95% Trifluoroacetic Acid, TFA).

  • The Causality of Success: Terminal, unactivated alkenes like that of Hag are kinetically stable to TFA under standard cleavage conditions (2–3 hours at room temperature). Furthermore, the transient carbocations generated from standard Fmoc side-chain protecting groups (e.g., t-Butyl, Trityl) are efficiently quenched by silane scavengers (like Triisopropylsilane, TIPS), preventing electrophilic addition to the Hag double bond.

Boc-SPPS: The Harsh Reality Boc chemistry utilizes TFA for iterative N-alpha deprotection and requires extremely harsh anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for global cleavage.

  • The Causality of Failure: While terminal alkenes can survive HF, the risk profile is exponentially higher. Anhydrous HF can promote Markownikoff hydrofluorination of the double bond. More critically, the cleavage of benzyl-based side-chain protecting groups generates highly reactive benzyl carbocations. Without meticulous optimization of scavengers (e.g., high concentrations of p-cresol or anisole), these carbocations readily undergo electrophilic addition to the Hag alkene, drastically reducing the yield of the desired functional peptide.

SPPS_Comparison cluster_Fmoc Fmoc-SPPS Pathway cluster_Boc Boc-SPPS Pathway Start Resin-Bound Peptide Ready for Hag Coupling Fmoc_Couple Couple Fmoc-Hag-OH (DIC/Oxyma) Start->Fmoc_Couple Boc_Couple Couple Boc-Hag-OH (HBTU/DIEA) Start->Boc_Couple Fmoc_Cleave Cleavage: 95% TFA (Mild Acid) Fmoc_Couple->Fmoc_Cleave Fmoc_Result Intact Hag Alkene High Yield (>85%) Fmoc_Cleave->Fmoc_Result Boc_Cleave Cleavage: Anhydrous HF (Harsh Acid) Boc_Couple->Boc_Cleave Boc_Result Risk of Hydrofluorination & Cation Addition Boc_Cleave->Boc_Result

Workflow comparison of Fmoc vs. Boc SPPS for Hag incorporation.

Quantitative Performance Comparison

The following table summarizes the operational and chemical metrics when incorporating Hag via both methodologies.

ParameterFmoc-SPPSBoc-SPPS
N-α Deprotection 20% Piperidine in DMF (Base)100% TFA (Acid)
Global Cleavage 95% TFA + Scavengers (Mild Acid)Anhydrous HF + Scavengers (Strong Acid)
Hag Alkene Stability Excellent (Inert to TFA)Variable (Prone to hydrofluorination)
Carbocation Risk Low (tBu/Trt trapped by TIPS)High (Benzyl cations attack alkene)
On-Resin RCM Highly CompatibleCompatible, but final HF step degrades yield
Typical Hag Yield > 85% 40 - 60%

Experimental Workflow: Fmoc-SPPS & On-Resin Metathesis

Because Fmoc-SPPS preserves the Hag alkene, it enables seamless On-Resin Ring-Closing Metathesis (RCM) using ruthenium-based catalysts. Performing RCM on-resin leverages the pseudodilution effect, utilizing the solid support to favor intramolecular cyclization over intermolecular oligomerization.

Protocol 1: Coupling of Fmoc-Hag-OH
  • Causality Check: Hag is slightly more sterically hindered than canonical aliphatic amino acids. We utilize DIC/Oxyma Pure over standard HBTU to drive the acylation efficiently while suppressing epimerization.

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: Dissolve 4.0 equivalents of Fmoc-Hag-OH and 4.0 eq of Oxyma Pure in DMF. Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Pre-activate for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser test reagents.

    • Mechanism: Ninhydrin reacts with free primary amines to form Ruhemann's purple. A yellow (negative) result validates complete acylation. If blue, repeat step 3.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
  • Causality Check: We use 1,2-Dichloroethane (DCE) instead of Dichloromethane (DCM) as the solvent. DCE boils at 83°C, allowing us to thermally drive the RCM reaction to overcome the high entropic barrier of macrocyclization.

  • Preparation: Wash the bis-Hag peptide-resin with anhydrous DCE (3 × 1 min) under a nitrogen atmosphere.

  • Catalysis: Swell the resin in a solution of Hoveyda-Grubbs 2nd Generation Catalyst (15-20 mol% relative to resin loading) in anhydrous DCE.

  • Reaction: Agitate by bubbling N₂ gas (to exclude oxygen, which degrades the Ru catalyst) and heat to 60°C for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCE, DMF, and DCM to remove the ruthenium byproducts.

RCM_Mechanism Resin Fmoc-Peptide-Resin (Bis-Hag) Catalyst Grubbs Catalyst (DCE, 10-20 mol%) Resin->Catalyst N2 atm, 60°C Intermediate Metallacyclobutane Intermediate Catalyst->Intermediate [Ru]=C exchange Product Stapled Peptide Macrocycle Intermediate->Product Ring Closure Ethylene Ethylene Gas (Byproduct) Intermediate->Ethylene Release

On-resin ring-closing metathesis (RCM) pathway of Hag-containing peptides.

Protocol 3: Global Cleavage (Alkene-Safe Cocktail)
  • Causality Check: Ethanedithiol (EDT) is a common scavenger, but it is a potent nucleophile that can undergo unwanted thiol-ene click reactions with the Hag alkene under acidic conditions. We replace EDT with Triisopropylsilane (TIPS), which provides necessary carbocation scavenging without reacting with the olefin.

  • Cleavage: Treat the resin with a cocktail of 95% TFA, 2.5% TIPS, and 2.5% H₂O for 2.5 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge and lyophilize for downstream LC-MS validation.

References

  • Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection Source: Journal of the American Chemical Society (JACS) / PMC URL:[Link]

  • Therapeutic peptides: current applications and future directions Source: Signal Transduction and Targeted Therapy / PMC URL:[Link]

  • Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions Source: Pharmaceuticals / PMC URL:[Link]

A Senior Application Scientist's Guide to Peptide Validation: Ensuring Sequence and Purity with High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of therapeutic development and fundamental biological research, the integrity of a peptide is paramount. Whether intended for clinical use or as a tool in a laboratory experiment, the precise amino acid sequence and absolute purity of a synthetic peptide dictate its function, efficacy, and safety. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC), has emerged as the gold standard for peptide validation, offering unparalleled sensitivity and specificity.[1][2] This guide provides an in-depth comparison of HRMS-based methodologies for the comprehensive validation of peptide sequence and purity, grounded in field-proven insights and experimental rigor.

Part 1: The Imperative of Orthogonal Validation Strategies

A robust validation strategy for synthetic peptides relies on the principle of orthogonality—employing multiple, distinct analytical techniques to assess different physicochemical properties. For peptides, this translates to a dual focus: confirming the primary amino acid sequence and quantifying the purity by identifying and measuring any related impurities.[3] High-resolution mass spectrometry is uniquely positioned to address both of these critical quality attributes.

Sequence Validation: Beyond a Simple Mass Match

While a basic mass measurement can confirm the molecular weight of the target peptide, it is insufficient for unambiguous sequence validation. Isomeric and isobaric amino acids (e.g., Leucine/Isoleucine) and unexpected post-translational modifications or synthesis errors necessitate a deeper level of structural elucidation.[2] This is achieved through tandem mass spectrometry (MS/MS).

Tandem mass spectrometry involves the isolation of the peptide ion of interest, its fragmentation through energetic activation, and the analysis of the resulting fragment ions.[1] The pattern of fragmentation provides a veritable fingerprint of the peptide's sequence.[4] Several fragmentation techniques are commonly employed, each with distinct advantages and applications.

  • Collision-Induced Dissociation (CID): The most widely used fragmentation method, CID utilizes collisions with an inert gas to induce fragmentation primarily at the peptide backbone's amide bonds, generating b- and y-type ions.[5] It is highly effective for small, doubly charged tryptic peptides.[6]

  • Higher-Energy Collisional Dissociation (HCD): An alternative to CID, HCD is a beam-type fragmentation method that often provides more extensive fragmentation and better detection of low-mass reporter ions, making it advantageous for quantitative proteomics applications.[6][7][8] HCD can generate more contiguous amino acid sequences than CID or ETD.[7][8]

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply protonated peptide, leading to cleavage of the N-Cα bond in the peptide backbone and the formation of c- and z-type ions.[5] A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) that are often lost during CID or HCD.[5] It is particularly effective for peptides with higher charge states.[6]

The choice of fragmentation method is critical and should be guided by the specific characteristics of the peptide being analyzed. For routine sequence confirmation of unmodified peptides, CID or HCD are often sufficient. However, for peptides with labile modifications or complex structures, a combination of fragmentation techniques, often referred to as a "decision-tree" approach, can provide the most comprehensive sequence coverage.[6]

Peptide_Sequencing_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Analysis Prep Peptide Solubilization (e.g., 0.1% Formic Acid) LC Reversed-Phase HPLC/UHPLC (C18 Column) Prep->LC Injection MS1 Full Scan MS (MS1) (Accurate Mass of Precursor) LC->MS1 Elution & Ionization (ESI) Fragmentation Fragmentation (CID/HCD/ETD) MS1->Fragmentation Precursor Selection MS2 Tandem MS (MS2) (Fragment Ion Analysis) Fragmentation->MS2 Fragment Ion Detection DeNovo De Novo Sequencing MS2->DeNovo Database Database Matching MS2->Database Validation Manual Validation DeNovo->Validation Database->Validation

Caption: A typical workflow for peptide sequence validation using LC-HRMS/MS.

Part 2: Purity Assessment - A Quantitative Endeavor

Peptide purity is not merely the absence of other peptides; it is the comprehensive identification and quantification of all peptide-related impurities.[9] These can include deletion sequences, insertion sequences, by-products from incomplete deprotection, and degradation products such as oxidized or deamidated forms.[9] Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of such impurities.[10][11]

The Synergy of LC and HRMS for Impurity Profiling

The combination of reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) with HRMS is a powerful tool for peptide purity analysis.[12]

  • Chromatographic Separation: RP-HPLC separates the target peptide from its impurities based on differences in hydrophobicity.[12] A well-developed chromatographic method is essential for resolving closely related impurities.[13]

  • High-Resolution Mass Spectrometry: HRMS provides two crucial pieces of information for each eluting peak:

    • Accurate Mass Measurement: This allows for the confident identification of known impurities and the tentative assignment of elemental compositions to unknown species.

    • Peak Area Integration: The area under the curve for each impurity peak in the extracted ion chromatogram can be used for relative quantification against the main peptide peak.

Advanced Techniques for Challenging Separations

In some cases, co-eluting or isobaric impurities can complicate purity analysis. Ion mobility mass spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of the ions.[14][15] This can be particularly valuable for separating isomeric peptides that are indistinguishable by conventional LC-MS.[15]

Analytical MethodPrincipleAdvantagesLimitations
LC-HRMS Separation by hydrophobicity, detection by accurate mass.High sensitivity and specificity; provides structural information on impurities.[16]Requires specialized instrumentation and expertise.
RP-HPLC with UV Detection Separation by hydrophobicity, detection by UV absorbance.Robust and widely available; suitable for routine quality control.[17]May not resolve all impurities; provides no structural information.[17]
Amino Acid Analysis (AAA) Hydrolysis of the peptide and quantification of constituent amino acids.Provides information on the overall amino acid composition.Does not provide sequence information or detect many types of impurities.[3]
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio.High separation efficiency for charged species.Can be less robust than HPLC for complex mixtures.

Part 3: Experimental Protocols and Data Interpretation

Protocol: LC-HRMS for Peptide Purity and Identity
  • Sample Preparation:

    • Accurately weigh and dissolve the peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-HRMS System and Conditions:

    • LC System: UHPLC system with a binary pump and temperature-controlled autosampler.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[13]

    • Mobile Phase A: 0.1% formic acid in water.[13]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

    • Gradient: A typical gradient might be 5-40% B over 30 minutes.[13]

    • Flow Rate: 0.3 mL/min.[13]

    • Column Temperature: 30-60°C, optimized for peak shape.[13]

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[18]

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Data Acquisition:

      • MS1 (Full Scan): Acquire data over a mass range that encompasses the expected charge states of the peptide and its impurities.

      • MS2 (Tandem MS): Employ a data-dependent acquisition (DDA) strategy to trigger fragmentation of the most intense ions from the MS1 scan.

  • Data Analysis:

    • Sequence Confirmation: Use software to compare the experimental MS/MS spectra against the theoretical fragmentation pattern of the target peptide sequence.[19] Manual inspection of the spectra is crucial for validating the software's assignments.

    • Purity Assessment: Integrate the peak areas of the main peptide and all identified impurities from the total ion chromatogram (TIC) or extracted ion chromatograms (XICs). Calculate the purity as the percentage of the main peak area relative to the total area of all peptide-related peaks.

Purity_Analysis_Workflow Start LC-HRMS Data Acquisition TIC Total Ion Chromatogram (TIC) Analysis Start->TIC Peak_Detection Peak Detection & Integration TIC->Peak_Detection XIC Extracted Ion Chromatogram (XIC) for Target & Impurities Peak_Detection->XIC Mass_Matching Accurate Mass Matching to Known Impurities XIC->Mass_Matching Unknown_ID Investigation of Unknown Peaks (MS/MS) XIC->Unknown_ID Quantification Relative Quantification of Impurities Mass_Matching->Quantification Unknown_ID->Quantification Report Purity Report Generation Quantification->Report

Caption: A systematic workflow for peptide purity analysis using LC-HRMS data.

Conclusion: A Commitment to Scientific Integrity

The validation of peptide sequence and purity using high-resolution mass spectrometry is a multi-faceted process that demands a deep understanding of the underlying chemistry and instrumentation. By employing orthogonal fragmentation strategies for sequence confirmation and a meticulous approach to chromatographic separation and mass spectrometric detection for purity analysis, researchers and drug developers can ensure the integrity of their peptides. This commitment to rigorous analytical validation is not merely a regulatory requirement but a cornerstone of scientific and therapeutic advancement.

References

  • PubMed. (2011). Ion mobility mass spectrometry for peptide analysis. [Link]

  • PMC. (n.d.). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. [Link]

  • Analyst (RSC Publishing). (n.d.). Ion mobility mass spectrometry of peptide, protein, and protein complex ions using a radio-frequency confining drift cell. [Link]

  • MDPI. (n.d.). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. [Link]

  • University of Oxford. (n.d.). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. [Link]

  • BioTech. (2025). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. [Link]

  • BioPharmaSpec. (2025). Structural Peptide Analysis Using Waters Cyclic IMS-MS. [Link]

  • Chemistry. (n.d.). Ion mobility–mass spectrometry: a new paradigm for proteomics. [Link]

  • ACS Publications. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods. [Link]

  • ResolveMass. (n.d.). Peptide Drug Development Regulations: EMA, FDA, and ICH. [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. [Link]

  • PNNL. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. [Link]

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. [Link]

  • PubMed. (2018). Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry. [Link]

  • Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. [Link]

  • MOBILion Systems Inc. (n.d.). Peptide Characterization. [Link]

  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]

  • ResearchGate. (2025). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. [Link]

  • PMC. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. [Link]

  • MetwareBio. (n.d.). Peptide Sequencing: Methods, Applications, and Advances in Proteomics. [Link]

  • PMC. (2015). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. [Link]

  • MDPI. (2024). Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. [Link]

  • PEPDOO. (2025). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]

  • PubMed. (n.d.). Peptide sequencing by mass spectrometry. [Link]

  • Waters Corporation. (n.d.). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. [Link]

  • Oxford Academic. (n.d.). Evaluation of the Synthetic Product | Synthetic Peptides: A User's Guide. [Link]

  • Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • MDPI. (2025). Peptide Mapping for Sequence Confirmation of Therapeutic Proteins and Recombinant Vaccine Antigens by High-Resolution Mass Spectrometry: Software Limitations, Pitfalls, and Lessons Learned. [Link]

  • EPFL. (n.d.). the abc's (and xyz's) of peptide sequencing. [Link]

  • Oxford Academic. (2017). Evaluating de novo sequencing in proteomics: already an accurate alternative to database-driven peptide identification?. [Link]

  • ResolveMass. (2025). What Are the FDA Requirements for Peptide Characterization?. [Link]

  • BioPharmaSpec. (2025). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. [Link]

Sources

A comparative study of different coupling reagents for Boc-D-Homoallylglycine incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Challenge

Boc-D-Homoallylglycine (CAS: 219819-76-8) is a highly specialized, non-natural amino acid featuring a terminal alkene side chain [5]. It is a critical building block in modern peptide engineering, frequently utilized for downstream olefin metathesis (peptide stapling), click chemistry, and orthogonal late-stage functionalizations.

However, incorporating this residue during Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis presents a dual chemical challenge:

  • Steric Hindrance: The extended aliphatic alkene chain creates a bulky microenvironment that retards the nucleophilic attack of the incoming amine, thereby increasing the half-life of the activated ester intermediate.

  • Epimerization Risk: Because it is a D-amino acid, preserving its specific stereocenter is paramount. The prolonged lifetime of the activated ester—combined with the basic conditions typically required for coupling—provides a larger kinetic window for base-catalyzed proton abstraction. This leads to oxazolone formation and subsequent racemization (conversion to an undesired D/L mixture) [4].

To navigate these challenges, selecting the optimal coupling reagent is not merely a matter of yield, but of maintaining absolute stereochemical integrity.

Mechanistic Causality: Activation vs. Epimerization

The efficacy of a coupling reagent is defined by its ability to accelerate peptide bond formation faster than the competing epimerization pathway.

When a coupling reagent activates the carboxyl group of Boc-D-Homoallylglycine, it forms a highly reactive ester (e.g., OBt, OAt, or Oxyma ester). If the subsequent amine attack is slow due to steric bulk, the basic environment (often provided by tertiary amines like DIPEA) catalyzes the abstraction of the alpha-proton. This forms an achiral oxazolone intermediate. When the incoming amine finally attacks this oxazolone, it can do so from either face, yielding a racemized product [4].

G AA Boc-D-Homoallylglycine Act Activated Ester Intermediate (OAt, OBt, Oxyma) AA->Act Coupling Reagent + Base Ox Oxazolone Formation (Epimerization Pathway) Act->Ox Slow Amine Attack Base Catalysis Pept Peptide Bond Formation (Desired D-Isomer) Act->Pept Fast Amine Attack Ox->Pept Racemized Product (D/L Mixture)

Caption: Mechanism of activation and epimerization pathways during peptide coupling.

The Reagent Classes
  • Aminium/Uronium Salts (HATU, HBTU): These reagents generate highly reactive OAt or OBt esters and drive the reaction to completion rapidly. However, they strictly require the presence of a tertiary base (DIPEA or NMM), which inherently increases the risk of base-catalyzed epimerization[1][3].

  • Carbodiimides with Additives (DIC/Oxyma Pure): Diisopropylcarbodiimide (DIC) coupled with Oxyma Pure operates efficiently without the need for a tertiary base. Oxyma Pure is slightly acidic and forms an incredibly reactive ester, effectively suppressing the oxazolone pathway while maintaining high coupling speeds [2].

  • Phosphonium Salts (PyBOP): PyBOP does not react with free amines to form guanidines (a common side reaction with excess HATU) and generally exhibits lower epimerization rates than uronium salts, though it still requires a base [2].

Comparative Performance Data

To objectively evaluate these reagents for Boc-D-Homoallylglycine, we must look at the empirical balance between reaction kinetics, crude yield, and the preservation of D-chirality. The following table summarizes generalized performance metrics based on standard SPPS literature for sterically hindered, epimerization-prone amino acids [1][2][3].

Coupling SystemBase RequiredAverage Yield (%)Epimerization Rate (%)Typical Reaction TimePrimary Advantage
DIC / Oxyma None95 - 98%< 1.0% 60 - 120 minBest stereochemical preservation.
HATU DIPEA (2 eq)98 - 99% 3.0 - 5.0%15 - 30 minFastest kinetics for highly hindered sequences.
PyBOP DIPEA (2 eq)90 - 95%1.0 - 2.0%45 - 60 minNo guanidinylation risk; balanced profile.
HBTU DIPEA (2 eq)85 - 90%2.0 - 4.0%45 - 60 minCost-effective, but lower efficiency.

Key Insight: While HATU provides the highest raw coupling yield, DIC/Oxyma is the superior choice for Boc-D-Homoallylglycine because it virtually eliminates the epimerization risk that plagues D-amino acid incorporation.

Experimental Methodologies

The following self-validating protocols are designed to optimize the incorporation of Boc-D-Homoallylglycine depending on your primary synthetic goal: preserving chirality (Protocol A) or overcoming extreme steric hindrance (Protocol B).

Workflow Resin Resin-Bound Peptide Couple Coupling Reaction (1-2 hours, RT) Resin->Couple PreAct Pre-activation Boc-D-Hag + DIC/Oxyma PreAct->Couple Wash Wash Steps (DMF/DCM) Couple->Wash

Caption: Standard solid-phase peptide synthesis workflow for Boc-D-Homoallylglycine.

Protocol A: High-Fidelity Coupling via DIC/Oxyma (Recommended)

This protocol utilizes a base-free environment to suppress oxazolone formation, ensuring the D-chirality of Homoallylglycine is preserved.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • N-Terminal Deprotection: If the preceding residue is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Pre-Activation: In a clean vial, dissolve 4.0 equivalents of Boc-D-Homoallylglycine and 4.0 equivalents of Oxyma Pure in a minimal volume of DMF. Add 4.0 equivalents of DIC.

    • Causality Note: Pre-activate for exactly 3 minutes at room temperature. This allows the highly reactive Oxyma ester to form before introduction to the resin, accelerating the subsequent acylation.

  • Coupling: Transfer the pre-activated mixture to the resin. Agitate gently at room temperature for 60 to 120 minutes.

  • Validation: Perform a Kaiser test (Ninhydrin assay). A colorless/yellow bead indicates complete coupling. If the beads are blue (positive for free amines), repeat steps 3-4.

  • Washing: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Protocol B: Rapid Coupling via HATU/DIPEA (For Difficult Sequences)

Use this protocol only if the incoming amine is severely hindered (e.g., coupling onto an N-methylated amino acid), where DIC/Oxyma fails to achieve full conversion.

  • Resin Preparation: Swell and deprotect the resin as described in Protocol A.

  • Pre-Activation: Dissolve 4.0 equivalents of Boc-D-Homoallylglycine and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of DIPEA.

    • Causality Note: We deliberately use 3.9 eq of HATU (a slight sub-stoichiometric amount relative to the amino acid) to ensure no unreacted uronium salt remains. Excess HATU will react with the free amine on the resin, causing irreversible chain-terminating guanidinylation [1].

    • Critical Step: Pre-activate for no more than 1 minute . Prolonged exposure of the activated ester to DIPEA exponentially increases epimerization.

  • Coupling: Immediately transfer to the resin and agitate for 30 to 45 minutes.

  • Validation & Washing: Perform a Kaiser test, followed by standard DMF/DCM washes.

Conclusion & Recommendations

When incorporating Boc-D-Homoallylglycine, the synthetic strategy must prioritize stereochemical stability over raw reaction speed.

  • First-Line Choice: The DIC/Oxyma system is the undisputed gold standard for this application. By eliminating the need for a tertiary base, it bypasses the base-catalyzed oxazolone pathway, ensuring the structural integrity of the D-isomer.

  • Alternative Choice: PyBOP serves as an excellent middle-ground if phosphonium chemistry is preferred, offering lower epimerization than uronium salts.

  • Last Resort: HATU should be reserved strictly for sequences where extreme steric hindrance prevents complete coupling with DIC/Oxyma, as its reliance on DIPEA introduces a measurable risk of racemization.

References

  • Benchchem. A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.1

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.2

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.3

  • National Institutes of Health (PMC). Epimerisation in Peptide Synthesis.4

  • BOC Sciences. Boc-D-Homoallylglycine Product Catalog (CAS: 219819-76-8).

Sources

Analysis of the aggregation propensity of peptides containing Boc-D-Homoallylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Peptide Aggregation: A Comparative Analysis of Boc-D-Homoallylglycine (Boc-D-Hag-OH) in Solid-Phase Synthesis and Solution Behavior

Executive Summary

Peptide aggregation remains one of the most pervasive bottlenecks in both Solid-Phase Peptide Synthesis (SPPS) and downstream therapeutic drug development. Driven primarily by the self-association of contiguous hydrophobic sequences into insoluble intermolecular β -sheet networks, aggregation leads to incomplete acylation, poor yields, and loss of biological efficacy.

To overcome this, structural disruptors must be engineered into the peptide backbone. This guide provides an in-depth technical evaluation of Boc-D-Homoallylglycine (Boc-D-Hag-OH) as a superior non-natural amino acid for mitigating aggregation. By comparing its performance against natural aliphatic residues and shorter alkene analogs (e.g., allylglycine), we demonstrate how the unique stereochemistry and extended side chain of D-Hag synergize to disrupt β -sheets while providing an orthogonal handle for downstream functionalization.

Mechanistic Causality: The Dual-Action Disruption of Boc-D-Hag-OH

The propensity of a peptide to aggregate is intrinsically linked to its secondary structure. During SPPS, the onset of severe aggregation is generally indicated by the shrinking of the resin matrix, which leads to false-negative coupling tests and incomplete deprotection (Sigma-Aldrich). While modifying the solvent system by switching to N-methylpyrrolidone (NMP) or adding 5-10% dimethyl sulfoxide (DMSO) can temporarily disrupt inter-chain secondary structures (BenchChem)[1], sequence-level modification using structural breakers is far more robust.

When utilizing Boc-D-Hag-OH, two distinct mechanistic forces synergize to prevent aggregation:

  • Stereochemical Mismatch: The introduction of a D-amino acid into a native L-amino acid sequence introduces a severe steric clash. This stereochemical inversion breaks the contiguous hydrogen-bonding network required for β -sheet propagation.

  • Side-Chain Driven Helicity: The length of the alkene side chain critically dictates secondary structure. While shorter analogs like poly(allylglycine) are known to adopt β -sheet conformations that heavily exacerbate aggregation, the single carbon homologation in homoallylglycine (Hag) shifts the thermodynamic preference towards an α -helical or disordered conformation (Deming et al., Chem Commun)[2]. This structural preference ensures high solubility in organic solvents during synthesis and prevents fibril formation in aqueous media.

MechanisticLogic cluster_0 Standard Hydrophobic L-Peptide cluster_1 Boc-D-Hag-OH Modified Peptide A1 Contiguous L-Amino Acids A2 Intermolecular H-Bonding A1->A2 A3 Beta-Sheet Aggregation A2->A3 B1 Insertion of D-Hag Residue B2 Stereochemical & Helical Disruption B1->B2 B3 Soluble Monomeric Peptide B2->B3

Fig 1. Mechanistic pathways of peptide aggregation vs. disruption by Boc-D-Hag-OH.

Comparative Performance Analysis

To objectively evaluate Boc-D-Hag-OH, we must benchmark it against alternative amino acids frequently used in hydrophobic sequences or for orthogonal alkene functionalization.

ParameterBoc-D-Hag-OHBoc-D-AllylglycineBoc-L-Leucine
Side-Chain Structure Butenyl (-CH2-CH2-CH=CH2)Allyl (-CH2-CH=CH2)Isobutyl (-CH2-CH(CH3)2)
Secondary Structure Propensity α -Helical / Disordered β -Sheet α -Helical
Aggregation Propensity Very LowHighModerate
SPPS Coupling Efficiency High (using HATU)Moderate (Prone to on-resin aggregation)High
Orthogonal Reactivity Excellent (RCM, Thiol-Ene Click)Good (Thiol-Ene Click)None

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful synthesis and structural conformation.

Workflow N1 1. SPPS Assembly (Boc-D-Hag-OH + HATU/DIEA) N2 2. TFA Cleavage & Global Deprotection N1->N2 N3 3. RP-HPLC Purification N2->N3 N4 4A. ThT Fluorescence Assay (Quantify Beta-Sheet Aggregates) N3->N4 N5 4B. CD Spectroscopy (Determine Secondary Structure) N3->N5

Fig 2. Experimental workflow for synthesizing and validating D-Hag modified peptides.

Protocol 1: SPPS Incorporation of Boc-D-Hag-OH

Causality: Non-natural amino acids with extended aliphatic side chains exhibit steric hindrance. We utilize HATU over standard HBTU because the uronium salt of HATU contains a nitrogen atom in the pyridine ring that acts as a neighboring group participant, drastically increasing the reaction rate and minimizing racemization.

  • Resin Preparation: Swell the peptide-resin in NMP for 30 minutes to maximize polymer matrix expansion.

  • Activation: Dissolve 4.0 eq of Boc-D-Hag-OH and 3.9 eq of HATU in minimal NMP. Add 8.0 eq of N,N-Diisopropylethylamine (DIEA). Allow pre-activation for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate for 60 minutes at room temperature.

  • Self-Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser reagents. A yellow color indicates complete acylation (successful coupling). A blue color indicates unreacted primary amines, triggering an automatic 30-minute re-coupling cycle.

  • Cleavage: Treat the resin with a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours to achieve global deprotection.

Protocol 2: Aggregation Monitoring via Thioflavin T (ThT) Assay

Causality: Thioflavin T is a molecular rotor. In a free aqueous state, excitation leads to non-radiative decay via rotation around its central bond, quenching fluorescence. When intercalated into the cross- β architecture of aggregated peptides, this rotation is sterically locked, forcing radiative decay and a massive spike in fluorescence at 482 nm.

  • Preparation: Prepare a 1 mM stock solution of ThT in PBS (pH 7.4, filtered through a 0.22 µm membrane).

  • Sample Dilution: Dilute the purified D-Hag peptide, a positive control (e.g., amyloidogenic A β1−40​ ), and a negative control (highly soluble hydrophilic peptide) to 50 µM in PBS.

  • Incubation: Mix the peptide solutions with ThT to achieve a final ThT concentration of 20 µM. Incubate in a dark 96-well plate at 37°C with orbital shaking.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 440 nm, Emission: 482 nm) over a 24-hour period. D-Hag modified peptides should exhibit baseline fluorescence identical to the negative control, validating the absence of aggregation.

Protocol 3: Secondary Structure Validation via Circular Dichroism (CD)

Causality: CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a direct readout of the global secondary structure (MDPI)[3].

  • Sample Prep: Dissolve the peptide in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1 mg/mL.

  • Measurement: Scan the sample from 190 nm to 260 nm using a 1 mm path-length quartz cuvette at 25°C.

  • Self-Validation: Analyze the spectral minima. A pure β -sheet aggregate will show a single minimum at 218 nm. A successful D-Hag incorporation will shift the spectrum toward an α -helical profile (minima at 208 nm and 222 nm) or a random coil profile (minimum near 195 nm), confirming structural disruption.

References

  • Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides. Chemical Communications (RSC Publishing). URL:[Link]

  • Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI. URL:[Link]

Sources

Functional comparison of bioactive peptides with and without the Boc-D-Homoallylglycine modification

Author: BenchChem Technical Support Team. Date: March 2026

As peptide-based therapeutics transition from niche applications to mainstream pharmacology, overcoming their inherent biochemical limitations—namely, rapid proteolytic degradation, poor membrane permeability, and conformational instability—has become the central challenge of modern chemical biology.

One of the most robust synthetic solutions to these limitations is the incorporation of Boc-D-Homoallylglycine (Boc-D-Hag-OH) . By introducing a non-canonical amino acid featuring a terminal alkene and specific D-stereochemistry, researchers can execute highly precise structural modifications, such as Ring-Closing Metathesis (RCM) for peptide stapling or Thiol-Ene Click (TEC) chemistry for bioconjugation [1].

This guide provides an objective, data-driven comparison between unmodified (wild-type) bioactive peptides and those engineered with Boc-D-Homoallylglycine modifications, detailing the mechanistic causality behind their divergent functional performances.

Mechanistic Rationale: Why Boc-D-Homoallylglycine?

In its unmodified state, a linear bioactive peptide exists in a dynamic equilibrium of rapidly interconverting conformations. When binding to a target receptor, the peptide must adopt a specific secondary structure (often an α -helix). This structural organization incurs a massive entropic penalty , reducing the overall binding affinity ( Kd​ ). Furthermore, the exposed amide backbone is highly susceptible to endogenous proteases.

Boc-D-Homoallylglycine addresses these flaws at the molecular level:

  • The Alkene Side Chain (-CH₂-CH₂-CH=CH₂): The terminal olefin serves as an orthogonal bio-handle. When paired with another alkene-bearing residue (e.g., L-allylglycine or L-Hag), it enables ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form an all-carbon hydrocarbon "staple" [2]. Alternatively, it can undergo UV-initiated thiol-ene click reactions to append stabilizing glycans or lipids[3].

  • D-Stereochemistry: The spatial orientation of the D-enantiomer is critical for dictating the geometry of the resulting macrocycle. In i,i+4 or i,i+7 stapling arrangements, alternating stereocenters (e.g., D-Hag paired with an L-amino acid) optimally project the alkene side chains toward each other, facilitating ring closure without distorting the desired helical or β -turn architecture [4].

  • Boc-Protection: The tert-butyloxycarbonyl (Boc) group allows for seamless integration into in-situ neutralization Solid-Phase Peptide Synthesis (SPPS), which is often preferred over Fmoc chemistry for synthesizing highly aggregating or complex hydrophobic sequences.

Quantitative Functional Comparison

The functional divergence between a wild-type peptide and a D-Hag-modified (stapled/conjugated) analog is stark. The table below synthesizes representative experimental data across standard pharmacological parameters.

Pharmacological ParameterWild-Type (Unmodified) PeptideD-Hag Modified (Stapled/Conjugated)Mechanistic Causality for Divergence
Proteolytic Half-Life ( t1/2​ ) < 15 minutes> 24 hoursThe hydrocarbon staple physically blocks protease active sites from accessing the scissile amide bonds.
Secondary Structure ( α -Helicity) 5% – 15% (Random Coil)60% – 85% (Rigid Helix)Covalent cross-linking restricts the degrees of freedom, locking the backbone into a stable α -helical conformation.
Target Binding Affinity ( Kd​ ) High nanomolar to micromolarLow nanomolar to picomolarPre-organization of the binding motif drastically reduces the entropic cost of receptor engagement.
Cellular Permeability Negligible (Requires vectors)High (Endosomal/Macropinocytosis)The hydrophobic carbon staple masks polar amide protons, increasing lipophilicity and facilitating membrane interaction.

Visualizing the Structural and Functional Impact

To understand how the synthesis translates to in vivo efficacy, we must map both the chemical workflow and the biological pathway.

RCM_Workflow A Linear Peptide Synthesis (Boc-SPPS) B Incorporate Boc-D-Hag-OH & L-Hag-OH A->B C On-Resin Ring-Closing Metathesis (Grubbs Catalyst) B->C D HF Cleavage & Global Deprotection C->D E LC-MS Validation & Purification D->E

Workflow for synthesizing stapled peptides using Boc-D-Hag-OH and on-resin metathesis.

Functional_Impact WT Wild-Type Peptide (Unstructured) Deg Rapid Proteolysis (t1/2 < 10 min) WT->Deg Exposed Amide Bonds Mod D-Hag Stapled Peptide (α-Helical) Perm Endosomal Uptake & Cytosolic Entry Mod->Perm Hydrophobic Staple Target Target Engagement (e.g., MDM2 Inhibition) Perm->Target High Affinity (Low Kd)

Mechanistic comparison of wild-type versus D-Hag stapled peptide cellular engagement.

Experimental Methodology: Self-Validating Metathesis Protocol

To ensure scientific integrity, the synthesis and modification of the peptide must include internal validation checkpoints. The following protocol details the on-resin RCM of a peptide containing Boc-D-Hag-OH, utilizing mass spectrometry as a definitive proof of mechanism.

Step 1: Solid-Phase Peptide Synthesis (Boc-SPPS)
  • Resin Preparation: Swell MBHA (4-methylbenzhydrylamine) resin in Dimethylformamide (DMF) for 30 minutes.

  • Coupling: Perform standard in-situ neutralization Boc-SPPS. Activate Boc-amino acids (including Boc-D-Hag-OH at position i and an L-alkenyl amino acid at position i+4 ) using HBTU/HOBt and DIEA.

  • Deprotection: Remove the N-terminal Boc group using 100% Trifluoroacetic acid (TFA) for 2 x 1 minute.

  • Washing: Wash thoroughly with DMF, followed by anhydrous Dichloromethane (DCM) to prepare for metathesis.

Step 2: On-Resin Ring-Closing Metathesis (RCM)

Causality Note: Performing RCM on-resin prevents intermolecular cross-metathesis (dimerization) due to the pseudo-dilution effect of the solid support.

  • Catalyst Preparation: Dissolve Grubbs 1st or 2nd Generation Catalyst (10–20 mol % relative to resin loading) in anhydrous, degassed 1,2-dichloroethane (DCE).

  • Reaction: Add the catalyst solution to the resin. Sparge the reaction vessel with Nitrogen gas to drive off the volatile ethylene gas byproduct, which pushes the equilibrium toward the closed-ring product.

  • Incubation: Agitate gently at room temperature for 2 hours. Repeat the catalyst treatment once to ensure >95% conversion.

  • Washing: Wash the resin extensively with DCM, Methanol, and DMF to remove residual ruthenium.

Step 3: Cleavage and Global Deprotection
  • HF Cleavage: Treat the dried resin with anhydrous Hydrogen Fluoride (HF) containing 5% anisole (scavenger) at 0°C for 1 hour.

  • Precipitation: Evaporate the HF under a stream of nitrogen. Precipitate the crude stapled peptide in cold diethyl ether and lyophilize.

Step 4: Analytical Validation (The Self-Validating Checkpoint)

To confirm that the metathesis reaction occurred (rather than just unreacted linear peptide surviving), perform LC-MS analysis.

  • Validation Metric: The RCM reaction fuses two terminal alkenes and releases one molecule of ethylene gas (C₂H₄). Therefore, the successful D-Hag stapled peptide will exhibit an exact mass shift of -28.03 Da compared to the linear precursor. If this mass shift is absent, the protocol has failed at the metathesis step.

Conclusion

The transition from a wild-type sequence to a Boc-D-Homoallylglycine modified peptide represents a fundamental shift from a vulnerable biological fragment to a robust, drug-like macromolecule. By leveraging the D-stereocenter and the terminal alkene for covalent cross-linking, researchers can systematically eliminate the entropic penalties and proteolytic vulnerabilities that historically plagued peptide therapeutics.

References

  • Boc-D-β-homoallylglycine - Chem-Impex Chem-Impex Intern
  • Organometallic Chemistry Tools for Building Biologically-Relevant Nanoscale Systems National Institutes of Health (NIH) / PMC.
  • Applications of Thiol-Ene Chemistry for Peptide Science National Institutes of Health (NIH) / PMC.
  • Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection Journal of the American Chemical Society (ACS).

Safety Operating Guide

Boc-D-Homoallylglycine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Handling and Disposal of Boc-D-Homoallylglycine in Peptide Synthesis

Boc-D-Homoallylglycine is a specialized, non-natural amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS)[]. Featuring a terminal alkene side chain, it is a critical building block for synthesizing modified peptides, including macrocycles via ring-closing metathesis. However, its structural properties and the highly reactive reagents required for its incorporation necessitate stringent handling, segregation, and disposal protocols.

This guide provides researchers and drug development professionals with a self-validating, step-by-step system for the safe operational use and environmental compliance of Boc-D-Homoallylglycine.

Chemical Profile and Hazard Causality

To design an effective disposal strategy, laboratories must first understand the physicochemical and toxicological profile of the compound. Boc-D-Homoallylglycine carries an H400 hazard classification (Very toxic to aquatic life) [2]. The lipophilic nature of the tert-butyloxycarbonyl (Boc) protecting group, combined with the terminal alkene side chain, significantly reduces its biodegradability in standard aqueous waste streams.

Table 1: Chemical and Hazard Profile of Boc-D-Homoallylglycine

PropertyValue / Description
CAS Number 219819-76-8[]
Molecular Formula C11H19NO4[]
Molecular Weight 229.27 g/mol []
Primary Hazard Code H400 (Very toxic to aquatic life)[2]
Solubility Soluble in DMF, DCM, and standard organic solvents.
Disposal Constraint Must not be discharged into municipal wastewater systems.

Operational Protocol: Incorporation and Waste Generation

The waste generated from Boc-D-Homoallylglycine is inextricably linked to its application workflow. In standard Boc-SPPS, the compound is activated and coupled, followed by acid-mediated deprotection[3]. Understanding the causality behind each step ensures that the resulting waste is anticipated and managed correctly.

Step-by-Step Experimental Protocol: Boc-D-Homoallylglycine Coupling

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes to maximize the surface area exposed to reagents[3].

  • Activation: In a dedicated reaction vial, dissolve 3-4 equivalents of Boc-D-Homoallylglycine and a coupling reagent (e.g., HBTU) in a minimal volume of N,N-dimethylformamide (DMF)[4].

  • Base Addition: Add 6 equivalents of N,N-Diisopropylethylamine (DIEA) to the solution to initiate activation[4].

    • Causality: DIEA acts as a sterically hindered base, deprotonating the carboxylic acid to facilitate activation without acting as a nucleophile, thereby preventing unwanted side reactions.

  • Coupling: Transfer the activated amino acid solution to the resin and agitate for 45-60 minutes.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM[3].

    • Waste Stream Generated: Non-halogenated basic liquid waste (DMF, DIEA, excess HBTU).

  • Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc group[4].

    • Causality: The acid-labile Boc group decomposes into isobutylene gas and CO2, leaving the TFA salt of the amine.

    • Waste Stream Generated: Highly acidic, halogenated liquid waste (TFA, DCM)[5].

Waste Segregation Workflow

Because peptide synthesis utilizes large volumes of DCM and TFA, the resulting waste is heavily halogenated and highly acidic[5]. Disposing of Boc-D-Homoallylglycine waste requires strict segregation to prevent exothermic reactions and to ensure compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

SPPS_Waste N1 Boc-D-Homoallylglycine Stock Prep N2 Peptide Coupling (HBTU/DIEA/DMF) N1->N2 Activated AA W_Solid Solid Waste (Vials, PPE) N1->W_Solid Consumables N3 Boc Deprotection (50% TFA in DCM) N2->N3 Resin-Bound W_Liq_NonHal Non-Halogenated Liquid (DMF, DIEA) N2->W_Liq_NonHal Excess Reagents W_Liq_Hal Halogenated Liquid (DCM, TFA) N3->W_Liq_Hal Acidic Effluent

Fig 1: Waste stream generation and segregation during Boc-D-Homoallylglycine utilization in SPPS.

Step-by-Step Disposal Procedures

Protocol: Segregation and Final Disposal

  • Solid Waste Collection:

    • Collect all empty reagent vials, contaminated pipette tips, weighing paper, and spent resin in a dedicated, leak-proof container labeled "Hazardous Solid Waste - Toxic to Aquatic Life"[3].

    • Causality: Residual Boc-D-Homoallylglycine on consumables retains its H400 aquatic toxicity and must never be disposed of in standard municipal trash[2].

  • Liquid Waste Segregation (Halogenated vs. Non-Halogenated):

    • Halogenated Stream: Direct all DCM and TFA washings from the deprotection steps into a container specifically designated for Halogenated Acidic Waste[5].

    • Non-Halogenated Stream: Direct DMF and DIEA washings from the coupling steps into a separate Non-Halogenated Basic Waste container.

    • Causality: Mixing concentrated TFA (acidic) with DIEA (basic) in a single, unventilated waste carboy can cause rapid exothermic neutralization, potentially leading to container rupture. Furthermore, segregating DCM allows for potential solvent reclamation, reducing disposal costs by up to 25%[5].

  • Neutralization (If Required by Institutional EHS):

    • Slowly neutralize the highly acidic TFA/DCM waste stream by adding it dropwise to a chilled, dilute aqueous base (e.g., sodium bicarbonate) before final staging[6].

  • Final Staging and Handover:

    • Seal all containers tightly. Ensure the Safety Data Sheet (SDS) is attached to the waste manifest.

    • Transfer to a licensed hazardous waste disposal contractor for high-temperature incineration[3]. Boc-D-Homoallylglycine must be incinerated to fully destroy the alkene and Boc moieties without environmental release.

Table 2: Waste Segregation Matrix for Boc-SPPS

Waste TypePrimary ComponentsHazard ProfileDisposal Action
Solid Waste Vials, PPE, Resin, Unreacted Boc-D-HomoallylglycineAquatic Toxicity (H400)Collect in leak-proof bins; send for licensed incineration.
Halogenated Liquid DCM, TFACorrosive, HalogenatedStore in vented, acid-compatible carboys. Do not mix with bases.
Non-Halogenated Liquid DMF, DIEA, HBTU byproductsFlammable, BasicStore in standard solvent waste carboys.

By integrating these precise handling and disposal protocols, laboratories can leverage the synthetic utility of Boc-D-Homoallylglycine while maintaining an uncompromising standard of environmental and occupational safety.

Sources

Boc-D-Homoallylglycine: Advanced Handling, PPE, and Operational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Boc-D-Homoallylglycine (CAS: 219819-76-8), chemically designated as (R)-2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid, is a highly specialized non-natural amino acid derivative [1]. In modern drug discovery, it is primarily utilized in Solid-Phase Peptide Synthesis (SPPS) to engineer "stapled peptides." The molecule features a chiral D-configuration and a homoallyl side chain, providing a terminal olefin that is strictly required for ruthenium-catalyzed Ring-Closing Metathesis (RCM). This cross-linking stabilizes the alpha-helical conformation of peptides, drastically increasing their proteolytic stability and cellular permeability.

Because the structural integrity of the terminal alkene is sensitive to radical initiators and strong oxidants, and the fine powder presents specific exposure risks, stringent Personal Protective Equipment (PPE) and handling protocols are mandatory [2].

Hazard Assessment and PPE Matrix

According to standard Safety Data Sheets (SDS), Boc-D-Homoallylglycine is classified under the Globally Harmonized System (GHS) with the following hazard statements [3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality-Driven PPE Selection: The physical state of Boc-D-Homoallylglycine is a finely milled crystalline powder. This low-density solid is highly susceptible to static-induced aerosolization during weighing. Furthermore, its downstream processing requires aggressive organic solvents (DMF, DCM, DCE) which rapidly permeate standard laboratory gloves.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)Nitrile provides adequate protection against the dry powder. However, during SPPS, DMF and DCM are used. DMF permeates 4-mil nitrile in <5 minutes. Double-gloving allows immediate removal of the outer glove upon solvent splash without exposing the skin.
Eye Protection Tight-fitting Chemical Splash GogglesThe fine powder can cause severe mechanical and chemical irritation to the cornea (H319). Safety glasses with side shields are insufficient against aerosolized particulates.
Respiratory N95/FFP2 Particulate RespiratorRequired only if weighing outside a containment zone. Standard protocol dictates handling exclusively inside a Class II Type A2 Biological Safety Cabinet (BSC) or chemical fume hood to prevent inhalation (H335).
Body Protection Flame-Resistant (FR) Lab CoatWhile the powder itself is not highly flammable, the SPPS workflow involves highly flammable solvents and potentially pyrophoric coupling reagents.

Operational Workflow: SPPS and Ring-Closing Metathesis

To ensure both operator safety and high-fidelity peptide synthesis, follow this self-validating protocol. Every step is designed to minimize exposure while maximizing the coupling efficiency of the sterically hindered D-homoallyl side chain.

Step 1: Reagent Preparation and Anti-Static Weighing
  • Preparation: Activate an anti-static ionizer bar inside the chemical fume hood. Causality: Boc-D-Homoallylglycine powder easily accumulates static charge. The ionizer neutralizes the micro-environment, preventing the powder from aerosolizing or clinging to the weighing spatula, which ensures accurate molarity and prevents inhalation exposure.

  • Weighing: Weigh the required mass into a pre-tared, static-free polypropylene tube.

Step 2: Activation and Coupling
  • Solvation: Dissolve the Boc-D-Homoallylglycine in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). Causality: The extended homoallyl side chain introduces mild steric hindrance. HATU is an exceptionally reactive uronium salt that forms a highly active OAt ester intermediate, driving the coupling reaction to completion faster than standard DIC/HOBt, thereby minimizing epimerization of the D-chiral center.

  • Reaction: Transfer the activated mixture to the SPPS reaction vessel containing the resin-bound peptide. Agitate via nitrogen bubbling for 45-60 minutes.

Step 3: Ring-Closing Metathesis (RCM)
  • Solvent Exchange: Wash the resin thoroughly with Dichloromethane (DCM), then exchange to 1,2-Dichloroethane (DCE). Causality: DCE is the optimal solvent for RCM as it coordinates poorly with the ruthenium catalyst, leaving the metal center fully active for the olefin metathesis.

  • Catalysis: Introduce Grubbs 1st or 2nd Generation Catalyst (typically 10-20 mol%) dissolved in DCE. Reflux gently or microwave at 80°C to drive the cross-linking between the Boc-D-Homoallylglycine and a complementary olefin-containing residue (e.g., L-allylglycine).

Step 4: Cleavage and Deprotection
  • Boc Removal: Treat the resin with a cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water (95:2.5:2.5). Causality: The acidic environment cleaves the acid-labile Boc protecting group and releases the stapled peptide from the resin. TIPS acts as a carbocation scavenger to prevent re-alkylation of the peptide backbone.

Workflow Visualization

G A Boc-D-Homoallylglycine (Powder Prep & Weighing) B Activation (HATU / DIPEA in DMF) A->B Dissolve & Activate C Solid-Phase Peptide Synthesis (Coupling to Resin) B->C Add to Reactor D Ring-Closing Metathesis (RCM) (Grubbs Catalyst in DCE) C->D On-Resin Cyclization E Boc Deprotection & Cleavage (TFA / Scavengers) D->E Wash & Cleave F Stapled Peptide Isolation E->F Ether Precipitation

Caption: Operational workflow for SPPS and RCM using Boc-D-Homoallylglycine.

Spill Management and Disposal Plan

Trustworthy laboratory practice requires a predefined response to unintended chemical releases and stringent waste segregation.

Immediate Spill Response (Dry Powder)
  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Suppress: Do NOT dry sweep. Dry sweeping generates hazardous aerosols. Lightly mist the spilled powder with a 5% isopropanol/water solution to suppress dust formation.

  • Collect: Wipe up the dampened powder using absorbent lab wipes. Place all contaminated materials into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with soap and water, followed by a final wipe with 70% ethanol.

Waste Segregation Plan

Due to the complex nature of the SPPS and RCM workflow, waste must be strictly segregated to prevent dangerous cross-reactions and ensure environmental compliance:

  • Solid Waste: Empty Boc-D-Homoallylglycine vials, contaminated spatulas, and PPE must be disposed of in designated solid chemical waste bins for high-temperature incineration.

  • Halogenated Liquid Waste: DCM and DCE washes from the RCM step must be collected in halogenated waste carboys.

  • Non-Halogenated Liquid Waste: DMF and DIPEA washes must be kept separate from halogenated waste to prevent the formation of explosive mixtures over time.

  • Heavy Metal Waste: Ruthenium-containing effluent from the Grubbs catalyst must be collected in a highly specific heavy-metal waste container. Causality: Ruthenium is highly toxic to aquatic life; mixing it with general organic waste complicates the disposal process and violates environmental regulations.

References

  • National Institutes of Health (NIH) PubChem. "Compound Summary: (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hexenoic acid." Retrieved from: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Homoallylglycine
Reactant of Route 2
Reactant of Route 2
Boc-D-Homoallylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.